Product packaging for m-Xylene(Cat. No.:CAS No. 68908-87-2)

m-Xylene

Cat. No.: B7800700
CAS No.: 68908-87-2
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999)
This compound is a xylene carrying methyl groups at positions 1 and 3.
This compound is a natural product found in Psidium guajava, Zingiber mioga, and other organisms with data available.
See also: p-Xylene (related);  o-Xylene (related);  Xylene (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10<br>C6H4(CH3)2<br>C8H10 B7800700 m-Xylene CAS No. 68908-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-xylene
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InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
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InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID6026298
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Molecular Weight

106.16 g/mol
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Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F
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Flash Point

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F
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Solubility

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight
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Density

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg
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Color/Form

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades)

CAS No.

108-38-3, 68908-87-2
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Melting Point

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F
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Foundational & Exploratory

m-Xylene: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene (B151644), systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C8H10. It is one of three structural isomers of dimethylbenzene, the others being o-xylene (B151617) and p-xylene.[1][2] As a colorless, flammable liquid with a characteristic sweet, aromatic odor, this compound is a significant component of commercial xylene mixtures, which are of great industrial value.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, chemical behavior, industrial significance, and biological interactions, tailored for professionals in research, science, and drug development.

Physicochemical Properties

This compound is a non-polar organic solvent with very low miscibility in water.[4][5] It is, however, miscible with many organic solvents, including alcohol and ether.[3][4] The physical and chemical characteristics of this compound are crucial for its various applications and are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C8H10[6]
Molecular Weight 106.16 g/mol [7]
Appearance Colorless liquid[4][7]
Odor Aromatic, sweet[8]
Density 0.868 g/mL at 25 °C[4]
Melting Point -48 °C (-54 °F; 225 K)[7]
Boiling Point 139 °C (282 °F; 412 K)[7]
Solubility in Water 161 mg/L at 25 °C[9][10]
Vapor Pressure 8.29 mmHg at 25 °C[9][11]
Flash Point 27 °C (80.6 °F) - closed cup[4]
Refractive Index 1.497 at 20 °C[7]
CAS Number 108-38-3[6]

Chemical Reactions and Industrial Production

This compound's chemical reactivity is centered around its benzene (B151609) ring and the two methyl groups. These structural features allow it to participate in a variety of chemical transformations that are fundamental to its industrial utility.

Key Chemical Reactions

The primary industrial chemical reaction involving this compound is its catalytic oxidation to produce isophthalic acid.[4][7] This process is a cornerstone for the production of certain polymers. The methyl groups on the benzene ring provide reactive sites that are targeted in various organic synthesis pathways, enabling the construction of more complex molecules essential for pharmaceutical intermediates and other fine chemicals.[4]

Industrial Production and Applications

Xylenes (B1142099) are naturally present in petroleum, constituting about 1% by weight.[7] The industrial production of xylenes involves the methylation of toluene (B28343) and benzene.[1] Commercial xylene is typically a mixture of the three isomers (o-, m-, and p-xylene) and ethylbenzene, with this compound often being the predominant isomer.[1][3]

The separation of this compound from its isomers can be challenging due to their similar boiling points.[10] One method for isolating this compound involves partial sulfonation, as it is more reactive to sulfonation than its isomers. After sulfonation, the unsulfonated oils are removed, and the sulfonated product is steam distilled to yield this compound.[7]

The major application of this compound is in the production of isophthalic acid, which serves as a copolymerizing monomer to modify the properties of polyethylene (B3416737) terephthalate (B1205515) (PET).[7] It is also a raw material for the manufacturing of 2,4- and 2,6-xylidine and other smaller-volume chemicals.[7] Additionally, this compound is utilized as a solvent in the printing, rubber, and leather industries and is a common component of inks, rubbers, and adhesives.[1] In laboratory settings, it can be used as a cleaning agent for steel and silicon wafers.[1]

Experimental Protocols

Determination of this compound Solubility in Water

A common method for determining the solubility of a sparingly soluble organic compound like this compound in water is the synthetic method.

Methodology:

  • Sample Preparation: A known volume of purified water (e.g., 50-100 mL) is placed in a sealed glass tube. The tube is then frozen.

  • Analyte Addition: A precise amount of this compound is added to the frozen water using a micropipette.

  • Equilibration: The sealed tube is subjected to a controlled temperature environment and allowed to equilibrate. This may involve an initial period at a higher temperature (e.g., 70°C for 6 hours) followed by a longer period at the target temperature (e.g., 20°C for 72 hours) to ensure saturation.

  • Visual Observation: The solubility is determined by visual observation of the disappearance of the separate organic phase as the mixture is incrementally heated or as small, known amounts of the solute are added until a saturated solution is formed. The mean value from multiple determinations is taken as the solubility.

This protocol is based on the description of the synthetic method of Fuhner as cited in the IUPAC-NIST Solubilities Database.[12]

Visualizations

industrial_production_and_use Petroleum Petroleum Xylenes (1% by weight) Xylenes (1% by weight) Petroleum->Xylenes (1% by weight) Refining This compound Isolation This compound Isolation Xylenes (1% by weight)->this compound Isolation Separation Toluene & Benzene Toluene & Benzene Toluene & Benzene->Xylenes (1% by weight) Methylation This compound This compound This compound Isolation->this compound Purification Isophthalic Acid Isophthalic Acid This compound->Isophthalic Acid Catalytic Oxidation 2,4- & 2,6-Xylidine 2,4- & 2,6-Xylidine This compound->2,4- & 2,6-Xylidine Manufacturing Solvent Applications Solvent Applications This compound->Solvent Applications Use in Industries Polyethylene Terephthalate (PET) Modification Polyethylene Terephthalate (PET) Modification Isophthalic Acid->Polyethylene Terephthalate (PET) Modification Printing, Rubber, Leather Industries Printing, Rubber, Leather Industries Solvent Applications->Printing, Rubber, Leather Industries metabolic_pathway cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Primarily in Liver) cluster_excretion Excretion Inhalation Inhalation Lungs Lungs Inhalation->Lungs Bloodstream Bloodstream Lungs->Bloodstream Exhalation Exhalation Lungs->Exhalation Excretion of Unchanged this compound Distribution to Tissues (e.g., Brain, Liver, Adipose) Distribution to Tissues (e.g., Brain, Liver, Adipose) Bloodstream->Distribution to Tissues (e.g., Brain, Liver, Adipose) Unchanged this compound Unchanged this compound Bloodstream->Unchanged this compound Dermal Contact Dermal Contact Skin Skin Dermal Contact->Skin Skin->Bloodstream Ingestion Ingestion GI Tract GI Tract Ingestion->GI Tract GI Tract->Bloodstream This compound This compound m-Methylbenzyl Alcohol m-Methylbenzyl Alcohol This compound->m-Methylbenzyl Alcohol Oxidation of Methyl Group m-Methylbenzaldehyde m-Methylbenzaldehyde m-Methylbenzyl Alcohol->m-Methylbenzaldehyde Oxidation m-Toluic Acid m-Toluic Acid m-Methylbenzaldehyde->m-Toluic Acid Oxidation Conjugation (e.g., with Glycine) Conjugation (e.g., with Glycine) m-Toluic Acid->Conjugation (e.g., with Glycine) Urinary Excretion Urinary Excretion Conjugation (e.g., with Glycine)->Urinary Excretion Unchanged this compound->Lungs

References

An In-Depth Technical Guide to m-Xylene (CAS Number: 108-38-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene (B151644), systematically named 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₁₀. It is one of the three isomers of dimethylbenzene, the others being o-xylene (B151617) and p-xylene. As a colorless, flammable liquid with a characteristic aromatic odor, this compound is a significant component of commercial xylene mixtures, which are primarily derived from petroleum refining. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, metabolic pathways, toxicological effects, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 108-38-3
Molecular Formula C₈H₁₀
Molar Mass 106.167 g/mol
Appearance Colorless liquid
Odor Aromatic
Density 0.864 g/mL at 20 °C
Melting Point -47.9 °C
Boiling Point 139.1 °C
Flash Point 25 °C (closed cup)
Solubility in Water 162 mg/L at 25 °C
Solubility in Organic Solvents Miscible with ethanol, ether, acetone, and other organic solvents.
Vapor Pressure 8.29 mmHg at 25 °C
Vapor Density 3.66 (Air = 1)
Refractive Index (n_D^20) 1.4972

Synthesis and Industrial Production

This compound is predominantly obtained from the catalytic reforming of petroleum naphtha. The resulting reformate contains a mixture of benzene, toluene, and xylenes (B1142099) (BTX). The separation of xylene isomers is a critical industrial process. Due to the close boiling points of the isomers, simple distillation is not effective. Industrial separation often involves fractional distillation and crystallization processes.

A common laboratory-scale synthesis of a substituted this compound derivative is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of this compound with t-Butyl Chloride

This protocol describes the synthesis of 1,3-dimethyl-5-tert-butylbenzene from this compound and tert-butyl chloride using ferric chloride as a Lewis acid catalyst.[1]

Materials:

  • This compound (1,3-dimethylbenzene)

  • t-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous ferric chloride (FeCl₃)

  • Silica (B1680970) gel

  • Water (deionized)

  • Ethyl acetate

  • Clean, dry test tubes and other appropriate glassware

  • Pasteur pipettes

  • Thermometer adapter

  • Ice bath

  • Sand bath or heating mantle

Procedure:

  • Reaction Setup: In a clean, dry test tube, combine this compound and t-butyl chloride. Clamp the test tube securely and place it in an ice bath to cool.

  • Gas Trap: Prepare a gas trap by placing a piece of moist litmus (B1172312) paper and a wad of cotton in a larger test tube. This will be placed over the reaction to trap the HCl gas that evolves.[1]

  • Catalyst Addition: Once the reaction mixture is cooled, quickly weigh and add anhydrous ferric chloride to the test tube. Immediately seal the system with a thermometer adapter fitted with a Pasteur pipette leading to the gas trap.[1]

  • Reaction: The reaction will begin to bubble as HCl gas is produced. Allow the reaction to proceed in the ice bath until the bubbling subsides, or for approximately 30 minutes.[1]

  • Workup:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Prepare a micro-filtration pipette with a small cotton plug and a layer of silica gel.

    • Filter the reaction mixture through the silica gel pipette to remove the iron catalyst.

    • Wash the silica gel with a small amount of this compound to ensure complete product transfer.

    • Transfer the filtered organic layer to a clean test tube.

    • Add water to the organic layer to perform an extraction to remove any remaining HCl. Mix gently and then remove the lower aqueous layer.

  • Purification:

    • Add a drying agent (e.g., anhydrous sodium sulfate) to the organic layer to remove any residual water.

    • Carefully decant the dried organic product into a clean, pre-weighed test tube.

    • To remove unreacted this compound, gently heat the test tube in a sand bath. The temperature of the vapors should be monitored to ensure it rises above the boiling point of this compound (139.1 °C).[1]

    • Once the excess this compound has been evaporated, allow the product to cool.

  • Analysis: The final product can be analyzed by gas chromatography (GC) to determine its purity. Prepare a sample by dissolving a few drops of the product in ethyl acetate.[1]

Caption: Workflow for the Friedel-Crafts alkylation of this compound.

Metabolism and Toxicological Effects

Metabolic Pathway

The primary route of this compound metabolism in humans and other mammals occurs in the liver, mediated by the cytochrome P450 mixed-function oxidase system. The initial step involves the oxidation of one of the methyl groups to form 3-methylbenzyl alcohol. This is followed by further oxidation to 3-methylbenzaldehyde (B113406) and then to 3-methylbenzoic acid. The final step is the conjugation of 3-methylbenzoic acid with glycine (B1666218) to produce 3-methylhippuric acid, which is then excreted in the urine. This metabolite is commonly used as a biomarker for occupational exposure to this compound.

Metabolism_of_mXylene mXylene This compound Methylbenzyl_alcohol 3-Methylbenzyl Alcohol mXylene->Methylbenzyl_alcohol Cytochrome P450 Methylbenzaldehyde 3-Methylbenzaldehyde Methylbenzyl_alcohol->Methylbenzaldehyde Alcohol Dehydrogenase Methylbenzoic_acid 3-Methylbenzoic Acid Methylbenzaldehyde->Methylbenzoic_acid Aldehyde Dehydrogenase Methylhippuric_acid 3-Methylhippuric Acid (excreted in urine) Methylbenzoic_acid->Methylhippuric_acid Glycine Conjugation

Caption: Major metabolic pathway of this compound in mammals.

Toxicological Effects and Cellular Signaling Pathways

Exposure to this compound can occur through inhalation, ingestion, or dermal contact. Acute exposure to high concentrations can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. Chronic exposure has been associated with a range of health effects, including neurological and respiratory issues.

4.2.1. Oxidative Stress

This compound has been shown to induce oxidative stress in various cell types. This is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. The induction of oxidative stress can trigger cellular defense mechanisms, including the activation of antioxidant enzymes. A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding for antioxidant and detoxification enzymes.

Oxidative_Stress_Pathway mXylene This compound Exposure ROS Increased Reactive Oxygen Species (ROS) mXylene->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound-induced oxidative stress and the Nrf2 signaling pathway.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is evidence to suggest that exposure to certain chemicals, potentially including this compound, can lead to the activation of the MAPK pathway, which may contribute to its toxic effects. The MAPK cascade typically involves a series of three kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Activation of this pathway can lead to the phosphorylation of various downstream targets, including transcription factors, which in turn regulate gene expression.

References

The Solubility of m-Xylene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meta-xylene (m-xylene) in various organic solvents. Due to its widespread use as a solvent and a precursor in the synthesis of various chemicals, understanding its solubility characteristics is crucial for process design, reaction optimization, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

Table 1: Miscibility of This compound (B151644) with Common Organic Solvents

Solvent ClassSolvent NameMiscibility
Alcohols MethanolSee Table 2
EthanolMiscible[4][7]
PropanolData not available
IsopropanolData not available
Ketones AcetoneMiscible[3][7]
Methyl Ethyl KetoneData not available
Ethers Diethyl EtherMiscible[4][7]
Tetrahydrofuran (THF)Data not available
Aromatic Hydrocarbons BenzeneMiscible[3]
TolueneMiscible[7]
o-XyleneMiscible
p-XyleneMiscible
Alkanes HexaneData not available
HeptaneData not available
Halogenated Solvents ChloroformSoluble[3]
DichloromethaneData not available
Esters Ethyl AcetateData not available

Table 2: Quantitative Solubility Data for this compound in Methanol

This table presents liquid-liquid equilibrium data for the binary system of this compound and methanol. The data indicates partial miscibility at the specified temperature.

Temperature (K)Mole Fraction of this compound in Methanol-rich Phase (x₁)Mole Fraction of Methanol in this compound-rich Phase (x₂)
313.15Data not availableData not available

Note: Specific mole fraction values for the this compound/methanol system were not explicitly found in the provided search results, though vapor-liquid equilibrium data for this system exists, implying some level of miscibility.[8][9]

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility is a fundamental experimental procedure in chemistry and chemical engineering. The following protocols outline the methodologies for accurately measuring the solubility of a liquid like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a substance in a solvent at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Thermostated shaker bath or incubator

  • Calibrated thermometer

  • Glass flasks or vials with airtight seals

  • Pipettes and syringes

  • Analytical balance

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument for concentration measurement

Procedure:

  • Preparation of Mixtures: Prepare several sealed flasks containing an excess amount of this compound in the chosen solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

  • Equilibration: Place the flasks in a thermostated shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solvent phase remains constant. A typical equilibration time can range from 24 to 72 hours.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the two liquid phases to separate completely. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Sampling: Carefully withdraw a known volume or weight of the solvent-rich phase (the supernatant) using a pre-calibrated pipette or syringe. Ensure that no droplets of the undissolved this compound phase are included in the sample.

  • Analysis: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as gas chromatography.[10][11][12][13][14]

  • Data Reporting: The solubility is reported as the concentration of this compound in the saturated solvent phase, typically in units of g/100g of solvent, mole fraction, or weight percent.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a robust and widely used analytical technique for determining the concentration of volatile organic compounds like this compound in a solution.[10][11][12][13][14]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-INNOWax)[12]

  • Autosampler for precise and reproducible injections

  • Data acquisition and processing software

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Calibration Curve: Inject the standard solutions into the GC and record the peak areas corresponding to this compound. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the sample obtained from the equilibrated mixture into the GC under the same conditions as the standards.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_mixture Prepare this compound/ Solvent Mixture (Excess this compound) thermostated_shaker Agitate in Thermostated Shaker Bath at Constant Temperature prep_mixture->thermostated_shaker phase_separation Allow Phases to Separate at Constant Temperature thermostated_shaker->phase_separation sampling Sample Solvent-Rich Phase phase_separation->sampling gc_analysis Analyze Sample by Gas Chromatography (GC) sampling->gc_analysis quantification Quantify Concentration using Calibration Curve gc_analysis->quantification reporting Report Solubility Data (g/100g, mole fraction, etc.) quantification->reporting

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methods for the synthesis and purification of meta-xylene (m-xylene) in a laboratory setting. The following sections detail experimental protocols, quantitative data, and logical workflows to assist researchers in obtaining high-purity This compound (B151644) for use in synthetic chemistry and drug development.

Synthesis of this compound via Friedel-Crafts Alkylation of Toluene (B28343)

The Friedel-Crafts alkylation of toluene with a methylating agent is a common method for producing xylenes (B1142099). While the methyl group is an ortho-, para-director, the thermodynamic stability of this compound allows for its preferential formation under specific conditions, particularly at higher temperatures where isomerization can occur.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

This protocol is designed for the laboratory-scale synthesis of a xylene mixture enriched in the meta isomer.

Materials:

  • Toluene (ACS grade or higher)

  • Chloromethane (B1201357) (or other suitable methylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet/outlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the round-bottom flask, add toluene and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly bubble chloromethane gas through the stirred solution. Alternatively, a liquid methylating agent can be added dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80°C and maintain this temperature for several hours to promote the formation of the thermodynamically favored this compound.[1]

  • Cool the reaction mixture to room temperature and quench by slowly adding crushed ice, followed by the cautious addition of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product is a mixture of xylene isomers and can be further purified by methods described in the following sections.

Quantitative Data: Isomer Distribution in Toluene Methylation

The temperature of the Friedel-Crafts reaction significantly influences the isomeric ratio of the resulting xylene mixture. The following table summarizes the product distribution at different temperatures.[1]

Temperature (°C)o-Xylene (B151617) (%)This compound (%)p-Xylene (%)
Sub-zero541928
Room Temperature36928
8018910

Purification and Isolation of this compound

Obtaining pure this compound typically requires separation from its ortho and para isomers. The following protocols describe two effective methods for this purpose.

Isomerization of o-Xylene to this compound

This method utilizes a shape-selective zeolite catalyst to convert o-xylene into a mixture containing a significant proportion of this compound.

Materials:

  • o-Xylene (≥98% purity)

  • H-ZSM-5 zeolite catalyst

  • Tube furnace with a quartz reactor tube

  • Nitrogen gas supply

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the quartz reactor tube with a known amount of H-ZSM-5 catalyst, secured with glass wool plugs.

  • Place the reactor in the tube furnace and heat to the reaction temperature of 425°C under a steady flow of nitrogen gas.[2]

  • Heat the o-xylene to its boiling point (144°C) and pass the vapor through the heated catalyst bed using a nitrogen carrier gas.[2]

  • Condense the product stream using a water-cooled condenser and collect the liquid in a flask cooled in an ice bath.[2]

  • Analyze the product mixture using GC to determine the composition of the xylene isomers.

The following table presents typical conversion and selectivity data for the isomerization of o-xylene over a hierarchical mesoporous ZSM-5 catalyst at 500°C.[3]

ParameterValue
o-Xylene Conversion51.6%
p-Xylene Yield11.6%
p-Xylene Selectivity22.4%
Separation of this compound by Sulfonation and Hydrolysis

This classic chemical method leverages the higher reactivity of this compound towards sulfonation compared to its isomers.

Materials:

  • Mixed xylenes

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Steam distillation apparatus

  • Separatory funnel

  • Beakers and flasks

Procedure:

Part A: Selective Sulfonation

  • In a round-bottom flask, combine the mixed xylenes with concentrated sulfuric acid. The molar ratio of H₂SO₄ to the estimated this compound content should be approximately 1:1.

  • Heat the mixture with stirring to a temperature of 80-100°C.[4] this compound will be selectively sulfonated to form this compound sulfonic acid.

  • After several hours, cool the mixture. The this compound sulfonic acid will be in the lower aqueous sulfuric acid layer.

  • Separate the two layers using a separatory funnel. The upper layer contains the unreacted o- and p-xylenes.

Part B: Hydrolysis of this compound Sulfonic Acid

  • Transfer the aqueous layer containing this compound sulfonic acid to a distillation flask.

  • Perform a steam distillation. The sulfonic acid will be hydrolyzed back to this compound, which will co-distill with the water.

  • Collect the distillate in a receiving flask.

  • Separate the this compound from the water in the distillate using a separatory funnel.

  • Wash the recovered this compound with a dilute sodium bicarbonate solution, followed by water.

  • Dry the this compound over anhydrous calcium chloride or magnesium sulfate.

  • For further purification, simple distillation can be performed.

This method can yield this compound with a purity of over 95%. The recovery of this compound from the initial mixture is typically in the range of 80% or higher.[5]

Visualizing the Processes

Signaling Pathways and Reaction Mechanisms

Friedel_Crafts_Alkylation Friedel-Crafts Alkylation Mechanism for this compound Synthesis Toluene Toluene Sigma_Complex Arenium Ion (Sigma Complex) Toluene->Sigma_Complex CH3Cl Chloromethane Electrophile CH3+ Electrophile Generation CH3Cl->Electrophile + AlCl3 AlCl3 AlCl3 (Lewis Acid) Electrophile->Sigma_Complex m_Xylene This compound (Thermodynamic Product) Sigma_Complex->m_Xylene - H+ AlCl3_regen AlCl3 (Regenerated) Sigma_Complex->AlCl3_regen + AlCl4- -> HCl HCl HCl

Caption: Friedel-Crafts alkylation mechanism for this compound synthesis.

Experimental Workflows

m_Xylene_Synthesis_Purification Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Toluene Toluene Alkylation Friedel-Crafts Alkylation Toluene->Alkylation Mixed_Xylenes Mixed Xylenes Alkylation->Mixed_Xylenes Sulfonation Selective Sulfonation Mixed_Xylenes->Sulfonation Separation Phase Separation Sulfonation->Separation Hydrolysis Steam Distillation (Hydrolysis) Separation->Hydrolysis Aqueous Layer Pure_m_Xylene Pure this compound Hydrolysis->Pure_m_Xylene

Caption: General workflow for this compound synthesis and purification.

References

Spectroscopic Analysis of m-Xylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Xylene (B151644), or 1,3-dimethylbenzene, is an aromatic hydrocarbon that is widely used as a solvent and as a precursor in the production of various chemicals, including isophthalic acid, a monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). Accurate and comprehensive analysis of this compound is crucial for quality control, reaction monitoring, and safety. This technical guide provides a detailed overview of the spectroscopic data of this compound obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the unique chemical environments of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the methyl protons.

Proton Type Chemical Shift (δ) in ppm Multiplicity Integration
Aromatic H (H-2, H-4, H-6)~7.11Multiplet3H
Aromatic H (H-5)~6.96Triplet1H
Methyl H (-CH₃)~2.28Singlet6H

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

Due to the symmetry of the this compound molecule, its ¹³C NMR spectrum displays four distinct signals.[1]

Carbon Type Chemical Shift (δ) in ppm
Quaternary C (C-1, C-3)~137.8
Aromatic CH (C-5)~130.0
Aromatic CH (C-4, C-6)~128.3
Aromatic CH (C-2)~126.2
Methyl C (-CH₃)~21.4

Note: Chemical shifts are typically referenced to the solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for aromatic C-H and C-C stretching, as well as C-H bending vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3030 - 3080Aromatic C-H StretchMedium-Strong
2850 - 2960Methyl C-H StretchMedium-Strong
1610, 1490, 1465Aromatic C=C StretchMedium-Strong
778, 698C-H Out-of-plane Bending (meta-disubstitution)Strong

The strong absorption bands in the 700-800 cm⁻¹ region are particularly useful for distinguishing this compound from its isomers, o-xylene (B151617) and p-xylene.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[4]

m/z (mass-to-charge ratio) Ion Formula Relative Intensity (%) Fragment Lost
106[C₈H₁₀]⁺•71-
105[C₈H₉]⁺29H•
91[C₇H₇]⁺100CH₃•
77[C₆H₅]⁺11C₂H₅•
65[C₅H₅]⁺6C₃H₅•
51[C₄H₃]⁺8C₄H₇•
39[C₃H₃]⁺8C₅H₇•

The base peak at m/z 91 corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of alkylbenzenes.[5] The molecular ion peak is observed at m/z 106.[5]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: [6][7][8]

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[9]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Cap the NMR tube securely.

Instrument Parameters (General):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to TMS.

¹³C NMR Acquisition: [10]

  • Follow the initial setup steps as for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) to achieve adequate signal-to-noise.

  • Process the FID similarly to the ¹H NMR spectrum and reference to TMS or the solvent peak.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy[12]

Sample Preparation and Analysis: [11][12][13][14]

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)[17][18][19]

Sample Preparation: [15]

Instrument Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer: [16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation and analyze the fragmentation pattern.

Visualization of Spectroscopic Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses and the relationship between the data and the molecular structure of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample (this compound) Sample (this compound) Dissolution Dissolution (Deuterated Solvent) Sample (this compound)->Dissolution Dilution Dilution (Volatile Solvent) Sample (this compound)->Dilution IR Sample Neat Liquid Sample (this compound)->IR Sample NMR Sample NMR Sample Dissolution->NMR Sample GC-MS Sample GC-MS Sample Dilution->GC-MS Sample NMR NMR Spectrometer NMR Sample->NMR GCMS GC-MS System GC-MS Sample->GCMS FTIR FTIR Spectrometer (ATR) IR Sample->FTIR 1H_NMR_Spectrum ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) NMR->1H_NMR_Spectrum 13C_NMR_Spectrum ¹³C NMR Spectrum (Chemical Shifts) NMR->13C_NMR_Spectrum IR_Spectrum IR Spectrum (Vibrational Frequencies) FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum (m/z, Fragmentation) GCMS->Mass_Spectrum

Caption: Workflow for the spectroscopic analysis of this compound.

StructureElucidation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data mXylene This compound Structure (1,3-dimethylbenzene) H_NMR ¹H NMR - Aromatic Protons (3H, 1H) - Methyl Protons (6H) mXylene->H_NMR Proton Environments C_NMR ¹³C NMR - 5 Unique Carbon Signals mXylene->C_NMR Carbon Skeleton IR IR Spectrum - Aromatic C-H Stretch - Alkyl C-H Stretch - Meta-disubstitution bands mXylene->IR Functional Groups & Substitution Pattern MS Mass Spectrum - Molecular Ion (m/z 106) - Base Peak (m/z 91) mXylene->MS Molecular Weight & Fragmentation

Caption: Relationship between this compound's structure and its spectroscopic data.

References

m-Xylene in the Laboratory: A Technical Guide to Health and Safety Hazards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide and should not replace a formal risk assessment, safety data sheet (SDS) review, or institutional safety training. Always consult your institution's specific safety protocols and the manufacturer's SDS before handling any chemical.

Introduction to m-Xylene

This compound (1,3-Dimethylbenzene) is a volatile, flammable aromatic hydrocarbon with a characteristic sweet odor.[1][2][3] Within research and drug development laboratories, it is widely utilized as a solvent in chemical synthesis, for tissue processing and staining in histology, and as a cleaning agent.[3][4][5] Its efficacy as a solvent is matched by its significant health and safety hazards, which necessitate stringent handling procedures and a thorough understanding of its properties to ensure a safe laboratory environment.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are critical to understanding its behavior in a laboratory setting, particularly its flammability and vapor hazards.

PropertyValue
Molecular Formula C₈H₁₀
Molecular Weight 106.17 g/mol [6][7]
Appearance Clear, colorless liquid[1][6][8]
Odor Aromatic, sweet[1][3][6]
Boiling Point 139°C (282.4°F)[6][9]
Melting Point -48°C (-54.4°F)[4][10]
Flash Point 25°C - 27°C (77°F - 81°F)[2][4][11]
Vapor Pressure 8.29 - 10 mmHg @ 25°C[6][9]
Vapor Density 3.66 (Air = 1)[4][6][9]
Specific Gravity 0.864 (Water = 1)[6][9]
Water Solubility Insoluble / Slight[1][6][9]
Lower Explosive Limit (LEL) 1.1%[1][9][11]
Upper Explosive Limit (UEL) 7.0%[1][9][11]
Autoignition Temperature 527°C (982°F)[2][9]

Health Hazards and Toxicology

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion, leading to a range of acute and chronic health effects.[1][3][11]

Routes of Exposure and Primary Health Effects

The primary routes of exposure in a laboratory setting are inhalation of vapors and direct skin or eye contact.[8][12] Ingestion is less common but poses a severe risk.[8] The substance is absorbed rapidly and can cause systemic toxicity.[8][12]

cluster_exposure Routes of Exposure cluster_effects Primary Health Effects Inhalation Inhalation CNS Central Nervous System (CNS) (Headache, Dizziness, Coma) Inhalation->CNS Respiratory Respiratory System (Irritation, Coughing, Edema) Inhalation->Respiratory Most Common Systemic Systemic Organs (Potential Liver & Kidney Damage) Inhalation->Systemic Skin Dermal Contact Dermatological Skin (Irritation, Dryness, Dermatitis) Skin->Dermatological Skin->Systemic Eye Eye Contact Ocular Eyes (Irritation, Redness, Corneal Vacuolization) Eye->Ocular Ingestion Ingestion Ingestion->CNS GI Gastrointestinal Tract (Nausea, Vomiting, Aspiration Hazard) Ingestion->GI High Severity Ingestion->Systemic

Diagram 1: Routes of Exposure and Associated Primary Health Effects.
Acute (Short-Term) Effects

  • Inhalation: Can irritate the nose, throat, and lungs, causing coughing and wheezing.[13] High concentrations can depress the central nervous system, leading to symptoms like headache, dizziness, drowsiness, confusion, nausea, and loss of consciousness.[6][8] Extreme exposures may result in pulmonary edema and can be fatal.[6]

  • Skin Contact: Causes defatting of the skin, leading to irritation, redness, dryness, and cracking.[6] Harmful absorption through the skin is possible.[4][6]

  • Eye Contact: Splashes cause irritation and may result in transient superficial injury.[6] Symptoms include redness and pain.[11]

  • Ingestion: May be fatal if swallowed and enters the airways (aspiration hazard).[4][5] Can cause gastrointestinal irritation, nausea, and vomiting.[1][8]

Chronic (Long-Term) Effects

Prolonged or repeated exposure can lead to significant health issues.[4]

  • Central Nervous System: Chronic exposure can affect concentration, memory, vision, and muscle coordination.[13][14]

  • Skin: Repeated contact can cause chronic dermatitis.[13]

  • Organ Damage: There is evidence that long-term exposure may damage the liver and kidneys.[4][13]

  • Carcinogenicity: this compound is not classifiable as to its carcinogenicity to humans (IARC Group 3).[6][7]

Toxicological Data

The following table summarizes key toxicological data for this compound.

MetricValueSpeciesSource
LD₅₀ (Oral) 4,300 - 5,000 mg/kgRat[4][6][15]
LD₅₀ (Dermal) 1,700 - 14,100 uL/kgRabbit[4][6]
LC₅₀ (Inhalation) 5,267 ppm / 6hMouse[6][14]
LC₅₀ (Inhalation) 21.7 mg/L / 4hRat[4]

Occupational Exposure Limits

Various regulatory agencies have established permissible exposure limits (PELs) to protect laboratory personnel.

AgencyLimit TypeValue
OSHA PEL (8-hr TWA)100 ppm (435 mg/m³)[1][7][13][16]
NIOSH REL (10-hr TWA)100 ppm (435 mg/m³)[1][13][16]
NIOSH STEL (15-min)150 ppm (655 mg/m³)[1][13][16]
ACGIH TLV (8-hr TWA)100 ppm[10][13]
ACGIH STEL (15-min)150 ppm[10][13]
NIOSH IDLH900 ppm[1][7][9][17]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Laboratory Safety and Handling

A multi-layered approach combining engineering controls, personal protective equipment, and safe work practices is essential for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[18][19]

  • Fume Hood: All dispensing, transferring, and use of this compound should be conducted inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[20]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[10][15]

Personal Protective Equipment (PPE) Workflow

A systematic approach to donning and doffing PPE is critical to prevent contamination.

cluster_donning PPE Donning Protocol (Before Handling) cluster_doffing PPE Doffing Protocol (After Handling) start Start lab_coat 1. Don Lab Coat (Fully buttoned) start->lab_coat goggles 2. Wear Chemical Safety Goggles lab_coat->goggles face_shield 3. Add Face Shield (For splash risk) goggles->face_shield gloves 4. Wear Chemical-Resistant Gloves (e.g., Viton®, Nitrile - check breakthrough time) face_shield->gloves ready Ready for Work gloves->ready gloves_off 1. Remove Gloves (Avoid skin contact) face_shield_off 2. Remove Face Shield gloves_off->face_shield_off goggles_off 3. Remove Goggles face_shield_off->goggles_off lab_coat_off 4. Remove Lab Coat (Roll away from body) goggles_off->lab_coat_off wash 5. Wash Hands Thoroughly lab_coat_off->wash complete Complete wash->complete

Diagram 2: Workflow for Donning and Doffing Personal Protective Equipment.
Safe Handling and Storage Practices

  • Ignition Sources: this compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[4][11][18][21] Use only non-sparking tools and ensure all equipment is electrically grounded.[15][18][21]

  • Handling: Avoid breathing vapors and prevent contact with skin and eyes.[5][18] Wash hands thoroughly with soap and water after handling.[3][18]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[9][10][18][19] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][6][9][17]

Emergency Procedures

Immediate and correct response to spills, exposures, or fires is critical.

Spill Response Flowchart

The response protocol depends on the size and location of the spill.

Diagram 3: Emergency Response Flowchart for this compound Spills.
First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][20] Seek immediate medical attention.[3][20]

  • Skin Contact: Remove contaminated clothing immediately.[4][18] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation persists.[18]

  • Inhalation: Move the victim to fresh air at once.[3][18][20] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][20]

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration into the lungs.[4][5][15] If the person is conscious, have them rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4][15][22]

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][9][11] Water spray can be used to cool fire-exposed containers, but a direct water stream may be ineffective on the burning liquid.[9][11]

  • Hazards: Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[13][15] Containers may explode when heated.[13][15]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][13]

Experimental Protocols

Detailed toxicological testing protocols are typically found within the original peer-reviewed publications and are beyond the scope of this guide. However, laboratory-level safety protocols are essential for managing risks. The following provides a generalized protocol for handling this compound during a standard laboratory procedure.

Protocol: Safe Use of this compound as a Solvent in a Chemical Fume Hood
  • Preparation and Risk Assessment:

    • Review the Safety Data Sheet (SDS) for this compound.[20]

    • Ensure a chemical hygiene plan is in place for the procedure.

    • Quantify the amount of this compound needed and use the smallest volume necessary.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.

  • PPE and Setup:

    • Don all required PPE as outlined in the workflow diagram (Diagram 2): fully buttoned lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[3][20]

    • Place absorbent, disposable bench paper on the work surface inside the fume hood.

    • Ensure all glassware is free from cracks or defects.

    • Ground and bond receiving containers if transferring significant quantities to prevent static discharge.[15][21]

  • Chemical Handling:

    • Perform all transfers, measurements, and additions of this compound well within the chemical fume hood, at least 6 inches from the sash opening.

    • Keep the primary container of this compound sealed when not actively dispensing.[18]

    • Use caution when pouring to avoid splashes and the generation of aerosols.[19]

    • If heating is required, use a spark-free heating source (e.g., a heating mantle connected to a variable transformer) and never heat a closed system.

  • Waste Management and Decontamination:

    • Collect all this compound-containing waste (liquid and contaminated solids like pipette tips or wipes) in a designated, properly labeled hazardous waste container.[20]

    • The waste container must be compatible with this compound and kept closed when not in use.[20]

    • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it after the procedure is complete.

    • Dispose of contaminated bench paper in the solid hazardous waste stream.

  • Post-Procedure:

    • Securely close all containers of this compound and hazardous waste.

    • Return the primary this compound container to its designated flammable storage location.

    • Doff PPE according to the prescribed procedure (Diagram 2) to prevent personal contamination.

    • Wash hands thoroughly with soap and water.[3][18]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-Xylene (B151644) and Its Isomers: Structural Differentiation and Analysis

This technical guide provides a comprehensive overview of this compound and its structural isomers, ortho-xylene (o-xylene) and para-xylene (p-xylene). Xylene, also known as dimethylbenzene, is a significant aromatic hydrocarbon with the chemical formula C₈H₁₀, consisting of a benzene (B151609) ring with two attached methyl groups.[1][2][3] The isomers are distinguished by the positions of these methyl groups on the ring.[4][5] This document details their structural differences, physicochemical properties, and the experimental protocols used for their differentiation and analysis, which is critical for applications in research, industry, and drug development.

Commercial or laboratory-grade xylene is typically a mixture containing about 40–65% this compound and up to 20% each of o-xylene, p-xylene (B151628), and ethylbenzene.[1][6][7] Given their varied properties and applications—from solvents in the printing, rubber, and leather industries to precursors for producing polymers like polyethylene (B3416737) terephthalate (B1205515) (PET)—understanding the distinct characteristics of each isomer is paramount.[8][9]

Structural Differences

The three isomers of xylene—ortho, meta, and para—are constitutional isomers.[10] This means they share the same molecular formula (C₈H₁₀) but differ in the connectivity of their atoms, specifically the substitution pattern of the two methyl groups on the benzene ring.[10]

  • o-Xylene (1,2-dimethylbenzene): The two methyl groups are located on adjacent carbon atoms of the benzene ring (positions 1 and 2).[5][8][10]

  • This compound (1,3-dimethylbenzene): The methyl groups are separated by one carbon atom on the ring (positions 1 and 3).[4][8][10]

  • p-Xylene (1,4-dimethylbenzene): The methyl groups are positioned on opposite sides of the benzene ring (positions 1 and 4).[8][10]

These structural variations directly influence the molecule's symmetry and polarity, leading to significant differences in their physical properties.

Caption: Chemical structures of o-xylene, this compound, and p-xylene.

Comparative Physicochemical Properties

The distinct structural arrangements of the xylene isomers lead to notable differences in their physical and chemical properties. These properties are crucial for their separation and specific industrial applications. For instance, the high symmetry of p-xylene allows it to pack more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the other isomers.[1][2]

Propertyo-XyleneThis compoundp-XyleneMixed Xylenes (B1142099)
CAS Number 95-47-6[11]108-38-3[11]106-42-3[11]1330-20-7[11]
Molecular Formula C₈H₁₀C₈H₁₀C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 106.17[12][13]106.17[12][13]106.17[12][13]106.17[12][13]
Melting Point (°C) -25.2-47.9[1][2][8]13.3[1][2][8]-48
Boiling Point (°C) 144.4[6][14]139.1 - 139.3[14]138.3 - 138.4[14]137 - 140[13]
Density (g/mL at 20°C) 0.88[6]0.86[1][6]0.86~0.87
Dipole Moment (Debye) ~0.62 - 0.68 D[15]~0.33 - 0.37 D[4][15]0 D[16][17]N/A
Flash Point (°C) 17[6]25[6]2725[18]
Viscosity (cP at 20°C) 0.812[1][6]0.620[1][4][6]0.6430.34 (at 30°C)[1]

Experimental Protocols for Isomer Differentiation

Due to their similar boiling points and chemical properties, separating xylene isomers can be challenging and energy-intensive.[19][20] Various analytical techniques are employed to differentiate and quantify them.

Gas Chromatography (GC)

Gas chromatography is a primary method for separating xylene isomers. The separation relies on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

Detailed Methodology for GC Separation:

  • System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a stationary phase designed for aromatic isomer separation, such as SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).[21]

  • Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., Helium at 30 cm/sec).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: Increase temperature at a rate of 8°C/min to 200°C.

    • Final hold: Maintain 200°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.

  • Detector (FID):

    • Temperature: 250°C.

  • Sample Preparation: Dilute the xylene isomer mixture in a suitable solvent like pentane (B18724) to a concentration of approximately 0.2% (v/v) for each component.

  • Data Analysis: Identify isomers based on their distinct retention times. Quantify by comparing the peak areas to those of known standards.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can distinguish between isomers based on their unique vibrational modes.[22][23]

Detailed Methodology for Raman Analysis:

  • System: A Raman spectrometer (e.g., equipped with a Maya2000 Pro or QE65000-Raman detector) coupled with a laser source.[22]

  • Laser Excitation: 532 nm or 785 nm DPSS laser.[22]

  • Sample Preparation: Place a small volume of the liquid xylene sample into a glass vial.[22]

  • Data Acquisition:

    • Place the vial in a sample holder.

    • Direct the laser probe at the sample.

    • Set acquisition parameters (e.g., 11-second integration time, 1 scan average).[22]

  • Data Analysis:

    • Collect the Raman spectra for each pure isomer to establish reference fingerprints.

    • Unique peaks are used for identification. For example, this compound has distinct peaks around 730, 1004, and 1253 cm⁻¹.[24]

    • Compare the spectrum of an unknown mixture to the reference spectra to identify the present isomers.[22][23]

G General Workflow for Xylene Isomer Analysis Sample Xylene Mixture Sample Prep Sample Preparation (e.g., Dilution in Pentane) Sample->Prep Analysis Analytical Technique Prep->Analysis GC Gas Chromatography (Separation) DataGC Data Acquisition (Chromatogram) GC->DataGC Raman Raman Spectroscopy (Fingerprinting) DataRaman Data Acquisition (Spectrum) Raman->DataRaman Analysis->GC Separation-based Analysis->Raman Spectroscopy-based ID_Quant Isomer Identification & Quantification DataGC->ID_Quant DataRaman->ID_Quant Report Final Report ID_Quant->Report

Caption: A generalized workflow for the analysis of xylene isomers.

Relevance in Drug Development and Toxicology

In the context of drug development and research, xylenes are primarily used as solvents.[8] Their ability to dissolve non-polar compounds makes them useful in various stages of chemical synthesis and purification. However, their use necessitates a thorough understanding of their toxicological profiles.

Toxicological Overview:

  • General Effects: Exposure to xylene vapors can cause depression of the central nervous system (CNS), leading to symptoms like headache, dizziness, nausea, and vomiting.[1] High-level exposure can lead to more severe symptoms, including slowed reaction time and irritability.[1]

  • Exposure Routes: Inhalation is the primary route of occupational exposure.[25] Dermal contact can also occur, causing skin irritation.[25]

  • Developmental Toxicity: Studies in animal models have shown that maternal exposure to mixed xylenes or individual isomers can have adverse effects on fetal development.[7][26] These effects include prenatal mortality, growth inhibition, and skeletal malformations, which are often observed at maternally toxic doses.[26][27] Some research suggests that the o- and p-isomers may be more hazardous to offspring than the m-isomer.[26]

Given these potential health effects, regulatory agencies have established workplace exposure limits to protect individuals from the harmful effects of xylene. The use of specific isomers in pharmaceutical manufacturing requires strict quality control to ensure purity and minimize potential toxicological risks.

References

literature review on m-Xylene synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and applications of m-Xylene (B151644), prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, systematically known as 1,3-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂.[1] It is one of the three structural isomers of dimethylbenzene, alongside ortho-xylene (1,2-dimethylbenzene) and para-xylene (1,4-dimethylbenzene).[1] A colorless and highly flammable liquid with a characteristic sweet odor, this compound is a critical feedstock in the chemical industry.[1][2][3] It is primarily derived from petroleum refining processes, such as catalytic reforming of naphtha, and is also found in coal tar.[4][5][6]

The industrial significance of this compound is predominantly linked to its role as the primary precursor for the synthesis of isophthalic acid, a key monomer in the production of high-performance polymers, resins, and plasticizers.[1][6][7] This guide provides a comprehensive technical overview of the synthesis routes for this compound, its principal applications with a focus on isophthalic acid production, detailed experimental methodologies, and relevant physicochemical data.

Physical and Chemical Properties

This compound is a volatile organic compound with well-defined physical and chemical characteristics that are crucial for its handling, storage, and application in various chemical processes.

PropertyValue
Chemical Formula C₈H₁₀[1]
Molar Mass 106.16 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Aromatic, Sweet[3][4]
Density 0.86 g/mL[1]
Melting Point -48 °C (-54 °F; 225 K)[1]
Boiling Point 139 °C (282 °F; 412 K)[1]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Miscible with ethanol, diethyl ether, and most organic solvents[1][2]
Vapor Pressure 9 mmHg at 20 °C[1]
Flash Point 27 °C (81 °F)
Autoignition Temperature 527 °C (981 °F)
Log Kow (Octanol-Water Partition Coefficient) 3.20[4]
CAS Number 108-38-3[1]

Synthesis of this compound

The commercial production of this compound relies on separating it from the mixed C₈ aromatic stream obtained from petroleum refining. However, the demand for specific isomers, particularly p-xylene (B151628), necessitates catalytic processes that can alter the isomeric distribution. The primary routes to producing and isolating this compound are isomerization of mixed xylenes (B1142099) and toluene (B28343) disproportionation.

Isomerization of Mixed Xylenes

Mixed xylene streams from catalytic reformers or pyrolysis gasoline rarely match market demand for the individual isomers. Isomerization processes are employed to convert a non-equilibrium mixture of xylenes into a mixture that approaches thermodynamic equilibrium, thereby increasing the concentration of the desired isomer.[8]

The process typically involves passing a feed of mixed C₈ aromatics over a catalyst at elevated temperatures and pressures. Zeolite catalysts, such as ZSM-5, are widely used due to their shape-selective properties and strong acidity, which facilitate the 1,2-methyl shift mechanism responsible for isomerization.[8][9]

G Diagram 1: Xylene Isomerization Pathway cluster_catalyst o_xylene o-Xylene m_xylene This compound o_xylene->m_xylene p_xylene p-Xylene m_xylene->p_xylene catalyst Zeolite Catalyst (e.g., ZSM-5)

Diagram 1: Xylene Isomerization Pathway

Experimental Protocol: Gas-Phase Isomerization of this compound

This protocol is representative of laboratory-scale studies on xylene isomerization over zeolite catalysts.[8][10]

  • Catalyst Preparation: A proton-form zeolite catalyst (e.g., H-ZSM-5) is granulated into particles (0.2-0.3 mm diameter) and calcined in air at approximately 550 °C for 4-6 hours to remove any organic templates and moisture.[10]

  • Reactor Setup: A fixed-bed microreactor, typically made of stainless steel or quartz, is loaded with a measured amount of the prepared catalyst (e.g., 0.5-2.0 g). The catalyst bed is supported by quartz wool.

  • Pre-treatment: The catalyst is pre-treated in situ by heating under a flow of inert gas (e.g., nitrogen or helium) to a high temperature (e.g., 500-600 °C) for at least 2 hours to ensure complete dehydration.

  • Reaction:

    • The reactor temperature is adjusted to the desired reaction temperature (typically 350-500 °C).

    • A feed of pure this compound is delivered to the reactor using a high-precision syringe pump. The liquid feed is vaporized and mixed with a carrier gas (e.g., hydrogen or nitrogen) before entering the reactor.

    • The reaction is carried out at a controlled pressure, often ranging from atmospheric pressure to 20 bar.

    • The Weight Hourly Space Velocity (WHSV), defined as the mass flow rate of the reactant divided by the mass of the catalyst, is maintained at a specific value (e.g., 2-10 h⁻¹).

  • Product Analysis: The effluent stream from the reactor is cooled, and the liquid products are collected in a cold trap. The product composition (unreacted this compound, o-xylene, p-xylene, toluene, trimethylbenzenes) is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.[8]

Toluene Disproportionation (TDP)

Toluene disproportionation is a catalytic process that converts toluene into an equimolar mixture of benzene (B151609) and mixed xylenes.[11][12] This route is valuable for producing xylenes from surplus toluene. The reaction is not selective towards a single xylene isomer, typically producing a mixture near thermodynamic equilibrium (approx. 24% p-xylene, 50% this compound, 26% o-xylene).[11]

G Diagram 2: Toluene Disproportionation Workflow toluene_in 2 Toluene catalyst Zeolite Catalyst toluene_in->catalyst benzene_out Benzene catalyst->benzene_out xylene_out Mixed Xylenes (o-, m-, p-) catalyst->xylene_out

Diagram 2: Toluene Disproportionation Workflow

ExxonMobil's MTDP-3 process is an example of a commercial technology that uses a proprietary zeolite catalyst in a simple fixed-bed reactor to produce high-purity benzene and a mixed xylene stream.[13] While some processes aim to maximize p-xylene (Selective Toluene Disproportionation, STDP), conventional TDP yields a stream rich in this compound.[11][14]

ParameterIsomerization of Mixed XylenesToluene Disproportionation
Feedstock Mixed C₈ AromaticsToluene
Primary Products Equilibrium Mixture of XylenesBenzene, Mixed Xylenes
Catalyst Zeolites (e.g., H-ZSM-5, Mordenite)[8][10]Zeolites (e.g., ZSM-5)[11]
Typical Temperature 200 - 500 °C350 - 525 °C[12]
Typical Pressure 10 - 20 bar10 - 50 atm[12]
Key Feature Adjusts isomer ratios to equilibriumConverts lower-value toluene to higher-value benzene and xylenes

Applications of this compound

The vast majority of commercially produced this compound is used as a chemical intermediate for the synthesis of isophthalic acid.[1][15] Other applications include its use as a solvent and in the production of specialty chemicals like 2,4- and 2,6-xylidine.[1][7]

Production of Isophthalic Acid

Isophthalic acid (IPA) is synthesized via the catalytic liquid-phase oxidation of this compound.[1][16] IPA is a crucial comonomer used to modify the properties of polyethylene (B3416737) terephthalate (B1205515) (PET), enhancing clarity, thermal stability, and barrier properties.[1][6] It is also a key component in the production of unsaturated polyester (B1180765) resins, alkyd resins for surface coatings, and high-performance aramid fibers.[15][17]

The oxidation process typically uses air as the oxidant in an acetic acid solvent, with a multi-component catalyst system.[18][19]

G Diagram 3: Synthesis of Isophthalic Acid mx This compound reaction Liquid-Phase Oxidation mx->reaction inputs Air (O₂) Acetic Acid (Solvent) Co/Mn/Br Catalyst inputs->reaction ipa Isophthalic Acid reaction->ipa

Diagram 3: Synthesis of Isophthalic Acid

Experimental Protocol: Liquid-Phase Oxidation of this compound to Isophthalic Acid

This protocol is based on patent literature describing the synthesis of IPA.[18]

  • Reactor Charging: A high-pressure autoclave reactor, typically made of titanium or another corrosion-resistant alloy, is charged with the reactants. A representative mixture includes:

    • This compound (e.g., 100 parts by weight)

    • Acetic Acid (solvent, e.g., 800 parts by weight)

    • Catalyst System:

      • Cobalt (II) salt (e.g., cobalt acetate (B1210297) tetrahydrate, to achieve 200-300 ppmw Co)[18][19]

      • Manganese (II) salt (e.g., manganese acetate tetrahydrate, to achieve 400-600 ppmw Mn)[18][19]

      • Bromine source (e.g., tetrabromoethane or HBr, to achieve 100-600 ppmw Br)[18][19]

    • Promoter (optional): Benzoic acid may be added to the mixture.[18]

  • Pressurization and Heating: The sealed autoclave is purged with nitrogen and pressure-tested.[18] The reactor is then pressurized with compressed air (the oxidant) and heated to the reaction temperature, typically in the range of 150-250 °C. The pressure is maintained at 15-30 atm.

  • Reaction Execution: The reaction mixture is vigorously stirred to ensure efficient gas-liquid mass transfer. The oxidation is highly exothermic, and the reactor temperature must be carefully controlled. The reaction is allowed to proceed for a specific duration (e.g., 60-120 minutes).

  • Product Recovery and Purification:

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The resulting slurry, containing solid isophthalic acid suspended in the acetic acid mother liquor, is discharged.

    • The crude IPA is separated by filtration or centrifugation.

    • The product is washed with hot acetic acid and then water to remove residual catalyst and by-products.

    • For high-purity applications, the IPA can be further purified by processes such as recrystallization from water.[16]

  • Analysis: The purity of the final isophthalic acid product is determined by techniques such as titration or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][20] It is harmful if swallowed or inhaled, can cause skin and eye irritation, and may be fatal if it enters the airways upon swallowing.[1][21][22]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection if ventilation is inadequate.[22][23] All equipment should be properly grounded to prevent static discharge.[20][23]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[20][21][23]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in an appropriate container for disposal.[21]

Conclusion

This compound is a cornerstone of the modern chemical industry, bridging the gap between primary petrochemical feedstocks and high-value performance polymers. Its synthesis, primarily through the isomerization of mixed C₈ aromatics and toluene disproportionation, involves sophisticated catalytic processes that are continuously optimized for efficiency and selectivity. The primary application of this compound—the production of isophthalic acid—highlights its critical role in the manufacturing of PET, resins, and coatings. A thorough understanding of its synthesis protocols, reaction kinetics, and application pathways is essential for researchers and professionals seeking to innovate in polymer science and chemical manufacturing.

References

Toxicological Profile of m-Xylene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive toxicological profile of meta-xylene (m-xylene) for use in research and drug development. This compound (B151644) is an aromatic hydrocarbon widely used as a solvent, which necessitates a thorough understanding of its potential health effects. This guide details its toxicokinetics, mechanisms of toxicity, and effects across various endpoints including acute, chronic, genotoxic, carcinogenic, and reproductive effects. All quantitative data are summarized in tables for clarity, and key experimental protocols and mechanisms are visualized through diagrams.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound can be absorbed into the body through inhalation, oral, and dermal routes. The primary route of exposure in occupational settings is inhalation.

  • Absorption: Following inhalation, approximately 60% of this compound is absorbed through the lungs into the bloodstream.[1] Oral absorption is also rapid and efficient.[2] Dermal absorption is possible but occurs at a much lower rate than inhalation.[2][3]

  • Distribution: Due to its lipophilic nature, this compound is distributed to tissues with high lipid content, such as adipose tissue, the liver, and the brain.[1][4] In the blood, it is primarily associated with serum proteins.[1]

  • Metabolism: The primary site of metabolism is the liver, where cytochrome P450 enzymes oxidize one of the methyl groups to form m-methylbenzyl alcohol. This is further metabolized to m-toluic acid, which is then conjugated with glycine (B1666218) to form the principal metabolite, m-methylhippuric acid (m-MHA).[5][6] A minor metabolic pathway involves hydroxylation of the aromatic ring to form 2,4-xylenol.[1]

  • Excretion: The vast majority of absorbed this compound is excreted as m-methylhippuric acid in the urine.[1] A small amount, around 4%, is excreted unchanged in expired air.[1] The elimination from the blood is multiphasic, with an initial rapid half-life of about one hour, followed by a much slower phase with a half-life of around 20 hours, reflecting its release from adipose tissue.[1]

ADME_Pathway cluster_exposure Exposure Routes cluster_body Systemic Circulation & Distribution cluster_metabolism Metabolic Transformation cluster_excretion Excretion Routes Inhalation Inhalation Blood Bloodstream Inhalation->Blood Oral Oral Oral->Blood Dermal Dermal Dermal->Blood Adipose Adipose Tissue Blood->Adipose Brain Brain (CNS) Blood->Brain Liver Liver (Metabolism) Blood->Liver Exhaled Exhaled Air Blood->Exhaled Unchanged Xylene Adipose->Blood Slow Release P450 CYP450 Enzymes Liver->P450 Metabolized by Metabolite m-Methylhippuric Acid (Primary Metabolite) P450->Metabolite Forms Urine Urine Metabolite->Urine Excreted in

Caption: Overview of this compound Absorption, Distribution, Metabolism, and Excretion (ADME).

Mechanism of Toxicity

The primary toxic effect of this compound is depression of the central nervous system (CNS).[7] The exact mechanism is not fully elucidated but is thought to be related to its lipophilic nature, allowing it to disrupt the function of neuronal membranes.[8][9] This interference with neuronal proteins can lead to symptoms such as dizziness, headache, and incoordination.[8][9]

Irritant effects on the skin, eyes, and respiratory tract are due to the direct chemical properties of the solvent.[8][9] Some evidence suggests that metabolic intermediates, such as methylbenzaldehyde, may contribute to its toxicity.[9]

Neurotoxicity_Mechanism mXylene This compound in Circulation BBB Crosses Blood-Brain Barrier mXylene->BBB Neuron Enters CNS BBB->Neuron Membrane Interacts with Neuronal Membrane (Lipid Bilayer) Neuron->Membrane Function Alters Membrane Fluidity & Neuronal Protein Function Membrane->Function Depression CNS Depression Function->Depression Symptoms Symptoms: Dizziness, Headache, Incoordination, Nausea Depression->Symptoms

Caption: Conceptual pathway for this compound-induced Central Nervous System (CNS) depression.

Acute Toxicity

Acute exposure to this compound primarily causes irritation and CNS effects. In humans, inhalation of 50 ppm can lead to mild respiratory and neurological symptoms like headache and dizziness.[10][11] At 200 ppm, it can cause impaired short-term memory and reaction time.[10] High concentrations can lead to narcosis.[2]

SpeciesRouteParameterValueReference
RatOralLD505000 mg/kg[12][13]
RabbitDermalLD5012,180 - 14,100 mg/kg[12][13][14]
RatInhalationLC50 (4h)8000 ppm (27,124 mg/m³)[13][14]
MouseInhalationLC50 (6h)5,267 ppm[15]

Subchronic and Chronic Toxicity

Long-term or repeated exposure to this compound can lead to persistent CNS effects, including fatigue and irritability.[14] The respiratory tract remains a sensitive target, with chronic occupational exposure at levels as low as 14 ppm associated with nose and throat irritation.[2][10] Animal studies show that repeated exposure can also result in adaptive changes in the liver, decreased body weight, and altered motor coordination.[16]

SpeciesRouteDurationEffectNOAELLOAELReference
HumanInhalationAcute (2h)Respiratory & Neurological-50 ppm[10][11]
HumanInhalationChronic (avg. 7 yrs)Respiratory & Neurological-14 ppm[2][10]
RatInhalationIntermediate (13 wks)Neurological (Rotarod)50 ppm100 ppm[11]
RatOralSubchronic (90 days)Decreased Body Weight200 mg/kg/day800 mg/kg/day[17]
MouseOralChronic (103 wks)Hyperactivity500 mg/kg/day1000 mg/kg/day[17]
RatInhalationDevelopmentalDecreased Fetal Weight350 ppm700 ppm[18]

Genotoxicity

The available evidence indicates that this compound is not mutagenic. It has tested negative in a variety of in vitro and in vivo assays for gene mutation.

  • Bacterial Reverse Mutation Assays: this compound has consistently produced negative results in Salmonella typhimurium (Ames test) with and without metabolic activation.[19]

  • In Vitro Mammalian Cell Assays: No induction of sister-chromatid exchanges or chromosomal aberrations was observed in cultured Chinese hamster ovary (CHO) cells.[20]

  • In Vivo Assays: Studies in animals have not shown evidence of genotoxic activity.

Test SystemEnd PointResult (with/without activation)Reference
S. typhimuriumGene MutationNegative / Negative[19]
E. coliDNA DamageNegative / Negative[19]
Mouse Lymphoma CellsGene MutationNegative / Negative[21]
CHO CellsChromosomal AberrationsNegative / Negative[21]
Human LymphocytesDNA Strand BreaksPositive[22]

Note: While most standard assays are negative, one study using the comet assay on human lymphocytes reported the induction of DNA strand breaks, suggesting a potential for DNA damage.[22]

Carcinogenicity

There is no sufficient evidence to classify this compound as a carcinogen in humans. The International Agency for Research on Cancer (IARC) has classified xylenes (B1142099) in Group 3: "not classifiable as to its carcinogenicity to humans."[14] The U.S. EPA has placed mixed xylenes in Group D, "not classifiable as to human carcinogenicity."[23]

  • Human Studies: Epidemiological studies are inconclusive, often confounded by concurrent exposure to other chemicals, including benzene.[24]

  • Animal Studies: A two-year gavage study in rats and mice conducted by the National Toxicology Program (NTP) found no evidence of carcinogenicity for a mixed xylene formulation (60% this compound).[17][20]

Reproductive and Developmental Toxicity

  • Reproductive Effects: Animal studies have not found significant reproductive effects. In a study on rats, inhalation of up to 500 ppm xylene before and during gestation and lactation did not produce reproductive effects.[10]

  • Developmental Effects: Developmental toxicity, such as reduced fetal body weight and delayed skeletal ossification, has been observed in animal studies.[10][23] However, these effects generally occur at exposure levels that also cause maternal toxicity, suggesting they may be a secondary consequence of the mother's adverse health effects.[2][10] Postnatal neurobehavioral deficits, such as impaired motor coordination, have been seen in rats gestationally exposed to 500 ppm this compound.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a summary of a key protocol used in assessing xylene toxicity.

  • Objective: To assess the chronic toxicity and carcinogenic potential of mixed xylenes.[20]

  • Test Substance: Mixed xylenes (60.2% this compound, 9.1% o-xylene, 13.6% p-xylene, and 17% ethylbenzene) in corn oil.[10]

  • Animal Models:

    • Fischer 344/N rats (50 per sex per group).

    • B6C3F1 mice (50 per sex per group).[17][20]

  • Administration: Oral gavage, 5 days per week for 103 weeks.[10][17]

  • Dosage Groups (Mice): 0 (corn oil vehicle), 500, or 1000 mg/kg/day.[17][20]

  • Observations:

    • In-life: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly.[10][20]

    • Terminal: Complete gross necropsy was performed on all animals. Histopathological examination was conducted on all major tissues and organs from the control and high-dose groups.[20]

  • Key Findings: The study concluded there was no evidence of carcinogenicity. The primary non-neoplastic effect observed was hyperactivity in high-dose mice immediately after dosing.[20]

Bioassay_Workflow cluster_setup Study Setup cluster_exposure Exposure Phase (e.g., 103 Weeks) cluster_analysis Terminal Phase & Analysis A1 Animal Selection (e.g., F344 Rats) A2 Acclimatization (1-2 weeks) A1->A2 A3 Randomization into Dose Groups A2->A3 B1 Dose Administration (e.g., Daily Gavage) A3->B1 B2 In-life Observations: - Clinical Signs - Body Weight - Food Consumption B1->B2 C1 Necropsy & Gross Pathology B2->C1 C2 Organ Weight Measurement C1->C2 C3 Histopathology of Tissues C2->C3 C4 Data Analysis & Final Report C3->C4

Caption: A standardized workflow for conducting a long-term animal toxicology study.

References

Methodological & Application

Application Notes and Protocols for m-Xylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-xylene (B151644) as a solvent and reactant in key organic synthesis reactions. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a laboratory setting.

Overview of this compound in Organic Synthesis

This compound (1,3-dimethylbenzene) is a versatile aromatic hydrocarbon solvent with properties that make it suitable for a range of organic reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its non-polar nature makes it an effective solvent for non-polar reactants and catalysts.[1] Furthermore, this compound itself can serve as a starting material for the synthesis of valuable chemicals, such as isophthalic acid.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValue
CAS Number 108-38-3
Molecular Formula C₈H₁₀
Molecular Weight 106.16 g/mol
Appearance Colorless liquid
Odor Sweet, aromatic
Boiling Point 139 °C (282 °F)
Melting Point -48 °C (-54 °F)
Flash Point 25 °C (77 °F)
Density 0.86 g/mL at 25 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Miscible with most organic solvents

Sources:[3][4][5][6]

Safety and Handling

This compound is a flammable liquid and vapor and can be harmful if inhaled or in contact with skin.[7][8] It can cause skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapour.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H312+H332: Harmful in contact with skin or if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H304: May be fatal if swallowed and enters airways.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.

Sources:[7][8][9]

Applications in Organic Synthesis

This compound is utilized as a high-boiling point solvent in various reactions and as a key starting material in industrial processes.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. This compound can be acylated to produce valuable ketoacid products.[8]

This protocol describes the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Materials:

  • This compound

  • Phthalic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add this compound and phthalic anhydride.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux for 30 minutes.

  • Carefully pour the hot reaction mixture into a beaker containing crushed ice.

  • Slowly add water and concentrated HCl to the beaker to dissolve any precipitate.

  • Allow the mixture to cool and the product to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Quantitative Data:

ReactantMolar Mass ( g/mol )AmountMoles
This compound106.166 mL~0.050
Phthalic Anhydride148.121.5 g~0.010
Aluminum Chloride133.342.5 g~0.019
Product Molar Mass ( g/mol ) Theoretical Yield (g) Example Yield
2-(2,4-dimethylbenzoyl) benzoic acid254.28~2.54 g79%[10]

Note: The provided amounts are for demonstration; actual quantities may vary based on the specific experimental design.

Logical Workflow:

Friedel_Crafts_Acylation cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Workup & Isolation mXylene This compound Mixing 1. Mix Reactants at 0°C mXylene->Mixing pAnhydride Phthalic Anhydride pAnhydride->Mixing AlCl3 AlCl₃ (Catalyst) Addition 2. Add AlCl₃ AlCl3->Addition Mixing->Addition Reflux 3. Reflux for 30 min Addition->Reflux Quench 4. Quench with Ice/HCl Reflux->Quench Crystallize 5. Crystallization Quench->Crystallize Filter 6. Filter & Dry Product Crystallize->Filter Product 2-(2,4-dimethylbenzoyl) benzoic acid Filter->Product

Caption: Workflow for the Friedel-Crafts Acylation of this compound.

Oxidation to Isophthalic Acid

This compound is a primary feedstock for the industrial production of isophthalic acid, a monomer used in the manufacturing of high-performance polymers like polyethylene (B3416737) terephthalate (B1205515) (PET).[3] The process involves the catalytic oxidation of this compound.

This protocol outlines a general laboratory-scale synthesis of isophthalic acid.

Materials:

  • This compound

  • Acetic acid (solvent)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (promoter)

  • Pressurized reactor (autoclave)

  • Air or Oxygen source

Procedure:

  • Charge the autoclave with this compound, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with air or oxygen to the desired pressure.

  • Heat the reactor to the reaction temperature while stirring vigorously.

  • Maintain the temperature and pressure for the duration of the reaction.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Collect the crude isophthalic acid by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., water or acetic acid).

Quantitative Data:

Reactant/CatalystRoleExample Concentration
This compoundReactant-
Acetic AcidSolvent-
Co(OAc)₂·4H₂OCatalyst200-300 ppm (as Co)[11]
Mn(OAc)₂·4H₂OCatalyst400-600 ppm (as Mn)[11]
NaBrPromoter100-600 ppm (as Br)[11]
Reaction Conditions Value
Temperature150-300 °C
Pressure6-20 atm
Product Yield
Isophthalic Acid>95%[4]

Note: The concentrations and conditions are examples and may require optimization.

Reaction Pathway:

Oxidation_Pathway mXylene This compound mTolualdehyde m-Tolualdehyde (Intermediate) mXylene->mTolualdehyde [O] mToluicAcid m-Toluic Acid (Intermediate) mTolualdehyde->mToluicAcid [O] IsophthalicAcid Isophthalic Acid (Final Product) mToluicAcid->IsophthalicAcid [O]

Caption: Oxidation pathway of this compound to Isophthalic Acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[3] Xylenes are often used as solvents in these reactions due to their high boiling points, which can facilitate the reaction with less reactive substrates.[12]

This protocol describes the coupling of 2-bromo-m-xylene (B44306) with an arylboronic acid.

Materials:

  • 2-Bromo-m-xylene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (solvent)

  • Water

Procedure:

  • To a reaction vessel, add 2-bromo-m-xylene, the arylboronic acid, the palladium catalyst, and the base.

  • Add this compound and water to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

ComponentRoleExample Molar Ratio
2-Bromo-m-xyleneElectrophile1.0
Arylboronic acidNucleophile1.2
Pd(PPh₃)₄Catalyst0.01-0.05
BaseActivator2.0-3.0
Reaction Conditions Value
SolventThis compound/Watere.g., 10:1 v/v
Temperature100-120 °C
Product Yield
Biaryl Product-Typically high (>80%)

Note: Molar ratios are relative to the limiting reagent (2-bromo-m-xylene).

Catalytic Cycle:

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal Grignard_Reaction cluster_reagent_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Isolation Organohalide Organohalide (R-X) Grignard_Reagent Grignard Reagent (R-Mg-X) Organohalide->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent Solvent_mix This compound / Ether Solvent_mix->Grignard_Reagent Adduct Magnesium Alkoxide Adduct Grignard_Reagent->Adduct Electrophile Ketone/Aldehyde Electrophile->Adduct Product Alcohol Product Adduct->Product Acid_Workup Aqueous Acid Workup Acid_Workup->Product

References

Application Notes and Protocols for the Synthesis of Isophthalic Acid from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophthalic acid (IPA) is an important aromatic dicarboxylic acid used primarily in the production of high-performance polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) resins, unsaturated polyester (B1180765) resins, and alkyd resins for coatings.[1] The commercial production of IPA is predominantly achieved through the liquid-phase catalytic oxidation of m-xylene (B151644).[2][3] This document provides detailed application notes and experimental protocols for the synthesis of isophthalic acid from this compound, targeting researchers, scientists, and professionals in chemical and drug development. The protocols are based on established methods utilizing a cobalt-manganese-bromine catalyst system in an acetic acid solvent.

Chemical Reaction Pathway

The oxidation of this compound to isophthalic acid is a multi-step process involving the sequential oxidation of the two methyl groups. The reaction proceeds through key intermediates, namely m-toluic acid and 3-carboxybenzaldehyde (3-CBA).[4]

Chemical_Reaction_Pathway mXylene This compound mToluicAcid m-Toluic Acid mXylene->mToluicAcid Oxidation ThreeCBA 3-Carboxybenzaldehyde mToluicAcid->ThreeCBA Oxidation IPA Isophthalic Acid ThreeCBA->IPA Oxidation

Figure 1: Chemical reaction pathway for the oxidation of this compound to isophthalic acid.

Experimental Protocols

The following protocols describe the synthesis of isophthalic acid via the catalytic oxidation of this compound. The process is typically carried out in a high-pressure reactor due to the elevated temperatures and pressures required for efficient conversion.

Protocol 1: Liquid-Phase Oxidation of this compound

This protocol outlines the primary oxidation of this compound to crude isophthalic acid (CIA).

Materials:

  • This compound (reactant)

  • Acetic acid (solvent)[5][6]

  • Cobalt acetate (B1210297) tetrahydrate (catalyst)[7]

  • Manganese acetate tetrahydrate (catalyst)[7]

  • Tetrabromoethane or other bromine source (promoter)[7]

  • Benzoic acid (optional additive)[5][7]

  • High-pressure reactor (e.g., titanium autoclave) equipped with a stirrer, gas inlet, reflux condenser, and temperature and pressure controls.[7]

  • Compressed air or oxygen-containing gas (oxidant)

Procedure:

  • Reactor Charging:

    • Prepare a liquid raw material mixture by uniformly mixing this compound, acetic acid, cobalt acetate tetrahydrate, manganese acetate tetrahydrate, a bromine source, and optionally benzoic acid.[7] Refer to Table 1 for typical reactant and catalyst ratios.

    • Charge the mixture into the high-pressure reactor.[7]

  • System Purging and Pressurization:

    • Seal the reactor and purge with an inert gas, such as nitrogen, to remove air.

    • Pressurize the reactor with nitrogen to check for leaks. A typical test involves pressurizing to 3.0 MPa and ensuring the pressure drop is less than 0.1 MPa over 30 minutes.[7]

    • After the leak test, pressurize the reactor to the desired initial pressure with nitrogen.

  • Reaction Initiation and Execution:

    • Begin stirring the reactor contents at a constant rate (e.g., 400 rpm).[7]

    • Heat the reactor to the target reaction temperature, typically in the range of 175-225°C.[4] The heat of reaction is often managed by solvent evaporation and cooling coils.[8]

    • Once the desired temperature is reached, introduce compressed air or an oxygen-containing gas into the reactor to initiate the oxidation reaction. The reactor pressure is typically maintained between 1500-3000 kPa.[4]

    • Continuously feed the oxidant gas to maintain the reaction. The reaction is highly exothermic.[4]

  • Reaction Monitoring and Completion:

    • Monitor the reaction progress by analyzing the concentration of the intermediate, 3-carboxybenzaldehyde (3-CBA). The reaction can be carried out in two stages: a main oxidation followed by a post-oxidation to reduce the 3-CBA concentration to desired levels (e.g., 100-800 ppm).[9]

    • The reaction time can range from 10 to 120 minutes.[9]

  • Product Recovery (Crude Isophthalic Acid):

    • Once the reaction is complete, cool the reactor and vent the excess gas.

    • The product, crude isophthalic acid, will precipitate out of the acetic acid solvent due to its low solubility.[4]

    • Discharge the resulting slurry from the reactor.

    • Separate the solid crude isophthalic acid from the mother liquor via filtration or centrifugation.[10][11]

Protocol 2: Purification of Isophthalic Acid

This protocol describes the purification of crude isophthalic acid to obtain a high-purity product. Purification is necessary to remove colored impurities and reaction intermediates.[8][12]

Materials:

  • Crude Isophthalic Acid (CIA)

  • Purified acetic acid or water (solvent)

  • Hydrogenation catalyst (e.g., palladium on carbon) for hydrogenation purification

  • Purification vessel with stirrer and heating capabilities

Procedure:

  • Reslurrying and Washing:

    • Mix the crude isophthalic acid with fresh, purified acetic acid.[9]

    • Heat the mixture with stirring to a temperature of 100°C or higher to dissolve impurities and wash the crude product.[9]

    • Separate the purified isophthalic acid by filtration.

  • Hydrogenation (Optional but common for high purity):

    • For higher purity, the crude isophthalic acid can be dissolved in a suitable solvent (e.g., water at elevated temperature and pressure) and subjected to catalytic hydrogenation.[11][12] This step helps in converting colored impurities into colorless compounds.

    • The hydrogenation is typically carried out in a separate reactor in the presence of a catalyst like palladium on carbon.

  • Crystallization and Drying:

    • The purified isophthalic acid is recovered by crystallization from the solvent.

    • The crystalline product is then filtered and dried to yield the final high-purity isophthalic acid.

Quantitative Data

The following tables summarize typical quantitative data for the production of isophthalic acid from this compound.

Table 1: Typical Reactant and Catalyst Compositions

ComponentConcentration/RatioSource
This compound100 parts by weight[7]
Acetic Acid (solvent)800 parts by weight[7]
Cobalt (as salt)200-300 parts by weight[5]
Manganese (as salt)400-600 parts by weight[5]
Bromine (as compound)100-600 parts by weight[5]
Benzoic Acid (additive)300-800 ppmw[7]

Table 2: Typical Reaction Conditions

ParameterValueSource
Reaction Temperature175 - 225 °C[4]
Reaction Pressure1500 - 3000 kPa[4]
Reaction Time10 - 120 minutes[9]
Solvent (Acetic Acid) Water Content3 - 15% by weight[9]
3-CBA in Crude Product500 - 10,000 ppm[9]
3-CBA in Post-Oxidized Product100 - 800 ppm[9]
Final Product Purity> 99.95%[11]

Experimental Workflow

The overall process for the production of purified isophthalic acid from this compound can be visualized as a series of unit operations.

Experimental_Workflow cluster_input Raw Materials cluster_process Process Steps cluster_output Products & Byproducts mXylene This compound Mixing Reactant Mixing mXylene->Mixing Solvent Acetic Acid Solvent->Mixing Catalyst Co/Mn/Br Catalyst Catalyst->Mixing Oxidant Air/O2 Oxidation Oxidation Reactor Oxidant->Oxidation Mixing->Oxidation Separation Solid-Liquid Separation (Filtration/Centrifugation) Oxidation->Separation Purification Purification (Washing/Hydrogenation) Separation->Purification Byproducts Mother Liquor (Recycled Acetic Acid) Separation->Byproducts Drying Drying Purification->Drying FinalProduct Purified Isophthalic Acid Drying->FinalProduct

Figure 2: General experimental workflow for isophthalic acid production.

References

Application Notes: m-Xylene as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-Xylene (B151644), an aromatic hydrocarbon, serves as a critical and cost-effective starting material in the synthesis of various pharmaceutical compounds. Its molecular structure is particularly amenable to transformations that yield complex molecules, which are foundational for numerous active pharmaceutical ingredients (APIs) and advanced intermediates. A primary synthetic route involves the oxidation of this compound to isophthalic acid, a versatile intermediate that can be further functionalized to produce high-value compounds for the pharmaceutical industry, notably for non-ionic X-ray contrast media.

This document provides detailed application notes and experimental protocols for the multi-step synthesis of key pharmaceutical intermediates starting from this compound.

Core Synthesis Pathway Overview

The principal pathway for converting this compound into a valuable pharmaceutical building block involves a four-step synthesis. The process begins with the catalytic oxidation of this compound to form isophthalic acid. This is followed by the regioselective nitration of isophthalic acid to yield 5-nitroisophthalic acid. The nitro group is then reduced to an amine, forming 5-aminoisophthalic acid. This final product is a crucial intermediate, particularly for the synthesis of iodinated X-ray contrast agents.

G cluster_workflow Overall Synthesis Workflow mXylene This compound IPA Isophthalic Acid (IPA) mXylene->IPA  Step 1: Oxidation NIPA 5-Nitroisophthalic Acid IPA->NIPA  Step 2: Nitration AIPA 5-Aminoisophthalic Acid NIPA->AIPA  Step 3: Reduction PharmaInt Advanced Pharmaceutical Intermediates (e.g., ATIPA) AIPA->PharmaInt  Step 4: Iodination

Application Notes and Protocols for the Detection and Quantification of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods used in the detection and quantification of m-Xylene (B151644). It covers various techniques, including gas chromatography, high-performance liquid chromatography, and spectroscopic methods, tailored for different sample matrices.

Gas Chromatography (GC) Methods

Gas chromatography is a cornerstone technique for the analysis of volatile organic compounds like this compound, offering high resolution and sensitivity.

NIOSH Method 1501: Aromatic Hydrocarbons in Air

This method is widely used for the determination of this compound in workplace air.

Protocol:

  • Sampling:

    • Collect air samples using a solid sorbent tube, specifically a coconut shell charcoal tube (100 mg/50 mg).

    • Use a personal sampling pump calibrated to a flow rate of 0.01 to 0.2 L/min.

    • The total sample volume should be between 1 and 30 liters.[1]

    • After sampling, cap the tubes with plastic caps (B75204) and transport them to the laboratory.

  • Sample Preparation:

    • Break the ends of the charcoal tube and transfer the front and back sorbent sections to separate vials.

    • Add 1.0 mL of carbon disulfide (CS₂) to each vial to desorb the analytes.

    • Agitate the vials occasionally for 30 minutes.

  • Instrumental Analysis (GC-FID):

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A 30m x 0.32mm ID fused silica (B1680970) capillary column with a 1 µm film of 100% polyethylene (B3416737) glycol (PEG) or equivalent is recommended.

    • Temperatures:

      • Injector: 250 °C

      • Detector: 300 °C

      • Oven: 40 °C for 10 minutes, then ramp to 230 °C at 10 °C/min.

    • Carrier Gas: Helium at a flow rate of approximately 2.6 mL/min.

    • Injection: 1 µL of the desorbed sample.

  • Quality Control:

    • Analyze field blanks alongside samples.

    • Prepare and analyze calibration standards covering the expected concentration range of the samples.

    • Determine the desorption efficiency for each batch of charcoal tubes.

OSHA Method 1002: Xylenes and Ethylbenzene in Air

This method is another standard procedure for monitoring occupational exposure to xylenes.

Protocol:

  • Sampling:

    • Active sampling is performed using coconut shell charcoal sampling tubes.

    • Draw workplace air through the tubes using personal sampling pumps.

    • Diffusive sampling can be performed using SKC 575-002 Passive Samplers.[2]

  • Sample Preparation:

    • Extract the samples with carbon disulfide.

  • Instrumental Analysis (GC-FID):

    • Instrument: Gas chromatograph with a Flame Ionization Detector.

    • The analytical conditions are similar to NIOSH 1501.

Headspace GC-MS for this compound in Blood

This method is suitable for the determination of this compound in biological matrices like blood, which is crucial for toxicology and drug development studies.[3]

Protocol:

  • Sample Preparation:

    • Place a blood sample into a headspace vial.

    • To enhance the separation of xylene isomers, anhydrous calcium chloride can be added to remove moisture.[3]

    • Seal the vial.

  • Instrumental Analysis (Headspace GC-MS):

    • Instrument: Headspace autosampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Headspace Parameters:

      • Incubation Temperature: 50 °C

    • GC Parameters:

      • Column: A capillary column suitable for volatile organic compounds analysis.

      • Oven Program: An initial temperature of 40°C held for a few minutes, followed by a temperature ramp to ensure separation of isomers.

    • MS Parameters:

      • Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Calibration:

    • Use internal standard calibration with isotopically labeled analytes for accurate quantification.[3]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is typically used for the analysis of this compound metabolites in biological samples, such as urine, providing an indirect measure of exposure. The primary metabolite of this compound is m-methylhippuric acid.

HPLC-UV for m-Methylhippuric Acid in Urine

Protocol:

  • Sample Preparation:

    • Acidify a urine sample with hydrochloric acid.[4]

    • Perform a liquid-liquid extraction using a suitable organic solvent like a mixture of butyl chloride and isopropanol.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Instrumental Analysis (HPLC-UV):

    • Instrument: HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 205 nm.

  • Calibration:

    • Prepare calibration standards of m-methylhippuric acid in a blank urine matrix.

Spectroscopic Methods

Spectroscopic techniques offer rapid and non-destructive analysis of this compound, particularly in mixtures with its isomers.

Fourier Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation:

    • Prepare a series of standard solutions of this compound and its isomers in a suitable solvent like cyclohexane.

    • For quantitative analysis using an internal standard, add a constant concentration of a compound with a distinct, non-overlapping peak (e.g., o-xylene (B151617) if analyzing for m- and p-xylene) to all standards and samples.[5]

  • Instrumental Analysis (FTIR):

    • Instrument: Fourier Transform Infrared Spectrometer.

    • Sample Cell: Use a liquid cell with a fixed path length or salt plates (e.g., NaCl).

    • Measurement: Record the infrared spectra of the standards and the unknown sample.

  • Data Analysis:

    • Identify characteristic absorption bands for this compound that are free from interference from other components.

    • Measure the absorbance of these bands.

    • Construct a calibration curve by plotting the ratio of the absorbance of the analyte to the absorbance of the internal standard against the concentration of the analyte.[5]

Raman Spectroscopy

Protocol:

  • Sample Preparation:

    • Samples can often be analyzed directly in glass vials with minimal preparation.[6]

    • For quantitative analysis, prepare standard mixtures of xylene isomers.

  • Instrumental Analysis (Raman):

    • Instrument: Raman spectrometer.

    • Measurement: Acquire Raman spectra of the individual isomers and the mixtures.

  • Data Analysis:

    • Identify unique Raman peaks for this compound.

    • The intensity of a characteristic Raman band is proportional to the concentration of the analyte.

    • For complex mixtures, multivariate analysis techniques like Partial Least Squares (PLS) regression can be used to build a quantitative model.[6]

Quantitative Data Summary

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD)Accuracy/Recovery
NIOSH 1501 (GC-FID) This compoundAir0.8 µ g/sample [7]-0.043 - 0.864 mg/sample[7]0.013[7]Bias: -7.6%[7]
OSHA 1002 (GC-FID) This compoundAir-----
Headspace GC-MS This compoundBlood2.3 ng/mL[3]-5 - 1500 ng/mL[3]≤ 10.8%[3]Mean RE ≤ 15.3%[3]
HPLC-UV m-Methylhippuric AcidUrine--1-1500 µg/mL[8]3.5-11.1%[8]>94%[8]
Raman Spectroscopy This compoundLiquid Mixture----Prediction error ±0.15%[9]
FTIR Spectroscopy This compoundLiquid Mixture--Dependent on standards-Dependent on calibration

Visualizations

Analytical_Workflow cluster_sample 1. Sample Collection & Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Quantification Sample Sample Acquisition (Air, Blood, Urine, etc.) Preparation Sample Preparation (Extraction, Derivatization, etc.) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC HPLC High-Performance Liquid Chromatography (HPLC) Preparation->HPLC Spectroscopy Spectroscopy (FTIR, Raman) Preparation->Spectroscopy DataAcquisition Data Acquisition GC->DataAcquisition HPLC->DataAcquisition Spectroscopy->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Method_Selection Start Start: Need to quantify this compound Matrix What is the sample matrix? Start->Matrix Air Air Matrix->Air Air Biological Biological (Blood/Urine) Matrix->Biological Biological Liquid Liquid/Solvent Mixture Matrix->Liquid Liquid AirMethod Use GC-FID (NIOSH 1501 / OSHA 1002) Air->AirMethod BioChoice Direct or metabolite analysis? Biological->BioChoice LiquidChoice Need for speed and non-destructive analysis? Liquid->LiquidChoice Direct Direct this compound BioChoice->Direct Metabolite Metabolite (m-Methylhippuric Acid) BioChoice->Metabolite HSGCMS Use Headspace GC-MS Direct->HSGCMS HPLC Use HPLC-UV Metabolite->HPLC YesSpeed Yes LiquidChoice->YesSpeed Yes NoSpeed No LiquidChoice->NoSpeed No Spectroscopy Use Raman or FTIR Spectroscopy YesSpeed->Spectroscopy GCFID_Liquid Use GC-FID NoSpeed->GCFID_Liquid

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for the Use of m-Xylene in Histological Tissue Clearing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of histology, the preparation of high-quality tissue sections for microscopic examination is paramount for accurate morphological assessment and diagnosis. A critical step in this process is tissue clearing, which involves the removal of dehydrating agents (typically alcohol) and rendering the tissue transparent to allow for complete infiltration by the embedding medium, most commonly paraffin (B1166041) wax. m-Xylene, an aromatic hydrocarbon, is a widely used and effective clearing agent due to its miscibility with both alcohol and paraffin.[1][2] Its refractive index closely matches that of dehydrated tissue, contributing to the transparency necessary for detailed microscopic analysis.[1]

These application notes provide a comprehensive overview of the use of this compound in histology, including detailed protocols, quantitative data for comparison with other clearing agents, and a discussion on its potential impact on tissue integrity.

Data Presentation: Comparison of Clearing Agents

The choice of clearing agent can influence various aspects of tissue processing, including processing time, tissue shrinkage, and staining quality. Below is a summary of quantitative data comparing this compound with alternative clearing agents.

ParameterThis compound"Xylene-Free" Substitute (e.g., Isoparaffin-based)Coconut OilKerosene Mixtures
Refractive Index (n20/D) ~1.497[3]Variable, generally lower than xyleneNot widely reported for clearingNot widely reported for clearing
Clearing Time Rapid (e.g., 2-4 hours for standard tissues)[4]Can be longer for fatty tissues[4]Longer (e.g., can be effective at 60-90 minutes per change)Variable, can be effective in mixtures
Tissue Shrinkage Can cause significant tissue shrinkageGenerally causes less tissue shrinkage[1]Reported to cause less shrinkage than xylene[1]Can cause shrinkage, especially at higher concentrations
Staining Quality (H&E) Generally excellent, considered the gold standardGood to excellent, comparable to xylene[4]Can provide good histological detailCan provide good morphology and staining
Immunohistochemistry (IHC) Compatibility Generally good, but can cause tissue hardening that may affect antigenicityGood, often comparable to xylene[4]Less data availableLess data available
Toxicity Toxic, flammable, requires good ventilation and careful handlingLess toxic, often biodegradableNon-toxicToxic, flammable

Experimental Protocols

Standard Protocol for this compound Tissue Clearing (Paraffin Wax Embedding)

This protocol is suitable for routine processing of formalin-fixed tissues of up to 4mm in thickness.[5]

1. Dehydration: The primary goal of dehydration is to remove water from the tissue, as paraffin wax is not miscible with water. This is achieved by passing the tissue through a graded series of ethanol (B145695) solutions.

  • 70% Ethanol: 15 - 60 minutes

  • 90% Ethanol: 15 - 60 minutes

  • 100% Ethanol I: 15 - 60 minutes

  • 100% Ethanol II: 15 - 60 minutes

  • 100% Ethanol III: 30 - 60 minutes

  • 100% Ethanol IV: 45 - 60 minutes

2. Clearing with this compound: The dehydrated tissue is then treated with this compound to remove the ethanol and render the tissue transparent. Typically, three changes of this compound are used to ensure complete removal of the alcohol.[2][4]

  • This compound I: 20 - 60 minutes

  • This compound II: 20 - 60 minutes

  • This compound III: 45 - 120 minutes

Note: The duration of each step can be adjusted based on the tissue type and size. For larger or fatty tissues, longer incubation times may be necessary.[4]

3. Paraffin Wax Infiltration: Following clearing, the tissue is infiltrated with molten paraffin wax. This provides the necessary support for microtomy.

  • Paraffin Wax I: 30 - 60 minutes at 60°C

  • Paraffin Wax II: 30 - 60 minutes at 60°C

  • Paraffin Wax III: 45 - 90 minutes at 60°C

4. Embedding: The infiltrated tissue is then embedded in a block of paraffin wax, which is allowed to solidify.

Mandatory Visualizations

Experimental Workflow for Tissue Processing

G cluster_0 Tissue Preparation cluster_1 Dehydration cluster_2 Clearing cluster_3 Infiltration & Embedding Fixation Tissue Fixation (e.g., 10% Formalin) Trimming Grossing and Trimming Fixation->Trimming Cassette Placement in Cassette Trimming->Cassette Ethanol70 70% Ethanol Cassette->Ethanol70 Ethanol90 90% Ethanol Ethanol70->Ethanol90 Ethanol100 100% Ethanol (multiple changes) Ethanol90->Ethanol100 Xylene This compound (multiple changes) Ethanol100->Xylene Paraffin Paraffin Wax Infiltration Xylene->Paraffin Embedding Embedding in Paraffin Block Paraffin->Embedding Sectioning & Staining Sectioning & Staining Embedding->Sectioning & Staining

Caption: Standard Histological Tissue Processing Workflow.

Potential Impact on Tissue Integrity: A Theoretical Perspective

While this compound is an effective clearing agent, its harsh solvent properties can potentially impact the structural integrity of tissues at a molecular level. Prolonged exposure can lead to tissue hardening and may affect the conformation of proteins, including those involved in cell-cell and cell-matrix interactions. While direct evidence of this compound altering specific signaling pathways in a histological context is limited, it is crucial for researchers to be aware of the potential for such artifacts.

The following diagram illustrates a simplified view of the Extracellular Matrix (ECM)-Receptor Interaction pathway, which is fundamental for maintaining tissue architecture. The preservation of these interactions is critical for accurate histological interpretation.

G Simplified ECM-Receptor Interaction Pathway cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Collagen Collagen Integrin Integrin Receptor Collagen->Integrin Fibronectin Fibronectin Fibronectin->Integrin Laminin Laminin Laminin->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Src Src Kinase FAK->Src Actin Actin Cytoskeleton Src->Actin Gene Gene Expression (Cell Survival, Proliferation) Src->Gene Actin->Integrin Mechanical Feedback

Caption: Simplified ECM-Receptor Interaction Pathway.

The harsh chemical environment during clearing with solvents like this compound could potentially disrupt the non-covalent interactions that maintain the tertiary and quaternary structures of proteins like integrins and their connections to the ECM and cytoskeleton. This could, in theory, affect the interpretation of studies focused on these pathways.

Safety Precautions

This compound is a flammable and toxic substance.[6][7] Appropriate safety measures must be strictly followed when handling this chemical.

  • Ventilation: Always work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: Keep away from open flames and other ignition sources.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound remains a cornerstone in histological tissue processing due to its effectiveness as a clearing agent.[1] Understanding the principles behind its use, adhering to established protocols, and being mindful of its potential effects on tissue integrity are crucial for obtaining high-quality histological sections suitable for both routine diagnostics and advanced research applications. While alternatives to xylene exist and may be preferable in certain situations due to lower toxicity, this compound's performance continues to make it a valuable tool in the histology laboratory when handled with appropriate safety precautions.

References

m-Xylene as a Cleaning Agent for Laboratory Equipment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Xylene (B151644), a colorless, aromatic hydrocarbon, is a powerful solvent widely utilized in laboratory settings for its excellent cleaning and degreasing properties.[1][2] Its ability to dissolve a variety of organic compounds, including oils, greases, resins, and adhesives, makes it an effective agent for cleaning laboratory equipment.[1][2] This document provides detailed application notes and protocols for the safe and effective use of this compound as a cleaning agent for various laboratory apparatus.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its safe handling and application.

PropertyValue
Chemical Formula C₈H₁₀
Molar Mass 106.16 g/mol
Appearance Colorless liquid
Odor Sweet, aromatic
Boiling Point 139 °C
Melting Point -48 °C
Flash Point 27 °C (Closed Cup)
Density 0.864 g/cm³ at 20 °C
Solubility in Water 161 mg/L at 25 °C
Solubility in Organic Solvents Miscible with ethanol, ether, acetone (B3395972), and other organic solvents

Source: PubChem, Agency for Toxic Substances and Disease Registry[3][4]

Applications in Laboratory Equipment Cleaning

This compound is particularly effective for removing stubborn organic residues from laboratory equipment. Its primary applications in this context include:

  • Glassware: Removing grease from ground glass joints, cleaning cuvettes, and removing residues of organic reactions. A preliminary rinse or soak with this compound can effectively remove greasy substances before a standard wash.[5]

  • Metal Instruments: Degreasing stainless steel and other metallic instruments and parts.[1][6]

  • Histology: As a clearing agent to remove paraffin (B1166041) wax from tissue slides.

Experimental Protocols

Protocol 1: General Cleaning of Laboratory Glassware

This protocol outlines the general procedure for cleaning laboratory glassware, such as beakers, flasks, and cylinders, contaminated with organic residues.

Materials:

  • This compound (reagent grade)

  • Acetone (for rinsing)

  • Laboratory detergent

  • Deionized water

  • Appropriate size beakers or trays for immersion

  • Scrub brushes

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (Viton or nitrile), safety goggles, lab coat

Procedure:

  • Pre-cleaning: Mechanically remove any large solid residues from the glassware.

  • This compound Soak: In a designated chemical fume hood, place the contaminated glassware in a suitable container and add enough this compound to fully immerse the contaminated areas. Allow the glassware to soak for 15-30 minutes. For heavily soiled items, a longer soaking time may be necessary.

  • Scrubbing: If required, use a compatible brush to gently scrub the surfaces to dislodge stubborn residues.

  • Initial Rinse: Remove the glassware from the this compound bath and allow excess solvent to drain back into the container. Rinse the glassware thoroughly with acetone to remove the this compound.

  • Detergent Wash: Wash the glassware with a laboratory detergent solution and warm water.

  • Final Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any remaining detergent residue.

  • Drying: Allow the glassware to air dry completely in a drying rack or in a laboratory oven at an appropriate temperature.

Protocol 2: Cleaning of Metal Instruments

This protocol is suitable for cleaning stainless steel and other solvent-compatible metal instruments.

Materials:

  • This compound (reagent grade)

  • Isopropyl alcohol (for rinsing)

  • Lint-free wipes

  • Beaker or ultrasonic bath

  • PPE: Chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Pre-cleaning: Wipe the instrument with a dry, lint-free cloth to remove any loose contaminants.

  • This compound Application: In a chemical fume hood, apply this compound to the instrument by wiping with a saturated lint-free cloth or by immersing the instrument in a beaker of this compound. For intricate parts, an ultrasonic bath with this compound can be used for 5-10 minutes.

  • Wiping/Drying: Remove the instrument and wipe it dry with a clean, lint-free cloth.

  • Rinsing: Thoroughly rinse the instrument with isopropyl alcohol to remove any residual xylene.

  • Final Drying: Allow the instrument to air dry completely in a well-ventilated area or use a stream of clean, dry air.

Material Compatibility

It is critical to ensure that this compound is compatible with the materials of the equipment being cleaned to prevent damage.

MaterialCompatibility with this compoundNotes
Glass (Borosilicate) ExcellentNo known issues.
Stainless Steel ExcellentWidely used for cleaning metal parts.
Polytetrafluoroethylene (PTFE) ExcellentRecommended for storing and handling xylene.[7]
Polypropylene (PP) GoodCan be dissolved at elevated temperatures.[8][9] Use with caution for short-term cleaning at room temperature.
Polystyrene (PS) PoorNot recommended. Xylene will dissolve polystyrene.[7]
High-Density Polyethylene (HDPE) FairMay be suitable for short-term contact, but long-term exposure can cause swelling.

Safety Precautions and Waste Disposal

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves such as Viton or nitrile rubber.

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

  • Store this compound in a cool, dry, well-ventilated area in a tightly sealed, compatible container (e.g., glass or PTFE).[7]

  • Keep away from heat, sparks, and open flames.

  • Ground containers when transferring to prevent static discharge.

Waste Disposal:

  • Dispose of used this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not pour this compound down the drain.

  • Collect waste in a clearly labeled, sealed, and compatible container.

Visual Workflows

G General Workflow for this compound Cleaning cluster_prep Preparation cluster_cleaning Cleaning Process cluster_disposal Waste Management A Don PPE B Work in Fume Hood A->B C Pre-clean Equipment B->C D Apply/Soak in this compound C->D E Scrub (if necessary) D->E J Collect Waste this compound D->J F Rinse with Acetone/IPA E->F G Wash with Detergent F->G F->J H Final Rinse (DI Water) G->H I Dry Equipment H->I K Dispose as Hazardous Waste J->K

Caption: General workflow for cleaning laboratory equipment with this compound.

G Decision Logic for Material Compatibility cluster_outcomes Decision Logic for Material Compatibility A Identify Material of Equipment B Proceed with Cleaning A->B Glass, Stainless Steel, PTFE C Use Alternative Solvent A->C Polystyrene D Short Contact Time Only A->D Polypropylene, HDPE

Caption: Decision-making process for this compound compatibility with different materials.

Conclusion

This compound is a highly effective solvent for cleaning a range of organic contaminants from laboratory equipment. However, its use requires strict adherence to safety protocols due to its flammability and potential health hazards. By following the detailed protocols and safety guidelines outlined in this document, researchers, scientists, and drug development professionals can safely and effectively utilize this compound to maintain the cleanliness and integrity of their laboratory apparatus. Always consult the Safety Data Sheet (SDS) for this compound before use and ensure proper training for all personnel handling this chemical.

References

Application Notes and Protocols for the Synthesis of Polymers Using m-Xylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers derived from m-xylene (B151644). While this compound is not typically used as a direct monomer in polymerization, its derivatives serve as crucial building blocks for high-performance polymers. The primary focus of these notes is the synthesis of Poly(m-xylylene adipamide), commercially known as Nylon MXD6, a high-performance polyamide with excellent mechanical and barrier properties.

Part 1: Synthesis of m-Xylylenediamine (B75579) (MXDA) from this compound

The initial step in the synthesis of Nylon MXD6 is the conversion of this compound to m-xylylenediamine (MXDA). Several industrial routes exist for this conversion. One common method involves the ammoxidation of this compound to isophthalonitrile, followed by hydrogenation.

Experimental Protocol: Two-Step Synthesis of m-Xylylenediamine (MXDA)

Step 1: Ammoxidation of this compound to Isophthalonitrile

This step is typically carried out at high temperatures and pressures in the presence of a catalyst.

  • Reactants: this compound, ammonia (B1221849), and air.

  • Catalyst: A mixed metal oxide catalyst, often based on vanadium and antimony.

  • Reaction Conditions:

    • Temperature: 300-450 °C[1]

    • Pressure: Atmospheric to slightly elevated pressure.

  • Procedure:

    • A gaseous mixture of this compound, excess ammonia, and air is passed through a fixed-bed or fluidized-bed reactor containing the catalyst.

    • The reaction is highly exothermic, and temperature control is crucial.

    • The reactor effluent, containing isophthalonitrile, unreacted starting materials, and byproducts, is cooled.

    • Isophthalonitrile is separated and purified from the product stream, often through crystallization or distillation[2].

Step 2: Hydrogenation of Isophthalonitrile to m-Xylylenediamine

The purified isophthalonitrile is then catalytically hydrogenated to yield m-xylylenediamine.

  • Reactants: Isophthalonitrile, hydrogen gas.

  • Catalyst: Typically a Raney nickel or a cobalt-based catalyst[3].

  • Solvent: Often an alcohol like ethanol (B145695) or a solvent mixture including liquid ammonia and this compound[2][4].

  • Reaction Conditions:

    • Temperature: 70-100 °C[5]

    • Pressure: 5-10 MPa (approximately 725-1450 psi)[3][5]

  • Procedure:

    • Isophthalonitrile is dissolved in the chosen solvent in a high-pressure autoclave.

    • The catalyst is added to the mixture.

    • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated and stirred for a specified time until the reaction is complete.

    • After cooling and depressurization, the catalyst is filtered off.

    • The m-xylylenediamine is isolated by distillation of the solvent[3].

Part 2: Synthesis of Poly(m-xylylene adipamide) (Nylon MXD6)

Nylon MXD6 is synthesized through the polycondensation of m-xylylenediamine and adipic acid[6][7]. This can be achieved through melt polymerization.

Experimental Protocol: Melt Polycondensation of MXDA and Adipic Acid

This protocol describes a laboratory-scale melt polymerization process.

  • Monomers: m-Xylylenediamine (MXDA) and Adipic Acid.

  • Procedure:

    • Salt Formation: Equimolar amounts of m-xylylenediamine and adipic acid are dissolved in water to form a nylon salt solution. This step helps ensure a 1:1 stoichiometric ratio.

    • Pre-polymerization: The salt solution is charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser. The solution is heated under a nitrogen atmosphere to evaporate water and form a low molecular weight prepolymer.

    • Polycondensation: The temperature is gradually raised to above the melting point of the resulting polymer (typically 250-290 °C)[8]. The reaction is continued under a vacuum to remove the water formed during condensation, which drives the polymerization to completion and increases the molecular weight.

    • Extrusion and Pelletizing: Once the desired viscosity (indicative of molecular weight) is achieved, the molten polymer is extruded as a strand, cooled in a water bath, and cut into pellets.

Data Presentation

Table 1: Typical Properties of Injection Molded Nylon MXD6

PropertyTest MethodUnitNylon MXD6Nylon 66Nylon 6
Specific GravityASTM D792-1.221.141.14
Water Absorption (24h immersion)ASTM D570%0.41.51.6
Deflection Temperature under Load (1.8 MPa)ASTM D648°C967565
Glass Transition TemperatureDSC°C855048
Melting PointDSC°C237260220
Tensile StrengthASTM D638MPa997762
Tensile ModulusASTM D638GPa4.73.12.6
Bending StrengthASTM D790MPa160130120
Bending ModulusASTM D790GPa4.42.92.4
Izod Impact Strength (Notched)ASTM D256J/m203959

Data sourced from Mitsubishi Gas Chemical Company, Inc. technical data sheets.[9]

Visualizations

Synthesis_Pathway cluster_poly Polycondensation mXylene This compound Isophthalonitrile Isophthalonitrile mXylene->Isophthalonitrile Ammoxidation MXDA m-Xylylenediamine (MXDA) Isophthalonitrile->MXDA Hydrogenation NylonMXD6 Poly(m-xylylene adipamide) (Nylon MXD6) MXDA->NylonMXD6 AdipicAcid Adipic Acid AdipicAcid->NylonMXD6 Experimental_Workflow start Start: this compound & Adipic Acid synthesis_mxda Synthesis of m-Xylylenediamine (MXDA) (Ammoxidation & Hydrogenation) start->synthesis_mxda salt_formation Nylon Salt Formation (MXDA + Adipic Acid in Water) synthesis_mxda->salt_formation prepolymerization Pre-polymerization (Water Evaporation) salt_formation->prepolymerization polycondensation Melt Polycondensation (High Temp & Vacuum) prepolymerization->polycondensation extrusion Extrusion & Pelletizing polycondensation->extrusion characterization Polymer Characterization (DSC, TGA, Mechanical Testing) extrusion->characterization end End: Nylon MXD6 Pellets characterization->end

References

Application Notes and Protocols for Safe Handling and Disposal of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and guidelines for the safe handling, storage, and disposal of m-Xylene in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment. This compound is a flammable liquid and vapor that can cause serious health effects with exposure.[1][2][3]

Hazard Identification and Health Effects

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid and vapor, with a flashpoint of approximately 25°C (77°F).[4][5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][5][6]

  • Health Hazards: Inhalation, skin contact, and ingestion can be harmful.[1][2] It may be fatal if swallowed and enters the airways.[1][2][3][6] It causes skin and serious eye irritation.[1][2][3] Exposure can also lead to respiratory irritation, dizziness, drowsiness, and damage to organs through prolonged or repeated exposure.[1][7]

Exposure Limits and Physical Properties

Quantitative data for this compound is summarized below to provide a clear reference for safety thresholds and physical characteristics.

Table 1: Occupational Exposure Limits for this compound

ParameterValueOrganization
OSHA PEL (8-hour TWA)100 ppmOSHA[8]
NIOSH REL (10-hour TWA)100 ppmNIOSH[8]
NIOSH STEL (15-minute)150 ppmNIOSH[8]
ACGIH TLV (8-hour TWA)100 ppmACGIH[5][8]
ACGIH STEL (15-minute)150 ppmACGIH[5]
NIOSH IDLH900 ppmNIOSH[5][9]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number108-38-3[1][2][4][6]
Molecular FormulaC₈H₁₀
Molecular Weight106.18 g/mol [9]
Boiling Point138 - 139 °C (280 - 282 °F)[3][5]
Melting Point-48 °C (-54.4 °F)[1][5]
Flash Point25 - 27 °C (77 - 81 °F)[1][4]
Vapor Density3.66 (Air = 1)[1][9]
Lower Explosive Limit (LEL)1.1%[4][9]
Upper Explosive Limit (UEL)7.0%[4][9]
Water SolubilityInsoluble[9]

Safe Handling and Storage Protocols

Engineering Controls
  • Always handle this compound in a properly functioning certified laboratory chemical fume hood.[10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear a fully-buttoned lab coat and appropriate chemical-resistant gloves (e.g., Viton, Nitrile rubber).[10][11] If gloves become contaminated, they should be replaced immediately.[10]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[5][12]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Avoid inhaling vapors or mist.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6]

  • Use only non-sparking tools.[3][6][13]

  • Ground and bond containers when transferring material to prevent static discharge.[1][3][6]

  • Wash hands thoroughly after handling.[1][6][14]

Storage Requirements
  • Store in a tightly closed, properly labeled container.[1][10]

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

  • Store below eye level to easily notice any leaks or cracks in the container.[14]

Experimental Protocol: this compound Spill Cleanup

This protocol details the steps for cleaning up a minor this compound spill (less than 1 liter) within a laboratory setting. For major spills, evacuate the area and contact emergency services.

Materials
  • Chemical spill kit containing:

    • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)[1][15]

    • Chemical-resistant gloves (Viton or nitrile)[10]

    • Chemical safety goggles[10]

    • Lab coat[10]

    • NIOSH-approved respirator with organic vapor cartridges

    • Sealable, airtight waste container (e.g., heavy-duty plastic bag or bucket)[10]

    • "Hazardous Waste" labels[10]

    • Non-sparking scoop or brush

Procedure
  • Alert Personnel and Ensure Safety: Immediately alert others in the vicinity of the spill.[14]

  • Eliminate Ignition Sources: Turn off all nearby ignition sources such as open flames, hot plates, and other electrical equipment.[2][4][16]

  • Ventilate the Area: If it is safe to do so, increase ventilation by opening a fume hood sash.

  • Don PPE: Put on chemical safety goggles, a lab coat, two pairs of chemical-resistant gloves, and a respirator.

  • Contain the Spill: Confine the spill by surrounding the area with absorbent material from the spill kit.[15]

  • Absorb the Spill: Apply the absorbent material over the entire spill, working from the outside in to prevent spreading.[4][10]

  • Collect the Waste: Once the this compound is fully absorbed, use a non-sparking scoop to carefully collect the contaminated absorbent material.[10]

  • Package the Waste: Place the collected material into the designated sealable waste container.[10]

  • Label the Waste Container: Securely seal the container and attach a "Hazardous Waste" label, clearly identifying the contents as "this compound contaminated debris."

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with a soap and water solution.[9][16]

  • Dispose of Contaminated PPE: Place any contaminated disposable PPE, including gloves and wipes, into the hazardous waste container.

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.[10][17]

  • Wash Hands: Thoroughly wash your hands with soap and water after completing the cleanup.

Disposal Protocols

All this compound and this compound-contaminated waste must be disposed of as hazardous waste.[10][14]

  • Waste Collection: Collect pure this compound and solutions containing this compound in a designated, sealable, and compatible waste container.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and a full description of the contents.[10][17]

  • Storage of Waste: Store waste containers in a designated, well-ventilated area away from incompatible materials.[10] Keep the containers tightly sealed.[17]

  • Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[17][18] After rinsing, the container can be disposed of as regular waste after defacing the label.[18]

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[17] Never dispose of this compound down the drain.[2][17]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][10] Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][10][14] Seek medical attention if irritation persists.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1][2][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound in a laboratory setting.

safe_handling_and_disposal_of_m_Xylene cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal start Start: Need to use this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability (Gloves, Goggles, Lab Coat) risk_assessment->ppe_check engineering_controls Ensure Engineering Controls (Fume Hood, Eyewash) ppe_check->engineering_controls handling Handle this compound in Fume Hood engineering_controls->handling spill Spill Occurs? handling->spill Accident waste_generation Generate this compound Waste handling->waste_generation Normal Use minor_spill Minor Spill (<1L) spill->minor_spill Yes major_spill Major Spill (>1L) spill->major_spill Yes spill->waste_generation No cleanup_protocol Follow Spill Cleanup Protocol minor_spill->cleanup_protocol evacuate Evacuate & Call EHS major_spill->evacuate cleanup_protocol->waste_generation collect_waste Collect in Labeled, Sealed Container waste_generation->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End of Process request_pickup->end

Caption: Workflow for safe this compound handling.

References

Application Notes and Protocols for the Analysis of m-Xylene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of m-xylene (B151644) in various environmental matrices. The protocols are intended for researchers, scientists, and professionals in environmental monitoring and drug development who are familiar with analytical chemistry techniques.

Overview of Analytical Techniques

The analysis of this compound in environmental samples typically involves chromatographic methods, primarily Gas Chromatography (GC) coupled with various detectors. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. Common techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it suitable for complex matrices and low-level detection.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the quantification of hydrocarbons.

  • Headspace (HS) Sampling: A sample preparation technique for the analysis of volatile organic compounds (VOCs) in solid and liquid samples.

  • Purge and Trap (P&T): A pre-concentration technique for volatile organic compounds in aqueous samples.

  • Solid-Phase Microextraction (SPME): A solvent-free sample extraction method that is useful for both air and water samples.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of this compound in air, water, and soil samples.

Table 1: Analysis of this compound in Air Samples

Analytical MethodSampling MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD)Reference
GC-FIDNIOSH 1501 (Charcoal Tube)<0.05 ppm--[1]
GC-MSSPME (PDMS/DVB fiber)---
GC-PIDSPME (Car/PDMS fiber)---[2]
GC-MSCanister0.5 ppbv--

Table 2: Analysis of this compound in Water Samples

Analytical MethodSample PreparationConcentration RangeLimit of Detection (LOD)Accuracy/RecoveryRelative Standard Deviation (RSD)Reference
GC-PIDPurge and Trap0.02-1500 µg/L---[3]
GC-MSPurge and Trap (EPA 524.2)----[4]
GC-MSDirect Aqueous Injection1.6-160 ppbv-92 ± 16% (absolute)-[5]
HPLC-DADPurge and Trap5-100 ng/mL0.018 ng/mL96.7-101.9%-[6]

Table 3: Analysis of this compound in Soil Samples

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
GC-MSHeadspace---[7]
GC-MSMicrowave-Assisted Extraction--44-96%[8]
GC-MSHeadspace (rat blood)2.3 ng/mL-RE ≤ ±13.5%[9]

Experimental Protocols

Protocol 1: Analysis of this compound in Air by NIOSH Method 1501 (GC-FID)

This protocol is based on the NIOSH 1501 method for volatile organic compounds.

1. Sampling: a. Use a solid sorbent tube (coconut shell charcoal) for sample collection. b. Connect the sorbent tube to a personal sampling pump. c. Calibrate the pump to a flow rate between 0.01 and 0.2 L/min. d. For TWA measurements, sample for up to 8 hours. For short-term exposure limits, sample for 15 minutes.

2. Sample Preparation: a. After sampling, cap the ends of the sorbent tube. b. In the laboratory, break the ends of the tube and transfer the front and back sorbent sections to separate 2-mL vials. c. Add 1 mL of carbon disulfide (CS₂) to each vial to desorb the analytes. d. Seal the vials and allow them to stand for 30 minutes with occasional agitation.

3. GC-FID Analysis: a. GC Conditions:

  • Injector: Splitless, 250 °C
  • Carrier Gas: Helium, constant flow
  • Column: 30 m x 0.32 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., DB-5 or equivalent)
  • Oven Program: 40 °C for 4 min, ramp to 150 °C at 10 °C/min, hold for 5 min.
  • Detector: FID, 250 °C b. Calibration:
  • Prepare a series of calibration standards of this compound in CS₂.
  • Analyze the standards to generate a calibration curve. c. Sample Analysis:
  • Inject an aliquot of the sample extract into the GC.
  • Identify this compound based on its retention time.
  • Quantify the concentration using the calibration curve.

Protocol 2: Analysis of this compound in Water by Purge and Trap GC-MS (Based on EPA Method 8260)

This protocol is a general guideline based on the principles of EPA Method 8260 for volatile organic compounds in water.[10]

1. Sample Collection and Preservation: a. Collect water samples in 40-mL glass vials with PTFE-lined septa. b. Ensure no headspace (air bubbles) is present in the vial. c. If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). d. Store samples at 4 °C until analysis.

2. Purge and Trap System: a. Set up a purge and trap system connected to a GC-MS. b. Purge: Use a 5-mL sample volume. Purge with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. c. Trap: Use a multi-sorbent trap (e.g., Tenax/silica gel/charcoal). d. Desorb: After purging, heat the trap to desorb the trapped analytes onto the GC column.

3. GC-MS Analysis: a. GC Conditions:

  • Injector: Splitless, 200 °C
  • Carrier Gas: Helium, constant flow
  • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-624 or equivalent)
  • Oven Program: 35 °C for 5 min, ramp to 170 °C at 10 °C/min, then to 220 °C at 20 °C/min, hold for 2 min. b. MS Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV
  • Scan Range: 35-350 amu c. Calibration:
  • Prepare aqueous calibration standards of this compound.
  • Analyze the standards using the purge and trap GC-MS system to create a calibration curve. d. Sample Analysis:
  • Analyze the water samples using the same method.
  • Identify this compound by its retention time and mass spectrum.
  • Quantify the concentration using the calibration curve.

Protocol 3: Analysis of this compound in Soil by Headspace GC-MS

This protocol outlines a headspace method for the analysis of this compound in soil.

1. Sample Collection and Preparation: a. Collect soil samples in appropriate containers and store them at 4 °C. b. Weigh a portion of the soil sample (e.g., 5 g) into a headspace vial. c. Add a matrix-modifying solution (e.g., saturated sodium chloride solution) to the vial. d. Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Analysis: a. Place the vial in the headspace autosampler. b. Incubation: Incubate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace. c. Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

3. GC-MS Analysis: a. Use the same GC-MS conditions as described in Protocol 2. b. Calibration:

  • Prepare a set of soil samples spiked with known concentrations of this compound to create a calibration curve.
  • Alternatively, use standard gas mixtures for calibration. c. Sample Analysis:
  • Analyze the soil samples.
  • Identify and quantify this compound as described previously.

Visualizations

Experimental Workflows

cluster_air Analysis of this compound in Air Air Sample Air Sample Charcoal Tube Sampling Charcoal Tube Sampling Air Sample->Charcoal Tube Sampling NIOSH 1501 Solvent Desorption (CS2) Solvent Desorption (CS2) Charcoal Tube Sampling->Solvent Desorption (CS2) GC-FID Analysis GC-FID Analysis Solvent Desorption (CS2)->GC-FID Analysis

Caption: Workflow for this compound Analysis in Air Samples.

cluster_water Analysis of this compound in Water Water Sample Water Sample Purge and Trap Purge and Trap Water Sample->Purge and Trap EPA 8260 Thermal Desorption Thermal Desorption Purge and Trap->Thermal Desorption GC-MS Analysis GC-MS Analysis Thermal Desorption->GC-MS Analysis

Caption: Workflow for this compound Analysis in Water Samples.

cluster_soil Analysis of this compound in Soil Soil Sample Soil Sample Headspace Incubation Headspace Incubation Soil Sample->Headspace Incubation Vapor Phase Injection Vapor Phase Injection Headspace Incubation->Vapor Phase Injection GC-MS Analysis GC-MS Analysis Vapor Phase Injection->GC-MS Analysis cluster_metabolism Metabolic Activation cluster_neurotoxicity Neurotoxicity This compound This compound CYP450 Cytochrome P450 (e.g., CYP2E1) This compound->CYP450 m-Methylbenzyl Alcohol m-Methylbenzyl Alcohol CYP450->m-Methylbenzyl Alcohol m-Methylbenzoic Acid m-Methylbenzoic Acid m-Methylbenzyl Alcohol->m-Methylbenzoic Acid ADH/ALDH m-Methylhippuric Acid m-Methylhippuric Acid m-Methylbenzoic Acid->m-Methylhippuric Acid Glycine Conjugation Urinary Excretion Urinary Excretion m-Methylhippuric Acid->Urinary Excretion m-Xylene_neuro This compound NMDA_Receptor NMDA Receptor m-Xylene_neuro->NMDA_Receptor Inhibition Oxidative_Stress Oxidative Stress (ROS Generation) m-Xylene_neuro->Oxidative_Stress Ca_Influx Decreased Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Dysfunction Neuronal Dysfunction Ca_Influx->Neuronal_Dysfunction MAPK_Pathway MAPK Pathway (ERK, JNK, p38) MAPK_Pathway->Neuronal_Dysfunction Oxidative_Stress->MAPK_Pathway Activation

References

Application Notes and Protocols for m-Xylene in Catalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-xylene (B151644) as a reaction medium in various catalytic studies. Detailed protocols for key experiments, safety precautions, and comparative data on catalyst performance are presented to assist researchers in designing and conducting their experiments.

Properties and Safety Considerations of this compound

This compound (1,3-dimethylbenzene) is a colorless, flammable aromatic hydrocarbon with a characteristic sweet odor.[1][2] Its physical and chemical properties make it a suitable solvent for a range of organic reactions, particularly at elevated temperatures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀
Molar Mass 106.16 g/mol
Boiling Point 139.1 °C (282.4 °F)
Melting Point -47.9 °C (-54.2 °F)
Density 0.864 g/mL at 20 °C
Solubility in water Insoluble
Flash Point 29 °C (84 °F)
Autoignition Temperature 528 °C (982 °F)

Safety Precautions:

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[3][4] It is also harmful if inhaled or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[3][4][5]

  • Handling: Always work in a well-ventilated fume hood.[3][4][5] Keep away from heat, sparks, and open flames.[3][4][5] Ground and bond containers when transferring the liquid to prevent static discharge.[3][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®, polyvinyl alcohol), safety goggles, and a lab coat.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[5][6] Keep containers tightly closed.[4][5]

  • Spills: In case of a small spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For large spills, evacuate the area and follow emergency procedures.[7]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[6] If inhaled, move to fresh air.[6] In case of eye contact, flush with water for at least 15 minutes.[4][6] Seek medical attention if symptoms persist.[6]

Catalytic Isomerization of this compound

The isomerization of this compound is a commercially important process, primarily for the production of p-xylene (B151628), a key precursor for polyethylene (B3416737) terephthalate (B1205515) (PET). Zeolites are commonly employed as catalysts for this reaction due to their shape-selective properties.

Table 2: Performance of Various Catalysts in this compound Isomerization

CatalystTemperature (°C)PressureThis compound Conversion (%)p-Xylene Selectivity (%)Reference
Pt/Ga/ZSM-5270-380AtmosphericHigh activityHigh selectivity to p-xylene[8]
EU-1 Zeolite38010 barGood conversionHigh p-xylene/o-xylene ratio[2][9]
Dealuminated Mordenite380Not specified~18High p-xylene/o-xylene ratio[10]
Pt/Pd on MCM-41/ZSM-5340Not specifiedHigh conversionPredominantly p-xylene formation[11]
Experimental Protocol: Gas-Phase Isomerization of this compound using a Fixed-Bed Reactor

This protocol is a generalized procedure based on common practices in zeolite catalysis research.[8][12]

Materials:

  • This compound (reagent grade)

  • Catalyst (e.g., H-ZSM-5, Pt/Ga/ZSM-5)

  • Nitrogen or hydrogen gas (high purity)

  • Glass wool

  • Tubular furnace

  • Fixed-bed reactor (quartz or stainless steel)

  • Mass flow controllers

  • Condenser

  • Collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation:

    • Synthesize or obtain the desired catalyst. For example, H-ZSM-5 can be prepared by calcining the ammonium (B1175870) form of the zeolite.[12]

    • Press the catalyst into pellets and sieve to the desired particle size.

  • Reactor Setup:

    • Pack a known amount of the catalyst into the fixed-bed reactor, using glass wool plugs to secure the catalyst bed.

    • Install the reactor in the tubular furnace.

    • Connect the gas lines (nitrogen/hydrogen and this compound vapor) and the outlet to the condenser and collection flask.

  • Reaction:

    • Heat the catalyst bed to the desired reaction temperature (e.g., 350 °C) under a flow of inert gas (e.g., nitrogen) to activate the catalyst.

    • Heat the this compound in a saturator to generate vapor.

    • Introduce the this compound vapor into the reactor along with a carrier gas (nitrogen or hydrogen) at a controlled flow rate.

    • Maintain the desired reaction temperature and pressure.

    • Condense the product stream using a chilled water condenser and collect the liquid products in a flask cooled in an ice bath.

  • Product Analysis:

    • Analyze the collected liquid product using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column) and a flame ionization detector (FID) to determine the conversion of this compound and the selectivity to p-xylene, o-xylene, and other byproducts.

Workflow for Gas-Phase this compound Isomerization

G cluster_prep Catalyst Preparation cluster_setup Reactor Setup cluster_reaction Reaction cluster_analysis Product Analysis p1 Synthesize/Obtain Catalyst p2 Pelletize and Sieve p1->p2 s1 Pack Reactor with Catalyst s2 Install in Furnace s1->s2 s3 Connect Gas & Liquid Lines s2->s3 r1 Activate Catalyst (Heat under N2) r2 Vaporize this compound r1->r2 r3 Feed this compound and Carrier Gas r2->r3 r4 Maintain Temperature and Pressure r3->r4 r5 Condense and Collect Products r4->r5 a1 Gas Chromatography (GC) a2 Determine Conversion and Selectivity a1->a2 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_reaction cluster_reaction cluster_setup->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Caption: Workflow for a typical gas-phase this compound isomerization experiment.

Catalytic Oxidation of this compound

The oxidation of this compound is a crucial industrial process for the synthesis of isophthalic acid and m-toluic acid, which are used in the production of resins, polymers, and plasticizers.[13] Homogeneous catalysts based on cobalt and manganese salts, often with bromide promoters, are commonly used.

Table 3: Catalyst Systems for the Liquid-Phase Oxidation of this compound

Catalyst SystemOxidantTemperature (°C)Pressure (MPa)Main ProductReference
Co/Mn/BrAir150-2301.5-3.0Isophthalic Acid[14]
Co/Mn/CeAir120-2001.0-3.0m-Toluic Acid[13]
Co(OAc)₂/H₃PW₁₂O₄₀/Mn(OAc)₂AirNot specifiedNot specifiedIsophthalic Acid[15]
Cobalt Acetate (B1210297)Ozone-containing air60-110AtmosphericTerephthalic Acid (from p-xylene, analogous for this compound)[16]
Experimental Protocol: Liquid-Phase Oxidation of this compound

This protocol describes a general procedure for the liquid-phase air oxidation of this compound in a batch reactor.[13][14]

Materials:

  • This compound

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide or hydrobromic acid (promoter)

  • Pressurized air or oxygen

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, gas inlet, sampling port, and temperature and pressure controllers.

Procedure:

  • Reactor Charging:

    • Charge the reactor with this compound, acetic acid, and the catalyst components (cobalt acetate, manganese acetate, and sodium bromide).

    • Seal the reactor.

  • Reaction:

    • Pressurize the reactor with nitrogen and then vent to purge the air. Repeat this process three times.

    • Begin stirring and heat the reactor to the desired temperature (e.g., 180 °C).

    • Once the desired temperature is reached, introduce compressed air or oxygen at a constant pressure (e.g., 2.0 MPa).

    • Maintain the reaction at a constant temperature and pressure for the desired duration (e.g., 2-4 hours).

    • Monitor the reaction progress by taking samples periodically through the sampling port.

  • Product Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Collect the reaction mixture. The solid product (isophthalic acid) can be separated by filtration.

    • Wash the solid product with acetic acid and then with water to remove any remaining catalyst and byproducts.

    • Dry the product in an oven.

    • Analyze the product purity and the composition of the liquid phase using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after esterification.

Reaction Pathway for this compound Oxidation

G mXylene This compound mToluicAcid m-Toluic Acid mXylene->mToluicAcid Oxidation threeCBA 3-Carboxybenzaldehyde mToluicAcid->threeCBA Oxidation isophthalicAcid Isophthalic Acid threeCBA->isophthalicAcid Oxidation

Caption: Simplified reaction pathway for the catalytic oxidation of this compound.

Friedel-Crafts Alkylation of this compound

The Friedel-Crafts alkylation is a fundamental electrophilic aromatic substitution reaction used to attach alkyl groups to an aromatic ring. This compound can serve as both the solvent and the reactant in such reactions.

Experimental Protocol: Friedel-Crafts Alkylation of this compound with tert-Butyl Chloride

This protocol is based on a standard undergraduate organic chemistry experiment.[17][18][19]

Materials:

  • This compound

  • tert-Butyl chloride

  • Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Ice bath

  • Reaction tube

  • Drying tube or gas trap for HCl

  • Silica gel

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride pellets

  • Pasteur pipettes

  • GC for analysis

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction tube, add this compound and tert-butyl chloride.

    • Cool the reaction tube in an ice bath.

    • Set up a gas trap to capture the HCl gas that will be evolved. This can be a tube containing moist cotton or a drying tube filled with calcium chloride.[17]

  • Reaction:

    • Quickly weigh and add the anhydrous iron(III) chloride catalyst to the cooled reaction mixture.

    • Immediately seal the tube with the gas trap.

    • The reaction will begin to bubble as HCl gas is evolved. Allow the reaction to proceed in the ice bath for approximately 30 minutes or until the bubbling subsides.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Work-up:

    • Quench the reaction by carefully adding water to destroy the catalyst.[19] The catalyst will precipitate as iron hydroxides.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous calcium chloride.

  • Purification and Analysis:

    • Remove the drying agent by filtration.

    • The product can be purified by simple distillation to remove excess this compound.

    • Analyze the product by Gas Chromatography (GC) to determine the product distribution.

Logical Flow of a Friedel-Crafts Alkylation Experiment

G start Start setup Combine this compound and tert-butyl chloride in an ice bath start->setup add_catalyst Add FeCl3 catalyst setup->add_catalyst react Reaction proceeds with HCl evolution add_catalyst->react workup Quench with water, wash with NaHCO3 and NaCl react->workup dry Dry organic layer with CaCl2 workup->dry purify Purify by distillation dry->purify analyze Analyze by GC purify->analyze end End analyze->end

References

Troubleshooting & Optimization

methods for removing common impurities from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Xylene (B151644). The following sections detail methods for removing common impurities and ensuring high-purity this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically a mixture of C8 aromatic isomers. The most common impurities are its isomers, o-xylene (B151617) and p-xylene (B151628), as well as ethylbenzene (B125841).[1][2][3] Non-aromatic hydrocarbons, benzene, and toluene (B28343) can also be present in smaller quantities.[4] The composition of commercial xylene can vary, but it generally contains about 40-65% this compound, and up to 20% each of o-xylene, p-xylene, and ethylbenzene.[3]

Q2: Why is it difficult to separate this compound from its isomers by simple distillation?

The boiling points of this compound (139.1°C), p-xylene (138.4°C), and ethylbenzene (136.2°C) are very close.[5] This small difference in boiling points makes their separation by conventional fractional distillation economically unfeasible and technically challenging, requiring a high number of theoretical plates.[5][6][7]

Q3: What are the primary methods for purifying this compound?

Several methods are employed to purify this compound, each with its own advantages and applications. The most common techniques include:

  • Sulfonation and Hydrolysis: This chemical method selectively sulfonates this compound, which can then be separated and hydrolyzed back to pure this compound.[8]

  • Crystallization: Techniques like stripping crystallization and distillative freezing take advantage of differences in the freezing points of the isomers.[1][9]

  • Azeotropic Distillation: An entrainer is added to form an azeotrope with one or more of the impurities, altering their effective boiling points and facilitating separation.[6][7][10]

  • Adsorption: This method uses adsorbents like zeolites that selectively adsorb this compound from the mixture.[1][6]

  • Reactive Distillation: This technique involves a chemical reaction to convert one of the components into a non-volatile product, which is then easily separated by distillation.[6]

Q4: How can I determine the purity of my this compound sample?

Gas chromatography (GC) is the standard analytical method for determining the purity of xylene isomers.[4][11][12][13] A gas chromatograph equipped with a flame ionization detector (FID) can effectively separate and quantify the different isomers and other impurities.[11][12][13] Specific capillary columns, such as those with polar stationary phases, are recommended for separating the closely boiling isomers.[14]

Troubleshooting Guides

Issue 1: Incomplete removal of p-Xylene and o-Xylene.

Symptom: GC analysis of the purified this compound shows significant peaks corresponding to p-xylene and/or o-xylene.

Possible Cause: The chosen purification method is not efficient enough for the level of purity required, or the experimental conditions are not optimized.

Troubleshooting Steps:

  • Review the Purification Method:

    • Fractional Distillation: For removing o-xylene, ensure your distillation column has a sufficient number of theoretical plates (at least 50-70 actual plates may be required) and the reflux ratio is optimized.[6][7]

    • Azeotropic Distillation: If you are trying to remove p-xylene and ethylbenzene, verify that the correct entrainer is being used and in the proper ratio. The overhead temperature of the distillation column is a critical parameter to control.[6][10]

    • Crystallization: The efficiency of crystallization is highly dependent on temperature and pressure control. Ensure the operating conditions are precisely maintained.[1]

  • Consider a Multi-Step Purification Approach: A combination of methods can be more effective. For example, an initial distillation to remove the bulk of the o-xylene can be followed by azeotropic distillation or crystallization to separate the remaining p-xylene and ethylbenzene.[6][10]

Issue 2: Presence of water and other non-aromatic impurities.

Symptom: The purified this compound appears cloudy, or GC analysis shows peaks for water or other unexpected non-aromatic compounds.

Possible Cause: Inadequate drying of the product or introduction of contaminants during the purification process.

Troubleshooting Steps:

  • Drying: After any aqueous washing steps (e.g., in the sulfonation method), ensure the this compound is thoroughly dried.[8] Anhydrous drying agents like magnesium sulfate (B86663) or silica (B1680970) gel can be used.[8] For achieving very low water content, storage over molecular sieves (Linde type 4A) is recommended.[8]

  • Steam Distillation: For removing non-volatile impurities, steam distillation can be an effective purification step.[8]

  • Cleanliness of Glassware and Reagents: Ensure all glassware is clean and dry before use. Use high-purity reagents to avoid introducing new impurities.

Quantitative Data Summary

The following tables summarize the efficiency of different purification methods for this compound.

Table 1: Purity of this compound Achieved by Different Methods

Purification MethodInitial Mixture CompositionFinal Purity of this compoundReference
Azeotropic Distillation10% ethylbenzene, 40% p-xylene, 50% this compound99.62%[6]
Azeotropic Distillation33.3% ethylbenzene, 33.3% p-xylene, 33.4% this compound99.53%[10]
Sulfonation & HydrolysisMixed Xylenes (B1142099)High Purity (exact % not specified)[8]
Stripping CrystallizationMixed Xylenes (MX, PX, OX, EB)>99.5% (predicted)[1]

Table 2: Key Parameters for Azeotropic Distillation of this compound

EntrainerEntrainer to (p-xylene + ethylbenzene) Mass RatioColumn Top Temperature (°C)Number of PlatesReflux RatioFinal this compound PurityReference
n-Butanol3:111750499.62%[6]
1-Pentanol0.65:113180699.53%[10]
Propylene Alcohol>17:195-99≥40≥3>99.5%[6]

Experimental Protocols

Protocol 1: Purification of this compound by Sulfonation and Hydrolysis

This method is based on the selective sulfonation of this compound in a mixture of xylene isomers.

Materials:

  • This compound sample containing o- and p-isomers

  • Dilute Nitric Acid (1 part concentrated HNO₃ to 3 parts water)

  • 50-70% Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate or Silica Gel

  • Molecular Sieves (Linde type 4A)

Procedure:

  • Selective Oxidation (Optional Pre-step): Boil the this compound sample with dilute nitric acid to selectively oxidize the o- and p-isomers.

  • Washing: Wash the organic layer with water and then with an alkali solution (e.g., 5% sodium bicarbonate) to neutralize any remaining acid.

  • Sulfonation: In a reaction vessel equipped with a reflux condenser (a Dean and Stark apparatus is suitable), add the xylene mixture and the theoretical amount of 50-70% H₂SO₄. Reflux the mixture at 85-95°C under reduced pressure. Water formed during the reaction can be removed from the condensate.

  • Separation of Unreacted Xylenes: After cooling, add water to the reaction mixture. Distill off the unreacted xylenes under reduced pressure.

  • Hydrolysis: The remaining this compound sulfonic acid is hydrolyzed by steam distillation at temperatures up to 140°C.

  • Final Purification: Wash the collected this compound with water, dry it with a suitable drying agent (e.g., silica gel), and perform a final distillation.

  • Storage: Store the purified this compound over molecular sieves to maintain its anhydrous state.[8]

Protocol 2: Purification of this compound by Azeotropic Distillation

This protocol describes the separation of this compound from p-xylene and ethylbenzene using an entrainer.

Materials:

  • This compound mixture (pre-distilled to remove o-xylene)

  • Entrainer (e.g., n-butanol, 1-pentanol)

Procedure:

  • Initial Distillation: If o-xylene is present, perform a fractional distillation to remove it. The higher boiling point of o-xylene (144.4°C) allows for its separation.[5]

  • Azeotropic Distillation Setup: Set up a distillation apparatus with a column having a sufficient number of theoretical plates (e.g., 50-80 plates).

  • Charging the Column: Charge the distillation flask with the this compound mixture containing p-xylene and ethylbenzene.

  • Adding the Entrainer: Add the chosen entrainer to the distillation flask in the appropriate ratio (see Table 2).

  • Distillation: Heat the mixture to boiling. The entrainer will form azeotropes with p-xylene and ethylbenzene, which will distill over as the overhead product. Carefully control the overhead temperature to ensure the separation of the azeotropes from this compound.

  • Collection of Pure this compound: The purified this compound, having a higher effective boiling point, will remain in the distillation pot and can be collected as the bottom product.

  • Recovery of Entrainer: The entrainer can be recovered from the overhead product for reuse.

Visualizations

Experimental_Workflow_Sulfonation start Start: Crude this compound oxidation Selective Oxidation (Dilute HNO3) start->oxidation Optional wash1 Wash with Water & Alkali oxidation->wash1 sulfonation Selective Sulfonation (50-70% H2SO4) wash1->sulfonation separation Distill off Unreacted Xylenes sulfonation->separation hydrolysis Steam Distillation (Hydrolysis) separation->hydrolysis wash2 Wash with Water hydrolysis->wash2 drying Drying (Silica Gel) wash2->drying distillation Final Distillation drying->distillation end End: Pure this compound distillation->end

Caption: Workflow for this compound Purification by Sulfonation and Hydrolysis.

Experimental_Workflow_Azeotropic_Distillation start Start: Crude this compound distill_o_xylene Fractional Distillation to remove o-Xylene start->distill_o_xylene azeotropic_distillation Azeotropic Distillation with Entrainer distill_o_xylene->azeotropic_distillation overhead Overhead Product: Azeotrope of p-Xylene, Ethylbenzene & Entrainer azeotropic_distillation->overhead bottoms Bottoms Product: Pure this compound azeotropic_distillation->bottoms recover_entrainer Recover Entrainer for Reuse overhead->recover_entrainer

Caption: Workflow for this compound Purification by Azeotropic Distillation.

References

troubleshooting common issues in m-Xylene based reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-Xylene (B151644) Based Reactions

This guide provides troubleshooting for common issues encountered when using this compound as a solvent or reactant in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Section 1: General Reaction Issues

Q1: My reaction in this compound is slow or incomplete. What are the common causes?

A1: Several factors can lead to slow or incomplete reactions in this compound:

  • Insufficient Temperature: Many reactions require high temperatures to proceed at a reasonable rate, and this compound's high boiling point (approx. 139°C) is often selected for this reason.[1][2] Ensure your reaction is heated to the protocol-specified temperature.

  • Water Contamination: this compound is immiscible with water, and the presence of water can interfere with many moisture-sensitive reactions, such as those involving organometallics or strong Lewis acids.[1][2] Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction.

  • Catalyst Deactivation: If using a catalyst, it may have been deactivated by impurities in the reagents or the this compound itself.

  • Poor Solubility: While this compound is a good solvent for many non-polar compounds, some reagents or intermediates may have limited solubility at lower temperatures.[2] Solubility of more polar organic compounds can often be improved by heating to 120°C.[2]

Q2: I am observing unexpected byproducts in my reaction. What could they be?

A2: Side reactions involving this compound or related impurities are a common source of byproducts:

  • Isomerization/Disproportionation: At high temperatures or in the presence of acid catalysts, this compound can undergo isomerization to o- and p-xylene (B151628) or disproportionate to form toluene (B28343) and trimethylbenzenes.[3]

  • Reactions with the Methyl Groups: The benzylic methyl groups on this compound are susceptible to free-radical reactions, such as halogenation or oxidation, depending on the reaction conditions.[4]

  • Impurities in Commercial Xylene: Commercial grade xylene is a mixture that can contain 40-65% this compound, along with o-xylene, p-xylene, and ethylbenzene.[4][5][6] These other isomers can react to form their own set of byproducts.

dot

low_yield_troubleshooting start Low Product Yield in this compound Reaction check_temp Is Reaction Temperature Correct? start->check_temp check_water Is Water Present? (Moisture-Sensitive Reaction) check_temp->check_water Yes increase_temp Increase Heating to Specified Temperature check_temp->increase_temp No check_reagents Are Reagents/Catalyst Active and Pure? check_water->check_reagents No use_dean_stark Use Dean-Stark Trap or Drying Agents check_water->use_dean_stark Yes check_time Was Reaction Time Sufficient? check_reagents->check_time Yes purify_reagents Purify Reagents/ Use Fresh Catalyst check_reagents->purify_reagents No increase_time Increase Reaction Time & Monitor by TLC/GC check_time->increase_time No end_node Re-run Reaction check_time->end_node Yes increase_temp->end_node use_dean_stark->end_node purify_reagents->end_node increase_time->end_node

Caption: Troubleshooting workflow for low product yield.

Section 2: Purification and Work-up

Q3: How can I effectively remove the high-boiling this compound solvent after my reaction is complete?

A3: Removing this compound (Boiling Point: ~139°C) can be challenging compared to lower-boiling solvents.[7]

  • Distillation: Simple distillation can be used if your product has a much higher boiling point and is thermally stable. For more sensitive compounds, vacuum distillation is preferred as it lowers the boiling point of this compound.

  • Azeotropic Removal: In some cases, adding a lower-boiling solvent (like water, if compatible with the work-up) and distilling can help remove the xylene.

  • Precipitation/Crystallization: If your product is a solid, you can often precipitate it by adding a non-polar anti-solvent in which your product is insoluble, such as pentane (B18724) or hexane.[2] The this compound will remain in the mother liquor.

Q4: My product is soluble in this compound, making crystallization difficult. What should I do?

A4: This is a common issue. After concentrating the reaction mixture as much as possible, adding a miscible anti-solvent is the best approach.[2] Slowly add a solvent like pentane, hexane, or heptane (B126788) while stirring until your product begins to precipitate. Cooling the mixture in an ice bath or freezer can further improve the yield of the precipitate.[2]

Q5: During aqueous work-up, I'm having trouble with emulsions. How can I break them?

A5: Emulsions between the this compound and aqueous layers can be persistent. Try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.

  • Allow the mixture to stand for a longer period without agitation.

  • Gently swirl the mixture instead of vigorously shaking.

  • If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes help break it.

dot

purification_logic cluster_properties Key Physical Properties cluster_challenges Resulting Challenges cluster_solutions Purification Strategies prop1 High Boiling Point (this compound: ~139°C) chal1 Difficult to Remove from Product prop1->chal1 prop2 Similar Boiling Points of Isomers chal2 Isomer Separation by Distillation is Impractical prop2->chal2 prop3 Low Water Miscibility chal3 Phase Separation Issues (Emulsions) prop3->chal3 prop4 Good Solvent for Non-polar Compounds chal4 Product Stays in Solution prop4->chal4 sol1 Vacuum Distillation chal1->sol1 sol2 Crystallization or Adsorption chal2->sol2 sol3 Add Brine / Centrifuge chal3->sol3 sol4 Precipitation with Anti-Solvent (e.g., Pentane) chal4->sol4

Caption: Logic diagram for this compound purification challenges.

Quantitative Data Summary

Table 1: Physical Properties of C8 Aromatic Isomers

This table highlights the close physical properties of xylene isomers and ethylbenzene, which complicates their separation by distillation.[8][9]

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)
This compound 108-38-3-47.9139.10.864
o-Xylene95-47-6-25.2144.40.880
p-Xylene106-42-313.3138.30.861
Ethylbenzene100-41-4-95.0136.20.867

Data compiled from various sources.[4][7][10]

Experimental Protocols

Protocol 1: General Aqueous Work-up for an this compound Reaction

This protocol describes a standard procedure for quenching and extracting a product from an this compound reaction mixture.

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature. For exothermic quenches, use an ice bath.

  • Quenching: Slowly and carefully add the quenching solution (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate solution) to the reaction mixture with stirring.[11]

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The organic this compound layer will typically be the top layer as it is less dense than water.[1]

  • Extraction: Drain the lower aqueous layer. Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, or brine) to remove impurities.[12]

  • Drying: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the this compound solvent.

dot

experimental_workflow setup 1. Reaction Setup (Reagents + this compound) heat 2. Heat to Reflux (Monitor Progress) setup->heat cool 3. Cool to Room Temperature heat->cool quench 4. Quench Reaction (e.g., add H₂O) cool->quench extract 5. Aqueous Work-up (Separatory Funnel) quench->extract dry 6. Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate 7. Remove Solvent (Vacuum Distillation) dry->concentrate purify 8. Purify Product (Crystallization/Chromatography) concentrate->purify

Caption: General experimental workflow for a reaction in this compound.

Safety and Handling FAQs

Q6: What are the primary hazards associated with this compound?

A6: this compound is a hazardous chemical with several primary risks:

  • Flammability: It is a flammable liquid with a flash point of around 27°C, meaning it can be ignited at room temperature by sparks or open flames.[1][13] Vapors are heavier than air and can travel to an ignition source.[14]

  • Health Hazards: Inhalation of vapors is the main route of exposure and can cause central nervous system (CNS) depression, leading to symptoms like headache, dizziness, nausea, and slowed reaction time.[4][6][15] High-level exposure can be fatal.[13][16]

  • Irritation: It is an irritant to the skin, eyes, and respiratory system.[13][15][17] Prolonged skin contact can strip oils from the skin, causing dryness and irritation.[4]

Q7: What personal protective equipment (PPE) should I wear when working with this compound?

A7: Proper PPE is critical to prevent exposure. The following table summarizes recommended equipment.

Table 2: Recommended Personal Protective Equipment (PPE) for this compound

Body PartRecommended PPENotes
Hands Chemical resistant gloves (e.g., Viton®, polyvinyl alcohol).Nitrile and latex gloves offer limited protection and should be changed frequently if used.[18][19]
Eyes/Face Safety goggles with side shields.A face shield should be worn in addition to goggles when there is a significant splash risk.[14][18]
Body Flame-resistant lab coat.Standard lab coats should be worn at a minimum.[20]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.A respirator with an organic vapor cartridge may be necessary for spills or if fume hood use is not possible.[20][21]

Q8: What is the correct procedure for a small this compound spill?

A8: For a small spill (that you are trained to handle) inside a chemical fume hood:

  • Alert Others: Inform personnel in the immediate area.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, motors, or other potential sources of ignition.[18]

  • Absorb: Use an inert absorbent material like sand, diatomaceous earth, or a commercial solvent spill pad to absorb the liquid.[14][21]

  • Collect & Dispose: Scoop the absorbent material into a sealable container for hazardous waste disposal.[13]

  • Ventilate: Allow the area to ventilate before resuming work. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[13]

References

Technical Support Center: Long-Term Laboratory Storage of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing and storing m-Xylene for long-term laboratory use. Adherence to these guidelines will help ensure the purity and stability of this compound, preventing interference with experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark location, away from heat, ignition sources, and direct sunlight. The storage area should be well-ventilated.[1][2] It is recommended to store the containers tightly closed, preferably in a flammable storage cabinet.[2] For extended storage, refrigeration at 4°C is advisable.[3]

Q2: Why is the stabilization of this compound important for laboratory applications?

A2: Like many organic solvents, this compound can degrade over time through a process called autoxidation, which is initiated by exposure to oxygen, light, and heat.[4] This process can lead to the formation of peroxides and other impurities. These degradation products can interfere with experimental results, particularly in sensitive applications such as chromatography and spectroscopy. Stabilization helps to inhibit these degradation pathways and maintain the purity of the solvent.

Q3: What are the primary degradation products of this compound during long-term storage?

A3: The primary degradation pathway for this compound during storage is autoxidation, which leads to the formation of hydroperoxides. These can further react to form a variety of oxidation products, including ring-retaining compounds like tolualdehydes (B1143350) and toluic acids, and ring-opening products such as glyoxal (B1671930) and methylglyoxal.[2]

Q4: What is a recommended stabilizer for this compound and at what concentration should it be used?

A4: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant stabilizer for preventing peroxide formation in organic solvents.[4] It acts as a free-radical scavenger, interrupting the autoxidation chain reaction. A typical concentration for stabilizing solvents like THF and ethyl ether is in the range of 100-300 ppm. For general stabilization of peroxide-forming chemicals, a concentration of at least 1 gram of BHT per liter of the chemical (approximately 1000 ppm) can be used to inhibit further peroxide formation.

Q5: How can I test for the presence of peroxides in my stored this compound?

A5: There are several methods to test for peroxides. Commercially available peroxide test strips offer a convenient and semi-quantitative way to screen for peroxides.[5] A common wet chemistry method involves the use of potassium iodide, which is oxidized by peroxides to iodine, resulting in a yellow to brown color change. The intensity of the color is proportional to the peroxide concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of a yellow tint in the this compound. Formation of oxidation byproducts.Test for peroxides. If peroxides are present, consider purifying the solvent by distillation (with extreme caution and after ensuring the absence of high levels of peroxides) or safely disposing of it. Add a stabilizer like BHT to fresh, pure this compound for future storage.
Inconsistent results in chromatographic analyses (e.g., unexpected peaks, baseline noise). Presence of impurities from this compound degradation.Verify the purity of the this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[6] Use a fresh, high-purity stock of this compound. For long-term storage, use stabilized this compound.
Crystals or precipitate observed in the this compound container. This could indicate the formation of dangerous levels of explosive peroxides, especially if the solvent has evaporated and concentrated the peroxides.DO NOT MOVE OR OPEN THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.[3]
The container of this compound has been stored for an extended period, and its history is unknown. The solvent may have degraded and could potentially contain peroxides.Before use, test a small, carefully extracted aliquot for the presence of peroxides using a reliable method. If peroxides are detected, evaluate if the concentration is acceptable for your application or if the solvent needs to be purified or disposed of. Always date containers upon receipt and opening.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Materials:

  • High-purity this compound (≥99%)

  • Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps

  • Butylated hydroxytoluene (BHT)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Peroxide test strips or reagents for peroxide value determination

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Unstabilized): Dispense high-purity this compound into several amber glass bottles, filling them to about 80% capacity to leave a headspace.

      • Set B (Stabilized): Prepare a stock solution of this compound containing 250 ppm of BHT. Dispense this solution into several amber glass bottles.

  • Storage Conditions:

    • Store the bottles at controlled room temperature (25°C ± 2°C) and under refrigerated conditions (4°C ± 2°C), protected from light.

  • Testing Schedule:

    • Analyze the samples at the following time points: 0, 3, 6, 12, 18, and 24 months.

  • Analytical Testing:

    • Purity Assay (GC-MS): Determine the purity of this compound and identify any degradation products.

    • Peroxide Value: Determine the peroxide concentration using a validated method.

    • Visual Inspection: Note any changes in color or clarity.

Protocol 2: Accelerated Stability Study of this compound

Objective: To rapidly assess the stability of this compound under stressed conditions to predict its long-term shelf life.

Materials:

  • Same as Protocol 1

  • Stability chambers capable of maintaining elevated temperatures.

Methodology:

  • Sample Preparation: Prepare stabilized and unstabilized samples as described in Protocol 1.

  • Storage Conditions:

    • Place the samples in stability chambers at elevated temperatures, for example, 40°C and 60°C.

  • Testing Schedule:

    • Analyze the samples at the following time points: 0, 1, 3, and 6 months.

  • Analytical Testing:

    • Perform the same analytical tests as in Protocol 1.

  • Data Analysis:

    • The degradation rate at different temperatures can be used to estimate the shelf-life at room temperature using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.

Protocol 3: Evaluation of Stabilizer Efficacy

Objective: To compare the effectiveness of different concentrations of a stabilizer (e.g., BHT) in preventing the degradation of this compound.

Materials:

  • High-purity this compound

  • BHT

  • Amber glass bottles with PTFE-lined caps

  • Stability chamber

  • Analytical instrumentation (GC-MS, HPLC-UV)

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound samples with varying concentrations of BHT (e.g., 0 ppm, 100 ppm, 250 ppm, 500 ppm).

  • Accelerated Aging:

    • Store all samples under accelerated conditions (e.g., 60°C) in the dark.

  • Testing Schedule:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analytical Testing:

    • This compound Purity (GC-MS): Monitor the decrease in this compound concentration and the formation of degradation products.

    • BHT Concentration (HPLC-UV): Monitor the depletion of the stabilizer over time.

    • Peroxide Value: Measure the formation of peroxides.

  • Data Analysis:

    • Compare the rate of degradation of this compound and the rate of peroxide formation across the different stabilizer concentrations to determine the optimal concentration for stabilization.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (Refrigerated at 4°C for long-term)Minimizes the rate of autoxidation and peroxide formation.
Light In the dark (Amber glass bottles)Prevents photo-initiated degradation.
Atmosphere Tightly sealed containerMinimizes exposure to atmospheric oxygen.
Ventilation Well-ventilated areaSafely disperses flammable vapors.[1]

Table 2: Example Data from an Accelerated Stability Study of this compound at 60°C

Time (weeks)Peroxide Value (meq/kg) - UnstabilizedPeroxide Value (meq/kg) - 250 ppm BHTPurity (%) - UnstabilizedPurity (%) - 250 ppm BHT
0< 0.1< 0.199.999.9
10.5< 0.199.899.9
21.2< 0.199.699.9
43.50.299.199.8
88.20.598.099.7

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analytical Testing prep_unstable Prepare Unstabilized This compound Samples storage_rt Store at Room Temp (25°C) prep_unstable->storage_rt storage_accel Store at Accelerated Temp (e.g., 40°C, 60°C) prep_unstable->storage_accel prep_stable Prepare Stabilized This compound Samples (e.g., with BHT) prep_stable->storage_rt prep_stable->storage_accel gcms Purity & Degradation (GC-MS) storage_rt->gcms At t=0, 3, 6, 12... months peroxide Peroxide Value Determination storage_rt->peroxide At t=0, 3, 6, 12... months visual Visual Inspection storage_rt->visual At t=0, 3, 6, 12... months storage_accel->gcms At t=0, 1, 3, 6... months storage_accel->peroxide At t=0, 1, 3, 6... months storage_accel->visual At t=0, 1, 3, 6... months data_analysis Data Analysis & Shelf-Life Estimation gcms->data_analysis peroxide->data_analysis visual->data_analysis

Figure 1. Experimental workflow for a comprehensive stability study of this compound.

troubleshooting_logic start Issue with Stored This compound visual_check Visually inspect the solvent. Is it clear and colorless? start->visual_check peroxide_test Test for peroxides. visual_check->peroxide_test Yes discoloration Solvent is discolored. visual_check->discoloration No analytical_issue Are you experiencing analytical issues (e.g., extra peaks in GC)? peroxide_test->analytical_issue No peroxides_present Peroxides detected. peroxide_test->peroxides_present Yes yes_analytical Yes, analytical issues. analytical_issue->yes_analytical Yes no_analytical No analytical issues. analytical_issue->no_analytical No action_dispose Consider purification or safe disposal. Use stabilizer in the future. discoloration->action_dispose peroxides_present->action_dispose no_peroxides No peroxides detected. action_verify_purity Verify purity with GC-MS. Use fresh, stabilized solvent. yes_analytical->action_verify_purity action_use_cautiously Solvent may be usable depending on application. Monitor for future degradation. no_analytical->action_use_cautiously

Figure 2. Logical troubleshooting guide for common issues with stored this compound.

References

Technical Support Center: m-Xylene Handling and Evaporation Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize m-Xylene evaporation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound evaporation in a laboratory setting?

A1: Several factors can increase the rate of this compound evaporation. These include:

  • Temperature: Higher ambient and solution temperatures increase the vapor pressure of this compound, leading to faster evaporation.[1][2]

  • Surface Area: A larger exposed surface area of the liquid allows more molecules to escape into the vapor phase.[3][4]

  • Airflow: Increased airflow or ventilation across the liquid's surface will carry away this compound vapor, promoting further evaporation.[4][5]

  • Container Sealing: Improperly sealed or open containers are a primary source of solvent loss.[6][7][8][9]

  • Vapor Pressure: this compound is a volatile organic compound with a relatively high vapor pressure, making it prone to evaporation at room temperature.[10][11]

Q2: How can I safely store this compound to minimize evaporation?

A2: Proper storage is crucial for minimizing evaporation and ensuring safety. Follow these guidelines:

  • Cool and Ventilated Area: Store this compound in a cool, well-ventilated area away from direct sunlight, heat, and ignition sources.[7][12] A recommended storage temperature is 4°C.[7]

  • Tightly Sealed Containers: Always keep the container tightly closed when not in use.[6][7][8][9] Ensure the container material is appropriate for this compound, such as glass or a compatible metal, as it can leach through some plastics like HDPE.[13]

  • Minimize Headspace: While not always practical, minimizing the empty volume (headspace) in the storage container can help reduce the amount of solvent that exists in the vapor phase.

  • Segregation: Store this compound separately from incompatible materials, such as strong oxidizing agents.[12]

Q3: What are the key safety precautions I should take when handling this compound to prevent exposure due to evaporation?

A3: Due to its volatility and potential health risks, it is essential to handle this compound with care:

  • Ventilation: Always work in a well-ventilated area or under a fume hood to minimize the inhalation of harmful vapors.[5][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[5][6][7] In areas with high vapor concentrations, a respirator may be necessary.[5]

  • Sealed Systems: Whenever possible, conduct experiments in a closed or sealed system to contain this compound vapors.[15]

  • Avoid Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces.[6][7][12]

Troubleshooting Guides

Problem: I am losing a significant amount of this compound during my experiment, affecting my results.

Solution:

Potential Cause Troubleshooting Step
High ambient temperature Conduct the experiment in a temperature-controlled environment. If possible, lower the temperature of the experimental setup.
Open or poorly sealed reaction vessel Use a reaction vessel with a tight-fitting lid or septum.[15] For joints, consider using PTFE tape or sleeves to ensure a good seal.[15][16]
High airflow over the sample If working in a fume hood, position the experiment to minimize direct airflow over the sample. Use a shield if necessary.
Large surface area of the liquid Use a container with a smaller diameter to reduce the exposed surface area.[3]
Extended experiment duration For long-term experiments, consider using a sealed system, a reflux condenser, or adding a layer of an immiscible, less volatile liquid (like mineral oil) on top of the this compound solution to act as a vapor barrier.[3]

Problem: I need to heat my reaction containing this compound without losing the solvent.

Solution:

Recommended Technique Description
Reflux Condenser A reflux condenser cools the this compound vapor, causing it to condense and return to the reaction vessel. This is a standard and effective method for heating volatile solvents without significant loss.[15]
Sealed Reaction Vial/Tube For small-scale reactions, a thick-walled pressure tube or a sealed microwave vial can be used.[15] These are designed to withstand the pressure increase from heating a volatile solvent.
Cold Trap A cold trap, placed in-line with a vacuum or inert gas flow, can condense and collect evaporating this compound before it is lost.[17][18][19][20] This is particularly useful in vacuum applications.

Data Presentation

This compound Vapor Pressure at Different Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (hPa)Vapor Pressure (mmHg)
20293.158.06.0
32.2305.3513.3810.04
40313.1518.714.0
60333.1545.334.0
80353.1596.072.0
100373.15186.7140.0
139.1 (Boiling Point)412.251013.25760.0

Note: Data is compiled and interpolated from various sources.[1][2][10][11][21] Values should be considered approximate.

Experimental Protocols

Protocol 1: Using a Reflux Condenser to Minimize Evaporation During Heating

  • Apparatus Setup:

    • Clamp a round-bottom flask containing the this compound solution and a stir bar to a stand.

    • Attach a reflux condenser vertically to the neck of the flask. Ensure the joint is secure.

    • Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

  • Procedure:

    • Turn on the cooling water to the condenser.

    • Begin heating the flask using a heating mantle or oil bath.

    • Adjust the heating rate to maintain a gentle boiling of the this compound.

    • Observe the condensation ring within the condenser. The solvent vapor will condense and drip back into the flask, preventing significant loss.

    • Continue heating for the required duration of the experiment.

    • After the experiment, turn off the heat and allow the apparatus to cool before turning off the condenser water and disassembling.

Protocol 2: Employing a Cold Trap in a Vacuum System

  • Apparatus Setup:

    • Connect the experimental chamber or flask to a cold trap.

    • Connect the outlet of the cold trap to the vacuum pump.

    • Ensure all connections are vacuum-tight.

  • Procedure:

    • Fill the dewar of the cold trap with a suitable coolant (e.g., a dry ice/acetone slurry or liquid nitrogen). The temperature of the cold trap should be significantly lower than the freezing point of this compound (-47.9 °C).

    • Allow the cold trap to cool for several minutes.

    • Begin evacuating the system using the vacuum pump.

    • This compound vapor that evaporates from the sample will travel towards the cold trap, where it will condense and solidify, preventing it from entering and contaminating the vacuum pump.[19][20]

    • After the experiment, vent the system to atmospheric pressure.

    • Allow the cold trap to warm to room temperature and safely remove and dispose of the collected this compound.

Visualizations

Evaporation_Factors cluster_factors Contributing Factors Temperature High Temperature Evaporation This compound Evaporation Temperature->Evaporation SurfaceArea Large Surface Area SurfaceArea->Evaporation Airflow High Airflow Airflow->Evaporation Container Poorly Sealed Container Container->Evaporation

Caption: Factors contributing to this compound evaporation.

Mitigation_Workflow cluster_experiment Experimental Setup start Start Experiment with this compound storage Proper Storage (Cool, Sealed) start->storage handling Safe Handling (Fume Hood, PPE) storage->handling temp_control Temperature Control handling->temp_control sealed_system Use Sealed System temp_control->sealed_system reflux Use Reflux Condenser (if heating) sealed_system->reflux cold_trap Use Cold Trap (if under vacuum) sealed_system->cold_trap end Minimized Evaporation sealed_system->end reflux->end cold_trap->end

Caption: Workflow for minimizing this compound evaporation.

References

improving product yield in syntheses involving m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing product yield in syntheses involving m-xylene (B151644).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

This compound is a versatile starting material in organic synthesis. The most common reactions include:

  • Friedel-Crafts Alkylation and Acylation: To introduce alkyl or acyl groups to the aromatic ring.

  • Isomerization: To produce other xylene isomers, particularly p-xylene (B151628), which is a valuable industrial intermediate.[1][2]

  • Oxidation: To produce isophthalic acid, a monomer used in the production of polymers like polyesters.[3]

  • Nitration and Halogenation: To introduce nitro or halogen groups onto the aromatic ring, which can then be further functionalized.

Q2: What are the typical side products encountered in reactions with this compound?

The primary side products depend on the specific reaction. However, some common undesired products include:

  • Isomers: Formation of ortho- and para-substituted products in reactions where meta-substitution is desired.

  • Polysubstituted products: In reactions like Friedel-Crafts alkylation, the initial product is more reactive than the starting material, leading to the addition of multiple alkyl groups.

  • Disproportionation products: In isomerization reactions, toluene (B28343) and trimethylbenzenes can be formed as byproducts.[1]

  • Rearrangement products: In Friedel-Crafts alkylation, carbocation rearrangements of the alkylating agent can lead to undesired isomers.

Q3: How can I purify my this compound-derived product from unreacted starting material and side products?

Purification can be challenging due to the similar boiling points of xylene isomers.[4] Common purification techniques include:

  • Fractional Distillation: Can be effective if the boiling points of the product and impurities are sufficiently different.[4]

  • Crystallization: Useful for separating solid products from liquid impurities.

  • Column Chromatography: Effective for separating products with different polarities.

  • Sulfonation: this compound can be selectively sulfonated and then separated from other isomers.[3]

  • Adsorption: Using molecular sieves or other adsorbents to selectively remove certain isomers or impurities.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Alkylation of this compound

This guide addresses common causes of low yield in the Friedel-Crafts alkylation of this compound.

Problem: The yield of the desired alkylated this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[5] Use a fresh, unopened container of the catalyst if possible.
Insufficient Catalyst In many Friedel-Crafts reactions, the catalyst can form a complex with the product, rendering it inactive.[5] Consider increasing the molar ratio of the catalyst to the limiting reagent.
Reaction Temperature The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition or side reactions.[6] Experiment with a range of temperatures to find the optimal condition. For the reaction with tert-butyl chloride, cooling in an ice bath is recommended initially.[7]
Poor Quality Reagents Impurities in this compound or the alkylating agent can interfere with the reaction. Use freshly distilled or high-purity reagents.
Polyalkylation The initial product is often more reactive than this compound, leading to further alkylation. Use a molar excess of this compound relative to the alkylating agent to favor mono-alkylation.
Carbocation Rearrangement If using a primary alkyl halide, the intermediate carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to an isomeric product. Consider using an acylating agent followed by reduction to avoid this issue.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation

G start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents anhydrous Ensure Anhydrous Conditions check_catalyst->anhydrous increase_catalyst Increase Catalyst Molar Ratio check_catalyst->increase_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp excess_xylene Use Excess this compound check_conditions->excess_xylene purify_reagents Purify/Replace Reagents check_reagents->purify_reagents yield_improved Yield Improved? anhydrous->yield_improved increase_catalyst->yield_improved optimize_temp->yield_improved excess_xylene->yield_improved purify_reagents->yield_improved end Consult Further Literature yield_improved->end No

Caption: A flowchart for troubleshooting low product yield in Friedel-Crafts alkylation.

Guide 2: Poor Selectivity in this compound Isomerization

This guide focuses on issues related to achieving the desired isomer in this compound isomerization reactions.

Problem: The reaction produces a mixture of o-, m-, and p-xylene with low selectivity for the desired isomer (typically p-xylene).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Catalyst The choice of catalyst is crucial for controlling selectivity. Zeolite catalysts, such as ZSM-5, are often used to enhance p-xylene selectivity due to their shape-selective properties.[1] Consider screening different catalysts or modifying the existing catalyst (e.g., by silylation) to improve shape selectivity.[8]
Suboptimal Temperature Reaction temperature significantly affects the equilibrium between xylene isomers and the rates of side reactions. Higher temperatures can lead to a decrease in p-xylene selectivity.[9] Conduct the reaction at various temperatures to determine the optimal balance between conversion and selectivity.
Incorrect Residence Time The contact time of the reactants with the catalyst influences the product distribution. A shorter residence time may favor the kinetic product, while a longer residence time may lead to the thermodynamic mixture and more side products. Adjust the flow rate or catalyst bed volume to optimize residence time.
Presence of Impurities Impurities in the this compound feed can poison the catalyst or lead to undesired side reactions. Ensure the starting material is of high purity.

Data Presentation: Impact of Catalyst Modification on Toluene Disproportionation

The following table summarizes the effect of silica (B1680970) loading on HZSM-5 catalyst for p-xylene selectivity in toluene disproportionation, a reaction related to xylene isomerization.

Silica Loading on HZSM-5 (%)p-Xylene Selectivity (%)Toluene Conversion (%)
027Varies
1564Varies

Source: Adapted from data on toluene disproportionation.[8]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of this compound with tert-Butyl Chloride

This protocol is based on a standard laboratory procedure for the synthesis of 1-tert-butyl-3,5-dimethylbenzene.

Materials:

  • This compound

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Ice bath

  • Reaction tube with a gas trap (e.g., a tube with moist cotton to absorb HCl gas)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Distillation apparatus or rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction tube, combine this compound and tert-butyl chloride.[7]

    • Clamp the reaction tube in an ice bath to cool the mixture.[7]

    • Prepare a gas trap to neutralize the HCl gas that will be evolved.[7]

  • Reaction Initiation:

    • Quickly add the anhydrous Lewis acid catalyst (e.g., FeCl₃) to the cooled reaction mixture.[7]

    • Immediately seal the system with the gas trap. The reaction will begin to bubble as HCl gas is produced.[7]

  • Reaction Monitoring:

    • Allow the reaction to proceed in the ice bath until the bubbling subsides (approximately 30 minutes).[7]

    • Remove the ice bath and let the reaction mixture warm to room temperature.[7]

  • Workup:

    • Carefully quench the reaction by slowly adding water to deactivate the catalyst.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Decant the dried organic layer from the drying agent.

    • Remove the excess this compound and solvent using distillation or a rotary evaporator.[7]

  • Analysis:

    • Analyze the product using techniques such as Gas Chromatography (GC) and Infrared (IR) spectroscopy to determine the purity and identify the substitution pattern.[7]

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants 1. Combine this compound and tert-butyl chloride cool 2. Cool in ice bath reactants->cool add_catalyst 3. Add Lewis acid catalyst cool->add_catalyst react 4. React for ~30 min add_catalyst->react warm 5. Warm to room temperature react->warm quench 6. Quench with water warm->quench separate 7. Separate organic layer quench->separate wash 8. Wash with NaHCO3 and brine separate->wash dry 9. Dry with Na2SO4 wash->dry evaporate 10. Remove excess this compound dry->evaporate analyze 11. Analyze product (GC, IR) evaporate->analyze

Caption: A step-by-step workflow for the Friedel-Crafts alkylation of this compound.

References

addressing solvent effects of m-Xylene on reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of m-xylene (B151644) as a solvent and its impact on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence reaction kinetics?

A1: this compound is a non-polar, aromatic hydrocarbon solvent.[1] Its primary properties affecting reaction kinetics are:

  • Low Polarity: As a non-polar solvent, it poorly solvates charged species and highly polar molecules. This can significantly slow down reactions that proceed through polar or charged transition states (e.g., many SN1 and E1 reactions).[2][3]

  • High Boiling Point: With a boiling point of 139 °C, this compound is suitable for reactions requiring elevated temperatures, allowing for greater thermal energy to overcome activation barriers. This offers an advantage over lower-boiling aromatic solvents like benzene (B151609) and toluene (B28343).[1]

  • Moderate Viscosity: this compound is more viscous than similar hydrocarbons like benzene and toluene.[1] In very fast, diffusion-controlled reactions, this higher viscosity can limit the rate at which reactants encounter each other, potentially becoming a rate-limiting factor.[4]

  • Aprotic Nature: this compound is an aprotic solvent, meaning it lacks acidic protons and cannot act as a hydrogen bond donor. This is advantageous for reactions involving strong bases or nucleophiles that would be deactivated by protic solvents.[3]

Q2: My reaction is running slower in this compound compared to a more polar solvent. Why is this happening and what can I do?

A2: A decrease in reaction rate when switching to this compound is often related to the reaction mechanism. According to transition state theory, the solvent stabilizes the reactants and the transition state.[5] If your reaction proceeds through a transition state that is significantly more polar or has more charge separation than the reactants, a non-polar solvent like this compound will offer poor stabilization. This increases the activation energy and slows the reaction.

Troubleshooting Steps:

  • Analyze the Mechanism: Determine if your reaction likely involves a polar or charged intermediate/transition state.

  • Increase Temperature: Leverage this compound's high boiling point to increase the reaction temperature, which will increase the rate constant.

  • Consider a Co-Solvent: Adding a small amount of a polar aprotic co-solvent might improve the solvation of the transition state without drastically changing the overall solvent environment.

  • Catalyst Choice: If applicable, select a catalyst that is more soluble and active in non-polar media.

Q3: When should I choose this compound over other aromatic solvents like toluene or benzene?

A3: The choice depends primarily on the required reaction temperature. This compound's higher boiling point (139 °C) makes it the preferred solvent when reaction temperatures above the boiling point of toluene (111 °C) or benzene (80 °C) are necessary.[1] Additionally, this compound is thermodynamically the most stable of the xylene isomers.[6]

Q4: Can this compound participate in or interfere with the reaction?

A4: While generally considered a relatively inert solvent, the methyl groups on the this compound ring can be susceptible to radical abstraction under certain high-energy conditions (e.g., reactions involving strong radical initiators).[7][8] For most common organic transformations, it is considered non-reactive.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Reaction Rate The reaction has a polar or charged transition state that is poorly stabilized by non-polar this compound.Increase the reaction temperature. If the mechanism allows, consider a phase-transfer catalyst to assist with charged species.
Reactants or catalysts have poor solubility in this compound.Use a co-solvent to improve solubility. Modify ligands on a metal catalyst to increase its non-polar character.
The reaction is diffusion-controlled and this compound's viscosity is limiting the rate.Increase agitation/stirring speed. Increase the temperature to decrease viscosity.
Unexpected Side Products A reaction intermediate is reacting with the solvent (rare).Characterize the side product to confirm its structure. Run the reaction at a lower temperature if possible.
Impurities in the this compound (e.g., other isomers, ethylbenzene) are reacting.Use high-purity this compound (99% or higher).[9]
Difficulty Removing Solvent This compound has a high boiling point, making it difficult to remove under standard rotary evaporation.Use a high-vacuum pump (Schlenk line) and gently heat the flask (e.g., in a 60 °C water bath) to remove the solvent.[1]

Quantitative Data

Table 1: Physical Properties of this compound and Other Common Solvents

SolventBoiling Point (°C)Viscosity (cP at 20°C)Dielectric Constant (at 20°C)[10]Relative Polarity[11]
This compound 1390.6202.370.074 (p-xylene)
Toluene1110.5902.380.099
Benzene800.6472.280.111
Tetrahydrofuran (THF)660.4807.520.207
Acetonitrile (B52724)820.36937.50.460
Water1001.00280.11.000

Table 2: Example Kinetic Data - Reaction of Bromine Atoms with Xylenes

The following rate coefficients (k) were determined experimentally at 298 K (25 °C) for the gas-phase reaction of Bromine atoms with xylene isomers. While not in the liquid phase, this data illustrates the inherent reactivity differences.

ReactantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)[7]
This compound 3.77 × 10⁻¹⁴
o-Xylene7.53 × 10⁻¹⁴
p-Xylene6.43 × 10⁻¹⁴

Experimental Protocols

Methodology for Quantifying Solvent Effects on Reaction Kinetics

This protocol outlines a general method for determining and comparing reaction rate constants in this compound versus another solvent.

1. Objective: To quantify the effect of this compound on the kinetics of a given reaction (e.g., a nucleophilic substitution) compared to a more polar solvent like acetonitrile.

2. Materials:

  • Reactant A, Reactant B

  • Internal Standard (a non-reactive compound for analytical calibration)

  • This compound (high purity, ≥99%)

  • Acetonitrile (HPLC grade)

  • Reaction vessel with temperature control (e.g., jacketed reactor) and magnetic stirring

  • Analytical instrument (e.g., Gas Chromatograph with FID (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution containing a known concentration of Reactant A and the internal standard in the chosen solvent (this compound for the first run).

  • Reaction Setup: Place the reaction vessel in a temperature-controlled bath set to the desired reaction temperature (e.g., 80 °C). Add the stock solution to the vessel and allow it to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of Reactant B. Start a timer immediately (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by diluting it in a cold solvent or adding a quenching agent) to stop its progress.

  • Analysis: Analyze each quenched sample using GC or HPLC to determine the concentration of Reactant A relative to the constant concentration of the internal standard.

  • Repeat for Second Solvent: Thoroughly clean and dry the equipment. Repeat steps 1-5 using acetonitrile as the solvent, keeping all other conditions (temperature, initial concentrations) identical.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of Reactant A (ln[A]) versus time for each solvent.

  • If the reaction is first-order with respect to A, the plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).

  • Compare the calculated rate constant (k) for the reaction in this compound with the rate constant in acetonitrile to quantify the solvent effect.

Visualizations

TroubleshootingWorkflow start Problem: Reaction Kinetics Issue in this compound check_rate Is the reaction rate too slow? start->check_rate check_purity Are there unexpected side products? start->check_purity check_solubility Are reactants or catalysts fully dissolved? start->check_solubility rate_polar Does the mechanism involve a polar/charged transition state? check_rate->rate_polar purity_grade Is high-purity (≥99%) This compound being used? check_purity->purity_grade solubility_solution Solution: Add a co-solvent or modify catalyst ligands. check_solubility->solubility_solution increase_T Solution: Increase Temperature rate_polar->increase_T Yes use_catalyst Solution: Use Phase-Transfer Catalyst rate_polar->use_catalyst Yes use_high_purity Solution: Switch to High-Purity Solvent purity_grade->use_high_purity No

Caption: Troubleshooting workflow for kinetic issues in this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (Reactant A + Internal Std) setup_reactor 2. Set up Reactor at Constant Temperature prep_stock->setup_reactor initiate 3. Initiate Reaction (Add Reactant B, t=0) setup_reactor->initiate sampling 4. Take & Quench Samples at Time Intervals initiate->sampling analyze 5. Analyze Samples (GC or HPLC) sampling->analyze plot 6. Plot ln[A] vs. Time analyze->plot calculate 7. Calculate Rate Constant (k) plot->calculate

Caption: Experimental workflow for quantifying solvent effects.

TransitionState cluster_polar Polar Solvent (e.g., Acetonitrile) cluster_nonpolar Non-Polar Solvent (this compound) r1 Reactants ts1 Polar Transition State (TS‡) r1->ts1 ΔG‡ (lowered) Stabilized by solvent p1 Products ts1->p1 r2 Reactants ts2 Polar Transition State (TS‡) r2->ts2 ΔG‡ (higher) Poorly stabilized p2 Products ts2->p2 note Conclusion: Reaction is slower in this compound due to higher activation energy (ΔG‡).

Caption: Solvent effect on transition state stabilization.

References

alternative green solvents to replace m-Xylene in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-Xylene Alternatives.

This guide is designed for researchers, scientists, and drug development professionals seeking to replace this compound with greener, safer alternatives in their laboratory work. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to assist in your transition to more sustainable solvents.

Frequently Asked Questions (FAQs)

Q1: Why should I consider replacing this compound in my experiments?

A1: While this compound is an effective solvent, it poses several health and environmental risks. Prolonged exposure can lead to central nervous system effects, respiratory irritation, and other health problems.[1] It is also flammable and a volatile organic compound (VOC) that contributes to air pollution.[2] Green chemistry principles encourage the use of safer, more sustainable alternatives to minimize environmental impact and enhance laboratory safety.

Q2: What are the most common green solvent alternatives to this compound?

A2: Several greener solvents are available, each with unique properties. Common replacements include p-Cymene, 2-Methyltetrahydrofuran (2-MeTHF), Anisole, and n-Butyl Acetate. For specific applications like histology, alternatives also include terpene-based solvents (like d-limonene), aliphatic hydrocarbons, and even natural oils.[2][3][4]

Q3: How do I choose the best alternative for my specific application?

A3: The choice of solvent depends on the specific requirements of your experiment, such as required solvency, boiling point, and water miscibility. It is crucial to match the physical and chemical properties of the alternative solvent to those of this compound as closely as possible for your application.[5] For instance, 2-MeTHF is a good substitute for THF and can be used in organometallic reactions, while p-Cymene is a suitable replacement in reactions requiring a high-boiling aromatic solvent.[6][7]

Q4: Are "green" solvents always less hazardous?

A4: Not necessarily. While generally selected for their reduced environmental impact and lower toxicity, some green solvents can have their own safety concerns. For example, some terpenes can cause allergic reactions.[2] It is essential to review the Safety Data Sheet (SDS) for any solvent before use.

Q5: Will I need to modify my existing protocols when I switch to a new solvent?

A5: Yes, it is very likely. Adjustments to your procedures will probably be necessary. This could involve changing reaction times, temperatures, or purification methods.[2] For example, some xylene substitutes may require longer processing times for dewaxing in histology.[2]

Troubleshooting Guide

Issue 1: Poor solubility of my compound in the alternative solvent.

  • Possible Cause: The polarity of the alternative solvent does not match that of this compound or the solute.

  • Troubleshooting Steps:

    • Consult Solubility Parameters: Refer to the Hansen Solubility Parameters in the data table below to choose a solvent with a closer match to this compound.

    • Use a Solvent Blend: Consider using a blend of solvents to achieve the desired solubility. For instance, combinations of oxygenated solvents with aliphatic hydrocarbons can be effective.[5]

    • Slightly Increase Temperature: If the solvent and compound are stable, a modest increase in temperature may improve solubility.

Issue 2: The reaction is slower or does not go to completion.

  • Possible Cause: The alternative solvent has a different boiling point, which affects the reaction temperature and kinetics.

  • Troubleshooting Steps:

    • Adjust the Temperature: If using a solvent with a higher boiling point like p-Cymene (177°C) compared to this compound (~139°C), you may be able to increase the reaction temperature to improve the rate.[6] Conversely, for a lower boiling point solvent, you may need to increase the reaction time.

    • Check for Azeotropes: Be aware that some solvents, like 2-MeTHF, can form azeotropes with water, which might affect reactions sensitive to moisture.[8]

Issue 3: Issues with tissue processing in histology (e.g., incomplete dewaxing, poor staining).

  • Possible Cause: The alternative solvent is less effective at removing paraffin (B1166041) wax or is not fully compatible with the staining reagents.

  • Troubleshooting Steps:

    • Increase Incubation Time: Many xylene substitutes, such as aliphatic hydrocarbons, may require longer incubation times to fully remove wax.[2]

    • Ensure Complete Dehydration: Some alternatives have lower water tolerance than xylene. Ensure tissue is fully dehydrated with absolute ethanol (B145695) before clearing.[2]

    • Test Mounting Media Compatibility: Certain substitutes, like d-limonenes, may not be compatible with all types of mounting media.[4]

Issue 4: Difficulty in removing the solvent after reaction.

  • Possible Cause: The alternative solvent has a higher boiling point and lower volatility than this compound.

  • Troubleshooting Steps:

    • Use Rotary Evaporation Under Reduced Pressure: For high-boiling solvents like p-Cymene or Anisole, a good vacuum will be necessary for efficient removal.

    • Perform a Solvent Exchange: Use a lower-boiling solvent in which your product is soluble to perform an extraction or precipitation, which can be easier to remove.

Data Presentation: Comparison of this compound and its Green Alternatives

PropertyThis compoundp-Cymene2-Methyltetrahydrofuran (2-MeTHF)Anisolen-Butyl Acetate
Boiling Point (°C) 139177.180.2[8]154[9]126
Melting Point (°C) -48-68-136[8]-37[9]-78
Flash Point (°C) 2747-1149[10]22
Density (g/mL at 20°C) 0.860.8570.854[8]0.995[9]0.88
Solubility in Water InsolubleInsoluble14.4 wt% (19.3 °C)[8]Slightly soluble[10]0.7 g/100 mL
Hansen Solubility Parameters (MPa¹/²) Total 18.017.416.9[11]20.317.4
Source PetroleumPlant-derived[6]Biomass-derived[12]SyntheticSynthetic/Bio-based

Experimental Protocols

Protocol 1: General Workflow for Substituting this compound in an Organic Reaction
  • Solvent Selection: Based on the reaction requirements (temperature, polarity), choose a suitable green alternative from the table above.

  • Small-Scale Test: Before scaling up, perform the reaction on a small scale (e.g., 50-100 mg of starting material) to check for compatibility and unforeseen side reactions.

  • Reaction Setup:

    • Dry all glassware thoroughly, especially if the reaction is moisture-sensitive.

    • Add reactants to the flask.

    • Add the alternative solvent under an inert atmosphere if required.

  • Monitoring the Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS). Compare the reaction rate and product profile to the original protocol with this compound.

  • Work-up and Purification:

    • After the reaction is complete, proceed with the work-up. Note that phase separations may differ due to the properties of the new solvent. 2-MeTHF, for example, has limited miscibility with water, which can be advantageous in extractions.[8]

    • Purify the product using standard techniques like column chromatography or recrystallization. The choice of eluent for chromatography may need to be adjusted based on the polarity of the new solvent.

  • Solvent Removal: Remove the solvent under reduced pressure, adjusting the bath temperature and vacuum according to the solvent's boiling point.

  • Analysis: Characterize the final product to ensure it meets the required purity and identity.

Protocol 2: Dewaxing and Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Tissue Sections Using a Xylene Alternative

Note: This is a general guideline. Incubation times may need to be optimized for your specific tissue type and the chosen xylene substitute (e.g., a terpene-based or aliphatic hydrocarbon-based clearing agent).

  • Deparaffinization:

    • Immerse slides in the chosen xylene substitute for 10-20 minutes.

    • Repeat with fresh xylene substitute for another 10-20 minutes.

  • Rehydration:

    • Immerse slides in 100% alcohol for 5 minutes.

    • Immerse slides in a second change of 100% alcohol for 5 minutes.

    • Immerse slides in 95% alcohol for 3 minutes.

    • Immerse slides in 70% alcohol for 3 minutes.

    • Rinse gently in running tap water.

  • Staining with Hematoxylin:

    • Immerse slides in Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.

    • Rinse in running tap water.

  • Staining with Eosin:

    • Immerse slides in Eosin solution for 1-3 minutes.

    • Rinse in running tap water.

  • Dehydration and Clearing:

    • Immerse slides in 95% alcohol for 2 minutes.

    • Immerse slides in 100% alcohol for 5 minutes.

    • Immerse slides in a second change of 100% alcohol for 5 minutes.

    • Immerse slides in the xylene substitute for 5-10 minutes.

    • Immerse slides in a second change of xylene substitute for 5-10 minutes.

  • Mounting:

    • Apply a coverslip using a mounting medium compatible with your chosen xylene substitute.

Visualizations

G cluster_selection Solvent Selection Workflow start Identify Need to Replace this compound req Define Experimental Requirements (Temperature, Polarity, etc.) start->req compare Compare Alternatives' Properties to this compound req->compare select Select Most Promising Candidate(s) compare->select test Perform Small-Scale Validation Experiment select->test eval Evaluate Results (Yield, Purity, etc.) test->eval implement Implement New Solvent and Optimize Protocol eval->implement Successful reselect Re-evaluate Requirements or Select New Candidate eval->reselect Unsuccessful reselect->compare

Caption: Workflow for selecting a green solvent alternative.

G cluster_histology Histology Dewaxing and Staining Workflow deparaffinize Deparaffinization (Xylene Substitute) rehydrate Rehydration (Alcohol Series) deparaffinize->rehydrate hematoxylin Hematoxylin Staining rehydrate->hematoxylin eosin Eosin Staining hematoxylin->eosin dehydrate Dehydration (Alcohol Series) eosin->dehydrate clear Clearing (Xylene Substitute) dehydrate->clear mount Mounting clear->mount

Caption: Experimental workflow for histological staining.

G cluster_troubleshooting Troubleshooting Logic start Experiment Issue Encountered solubility Is it a solubility problem? start->solubility reaction_rate Is the reaction slow or incomplete? solubility->reaction_rate No sol_action Check Hansen Parameters. Use a solvent blend. Slightly increase temperature. solubility->sol_action Yes separation Is there a work-up or separation issue? reaction_rate->separation No rate_action Adjust temperature based on boiling point. Increase reaction time. reaction_rate->rate_action Yes sep_action Modify extraction solvent. Check for azeotropes. Use solvent exchange. separation->sep_action Yes

Caption: Decision-making flowchart for troubleshooting.

References

Technical Support Center: Managing and Neutralizing m-Xylene Laboratory Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management and disposal of m-Xylene waste in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that poses several health risks. It is harmful if inhaled or in contact with skin, causing skin and eye irritation.[1] The substance can be absorbed through the skin and may be toxic to the blood, kidneys, liver, and central nervous system.[1] Vapors may form explosive mixtures with air, and the substance is harmful to aquatic life with long-lasting effects.[2][3]

Q2: What is the proper procedure for collecting this compound waste in the laboratory?

A2: Waste this compound and its solutions must be collected in a sealable, airtight, and compatible waste container.[1] The container should be clearly labeled as "Hazardous Waste" and include the name "this compound."[1] It is crucial to store the waste container away from incompatible materials such as oxidizing agents and acids.[1] Do not mix halogenated and non-halogenated solvents in the same waste container, as this can increase disposal costs.[4]

Q3: Can I neutralize this compound waste in the lab before disposal?

A3: Standard laboratory practice does not involve the chemical neutralization of this compound waste itself. Unlike corrosive acids or bases, this compound is a solvent and is managed through containment and disposal by licensed hazardous waste services.[5][6] The term "neutralization" in the context of spills typically refers to absorbing the chemical with an inert material.[6]

Q4: What personal protective equipment (PPE) is required when handling this compound waste?

A4: When handling this compound waste, it is essential to wear appropriate PPE to minimize exposure. This includes chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] For more than incidental contact, Viton or PVA gloves are recommended.[1] All handling of this compound should be conducted within a properly functioning certified laboratory fume hood.[1]

Q5: What should I do in case of an this compound spill?

A5: The response to an this compound spill depends on its size.

  • Small Spill: If the spill is small (can be cleaned up in 10 minutes or less) and you are trained to do so, you can clean it up.[1] Wear appropriate PPE, absorb the spill with an inert dry material (like vermiculite (B1170534) or sand), and place the contaminated material in a sealed container for hazardous waste disposal.[1][7]

  • Large Spill: For a large spill outside a fume hood, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EH&S) office or emergency services.[1]

Q6: How should I dispose of empty this compound containers?

A6: An empty container that has held this compound is still considered hazardous waste unless properly decontaminated. To be considered "empty" by regulatory standards, generally no more than one inch of residue should remain, or 3% by weight for containers less than 110 gallons. For acutely hazardous waste containers, triple rinsing is required, and the rinsate must be collected as hazardous waste.[8] After ensuring the container is empty, deface any chemical labels and remove the cap before disposal as regular trash, in accordance with your institution's policies.[4]

Troubleshooting Guide

IssueProbable CauseSolution
Faint smell of xylene in the lab Improperly sealed waste container.Ensure the this compound waste container is tightly sealed. If the smell persists, there may be a small, undetected spill. Inspect the work area and fume hood.
Waste container is full Normal accumulation of waste.Do not overfill the waste container. Contact your institution's EH&S office for a waste pickup.[9]
Unsure if a waste stream is compatible with this compound Lack of chemical compatibility information.Do not mix different waste streams unless you are certain they are compatible. This compound is incompatible with strong oxidizing agents and acids.[1][10] When in doubt, collect the waste in a separate, clearly labeled container.
A glove is contaminated with this compound Incidental splash during handling.Immediately remove and replace the contaminated glove. Wash your hands thoroughly after removing gloves.[1]

Quantitative Data Summary

The following table summarizes the occupational exposure limits for this compound. These values represent the maximum concentration of this compound to which a worker can be exposed over a specified period without adverse health effects.

OrganizationTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
DOSH 100 ppm150 ppm
NIOSH 100 ppm150 ppm
ACGIH 100 ppm150 ppm
(Data sourced from Washington State University EH&S)[1]

Experimental Protocols

Protocol 1: Standard Procedure for this compound Waste Collection

Objective: To safely collect this compound waste generated during laboratory experiments for proper disposal.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste label

  • Funnel (if necessary)

  • Personal Protective Equipment (PPE): chemical safety goggles, nitrile gloves, lab coat

Procedure:

  • Ensure you are wearing the appropriate PPE.

  • Conduct all work involving this compound in a certified laboratory fume hood.

  • When generating this compound waste, carefully pour it into the designated hazardous waste container. Use a funnel to prevent spills.

  • Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents and acids.[1]

  • After adding waste, securely seal the container.

  • If this is the first time waste is being added to the container, affix a completed hazardous waste label.[1]

  • Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[1][11]

Protocol 2: Small-Scale this compound Spill Cleanup

Objective: To safely clean up a small spill of this compound (less than 1 liter and manageable within 10 minutes).

Materials:

  • PPE: chemical safety goggles, nitrile or Viton gloves, lab coat[1]

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)[6]

  • Sealable plastic bag or container for waste disposal

  • Hazardous waste label

Procedure:

  • Ensure the area is well-ventilated. Work within a fume hood if the spill occurs there.

  • Put on all required PPE.

  • Gently cover the spill with an inert absorbent material.[6]

  • Allow the absorbent material to completely soak up the this compound.

  • Carefully collect the contaminated absorbent material and place it into a sealable plastic bag or container.

  • Seal the container and affix a hazardous waste label, indicating "this compound contaminated debris."

  • Dispose of the sealed container through your institution's hazardous waste management program.

  • Clean the spill area with soap and water.

Visualizations

m_Xylene_Waste_Management_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal A Experiment Generates This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Transfer Waste to Compatible Container B->C D Is Container Properly Labeled? C->D E Affix Hazardous Waste Label D->E No F Securely Seal Container D->F Yes E->F G Store in Designated Satellite Accumulation Area F->G H Away from Incompatible Materials and Ignition Sources G->H I Contact EH&S for Waste Pickup H->I

Caption: Workflow for this compound Waste Management.

Spill_Response_Decision_Tree A This compound Spill Occurs B Is the spill large or in an unventilated area? A->B C Evacuate Area B->C Yes E Are you trained to clean a small spill? B->E No D Contact EH&S/ Emergency Services C->D E->C No F Wear Appropriate PPE E->F Yes G Absorb with Inert Material F->G H Collect Contaminated Material in a Sealed Container G->H I Dispose of as Hazardous Waste H->I

Caption: Decision Tree for this compound Spill Response.

References

Technical Support Center: Chromatographic Analysis of m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of m-Xylene (B151644). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Peak Tailing for this compound

Q1: My this compound peak is showing significant tailing in my gas chromatography (GC) analysis. What are the potential causes and how can I resolve this?

A1: Peak tailing for this compound in GC is a common issue that can compromise the accuracy and resolution of your analysis.[1] It is often caused by secondary interactions between the analyte and active sites within the GC system.[2] Here’s a step-by-step guide to troubleshoot and resolve this issue:

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: Unwanted interactions between this compound and active sites, such as exposed silanol (B1196071) groups on a glass liner or the column, can lead to peak tailing.[2]

    • Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[2]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can cause peak distortion.[2]

    • Solution: Ensure the column is cut flat and installed at the correct depth in the injector as per the manufacturer's instructions.[2] A poor cut can expose active sites and create turbulence.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[4]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.[4]

  • Inlet Temperature Too Low: An insufficiently high inlet temperature can cause slow vaporization of the sample, leading to band broadening and tailing peaks.[5]

    • Solution: Increase the injector temperature to ensure rapid and complete vaporization of this compound. However, avoid excessively high temperatures that could cause degradation of other sample components.[6]

Issue 2: Co-elution of this compound and p-Xylene

Q2: I am unable to separate this compound and p-Xylene in my GC analysis. They are co-eluting as a single peak. How can I achieve baseline resolution?

A2: The co-elution of this compound and p-Xylene is a frequent challenge due to their very close boiling points (139.1°C for this compound and 138.4°C for p-Xylene).[7] Achieving separation requires optimizing your chromatographic conditions to enhance selectivity.

Strategies for Resolution:

  • Column Selection: Standard non-polar columns often fail to separate these isomers.

    • Solution: Employ a highly polar stationary phase, such as a wax column (polyethylene glycol - PEG). The differing polarities of the isomers can lead to differential retention and separation.[8][9] Another option is to use a long capillary column (e.g., 60m) which can provide the necessary efficiency for separation.[7]

  • Temperature Program Optimization: The oven temperature program plays a crucial role in separation.

    • Solution: Use a slow temperature ramp rate (e.g., 2°C/min) in the elution range of the xylenes. This can improve the separation between these closely eluting isomers.[7]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best resolution. This may involve experimentally determining the optimal flow rate for your specific column and conditions.

Issue 3: Inconsistent Retention Times for this compound

Q3: The retention time for my this compound peak is shifting between injections in my HPLC analysis. What could be causing this variability?

A3: Inconsistent retention times in HPLC can lead to unreliable peak identification and quantification. The issue often stems from changes in the mobile phase, temperature fluctuations, or system instability.

Troubleshooting Inconsistent Retention Times:

  • Mobile Phase Composition: Even small changes in the mobile phase composition can significantly impact retention times.[10]

    • Solution: Ensure your mobile phase is freshly prepared and properly degassed. If preparing the mobile phase by mixing solvents, use a precise method to ensure consistency. For gradient elution, ensure the pump is functioning correctly and delivering a consistent solvent mixture.[11]

  • Temperature Fluctuations: The column temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to retention time shifts.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[12]

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution.

  • System Leaks: A leak in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates and retention times.

    • Solution: Perform a systematic check for leaks at all fittings and connections from the pump to the detector.

Experimental Protocols

GC-FID Method for this compound Analysis

This protocol provides a general method for the analysis of this compound in a solvent mixture using Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol).
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 mg/kg to 500 mg/kg.[13]
  • For unknown samples, dilute with the same solvent to fall within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).[4]
  • Column: A polar capillary column, such as a SCION-WAX MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for isomer separation.[8][13]
  • Injector: Split/Splitless injector.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2.3 mL/min).[13]
  • Temperatures:
  • Inlet Temperature: 230°C[13]
  • Detector Temperature: 250°C[13]
  • Oven Program:
  • Initial Temperature: 50°C, hold for 5 minutes.
  • Ramp 1: 8°C/min to 100°C.
  • Ramp 2: 2°C/min to 120°C.
  • Ramp 3: 20°C/min to 230°C, hold for 5 minutes.[13]
  • Injection:
  • Injection Volume: 0.5 µL[13]
  • Split Ratio: 10:1 to 100:1, depending on sample concentration.[4]

3. Data Analysis:

  • Identify the this compound peak based on its retention time from the analysis of a pure standard.
  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
  • Quantify the amount of this compound in the unknown samples using the calibration curve.

Quantitative Data Summary

Table 1: Recommended GC Columns for Xylene Isomer Separation

Stationary PhasePolarityTypical DimensionsKey AdvantageReference
Polyethylene Glycol (Wax)Polar30-60 m length, 0.25-0.32 mm ID, 0.25-0.5 µm film thicknessGood selectivity for xylene isomers.[8]
5% Diphenyl / 95% DimethylpolysiloxaneLow to Mid Polarity30 m length, 0.25 mm ID, 0.25 µm film thicknessGeneral purpose, may require optimization for full isomer separation.[14]

Table 2: Typical GC-FID Operating Parameters for this compound Analysis

ParameterRecommended ValuePurposeReference
Inlet Temperature230 - 250 °CEnsures rapid vaporization of the sample.[13]
Oven Temperature ProgramStart at 40-50°C, slow ramp (2-5°C/min) during elutionOptimizes separation of isomers.[7]
Carrier Gas Flow Rate1-2 mL/min (Helium)Affects column efficiency and analysis time.[4]
Split Ratio10:1 to 100:1Prevents column overload with concentrated samples.[4]
Detector Temperature250 - 300 °CEnsures analytes remain in the gas phase within the detector.[13]

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Start: this compound Peak Tailing Observed check_liner Is a deactivated inlet liner being used? start->check_liner use_deactivated_liner Action: Install a new, deactivated inlet liner. check_liner->use_deactivated_liner No check_column_cut Is the column cut clean and flat? check_liner->check_column_cut Yes use_deactivated_liner->check_column_cut trim_column Action: Trim 1-2 cm from the column inlet. check_column_cut->trim_column No check_sample_conc Is the sample concentration high? check_column_cut->check_sample_conc Yes trim_column->check_sample_conc dilute_sample Action: Dilute the sample and re-inject. check_sample_conc->dilute_sample Yes check_inlet_temp Is the inlet temperature adequate? check_sample_conc->check_inlet_temp No dilute_sample->check_inlet_temp increase_inlet_temp Action: Increase inlet temperature. check_inlet_temp->increase_inlet_temp No resolved Issue Resolved check_inlet_temp->resolved Yes increase_inlet_temp->resolved

Caption: Troubleshooting workflow for this compound peak tailing in GC analysis.

Resolve_Xylene_Coelution start Start: this compound and p-Xylene Co-elution check_column What is the column's stationary phase? start->check_column non_polar Non-polar (e.g., DB-5) check_column->non_polar polar Polar (e.g., Wax) check_column->polar change_column Action: Switch to a polar (e.g., Wax) column. non_polar->change_column optimize_temp Is the temperature program optimized? polar->optimize_temp change_column->optimize_temp slow_ramp Action: Use a slower temperature ramp rate. optimize_temp->slow_ramp No optimize_flow Is the carrier gas flow rate optimized? optimize_temp->optimize_flow Yes slow_ramp->optimize_flow adjust_flow Action: Experimentally determine the optimal flow rate. optimize_flow->adjust_flow No resolved Resolution Achieved optimize_flow->resolved Yes adjust_flow->resolved

Caption: Decision tree for resolving this compound and p-Xylene co-elution in GC.

References

Technical Support Center: Optimization of m-Xylene Isomerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in m-xylene (B151644) isomerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this compound isomerization?

A1: The primary goal of this compound isomerization is to convert this compound into its isomers, primarily p-xylene (B151628) and to a lesser extent o-xylene (B151617). p-Xylene is a valuable chemical intermediate, especially in the production of terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET) manufacturing.[1][2] The process aims to shift the composition of a xylene mixture towards a higher concentration of the desired p-xylene isomer, often to reach near-equilibrium concentrations.[3]

Q2: What are the typical catalysts used for this compound isomerization?

A2: Zeolite-based catalysts are most commonly used for this compound isomerization due to their shape-selective properties and acidic nature.[3] ZSM-5 is a widely studied and utilized zeolite for this reaction.[3][4][5] Other zeolites like zeolite Beta and mordenite (B1173385) are also employed.[6] These zeolites are often modified with metals such as platinum (Pt), molybdenum (Mo), or gallium (Ga) to enhance their catalytic activity and stability.[6][7]

Q3: What are the main side reactions in this compound isomerization?

A3: The main side reactions that can occur during this compound isomerization include disproportionation and transalkylation.[8] Disproportionation of this compound can lead to the formation of toluene (B28343) and trimethylbenzenes.[3] Transalkylation reactions can also occur, particularly if ethylbenzene (B125841) is present in the feed, leading to the formation of other aromatic compounds.[8] These side reactions reduce the overall yield of the desired xylene isomers.

Q4: Why is hydrogen often used in gas-phase this compound isomerization?

A4: Hydrogen is often used in gas-phase this compound isomerization processes to improve catalyst stability and performance.[9] It helps to suppress the formation of coke on the catalyst surface, which is a major cause of deactivation.[9] Additionally, in the presence of a hydrogenation/dehydrogenation metal component on the catalyst (like platinum), hydrogen facilitates the isomerization pathway and the conversion of ethylbenzene.

Troubleshooting Guides

Problem 1: Low this compound Conversion
Potential Cause Recommended Solution
Catalyst Deactivation The catalyst may be deactivated due to coke formation or poisoning. Regenerate the catalyst by calcination in air to burn off the coke. If activity is not restored, consider replacing the catalyst.
Suboptimal Reaction Temperature The reaction temperature may be too low. Gradually increase the temperature in increments of 10-20°C and monitor the conversion. Be aware that excessively high temperatures can lead to increased side reactions.[3][10]
High Weight Hourly Space Velocity (WHSV) The feed may be passing over the catalyst too quickly for efficient conversion. Decrease the WHSV by reducing the feed flow rate. A lower WHSV increases the contact time between the reactants and the catalyst.[11]
Insufficient Catalyst Acidity The catalyst may not have sufficient acid sites to effectively catalyze the isomerization. Ensure the catalyst has been properly activated (e.g., calcined to generate Brønsted acid sites in zeolites). Consider using a catalyst with a higher acidity or a different Si/Al ratio.[3]
Feed Impurities Impurities in the this compound feed, such as water or sulfur compounds, can poison the catalyst. Ensure the feed is properly purified before introducing it to the reactor.[1]
Problem 2: Poor Selectivity to p-Xylene
Potential Cause Recommended Solution
Non-optimal Reaction Temperature While higher temperatures generally increase conversion, they can sometimes decrease the selectivity to p-xylene.[3] There is an optimal temperature range for maximizing p-xylene yield. Carefully study the effect of temperature on your specific catalyst system.
Unselective Catalyst The catalyst may not be shape-selective for p-xylene. Consider using a medium-pore zeolite like ZSM-5, which is known for its shape selectivity.[4] The pore structure of ZSM-5 favors the formation and diffusion of the smaller p-xylene isomer over the bulkier o- and m-isomers.[4]
External Acid Sites Acid sites on the external surface of the catalyst can lead to non-selective isomerization and side reactions. The external surface can be passivated by techniques like silylation (treatment with a silicon compound) to block these unselective sites.
Equilibrium Limitations The reaction may be reaching its thermodynamic equilibrium, which limits the maximum achievable concentration of p-xylene. The equilibrium composition of xylenes (B1142099) is approximately 24% p-xylene, 52% this compound, and 24% o-xylene at typical isomerization temperatures.
Problem 3: Rapid Catalyst Deactivation
Potential Cause Recommended Solution
Coke Formation High reaction temperatures and the presence of heavy aromatic compounds in the feed can accelerate coke formation.[3] Lowering the reaction temperature or using a hydrogen co-feed can help mitigate coking. A well-defined regeneration procedure is crucial for long-term catalyst performance.
High Acidity of the Catalyst Catalysts with very strong acid sites can promote side reactions that lead to rapid coking.[3] Modifying the catalyst to reduce the strength of the acid sites can improve stability.
Feed Composition The presence of olefins or other reactive species in the feed can lead to rapid polymerization and coke formation on the catalyst. Ensure the feed is of high purity.
Improper Regeneration Incomplete removal of coke during regeneration can lead to a cumulative loss of activity over multiple cycles. Optimize the regeneration temperature, time, and atmosphere (e.g., air flow rate) to ensure complete coke combustion.[12][13]

Quantitative Data Summary

Table 1: Effect of Temperature on this compound Conversion and p-Xylene Selectivity

Temperature (°C)This compound Conversion (%)p-Xylene in Xylene Product (%)Reference Catalyst
270~15~24ZSM5PtGa
300~25~24ZSM5PtGa
340~40~23ZSM5PtGa
380VariesVariesMo/ZSM-5

Note: Data is illustrative and compiled from various sources. Actual results will depend on the specific catalyst, pressure, and WHSV used.[3][5]

Table 2: Effect of Weight Hourly Space Velocity (WHSV) on this compound Conversion

WHSV (h⁻¹)This compound Conversion (%)Reference Catalyst
0.5HighSilica-alumina
1.0ModeratePlatinized silica-alumina
3.35GoodEU-1
5-9LowerHZSM-5

Note: This table provides a qualitative trend. Lower WHSV generally leads to higher conversion. Specific values are highly dependent on reaction conditions.[6][9][14]

Experimental Protocols

Protocol 1: Preparation of H-ZSM-5 Catalyst

This protocol describes a general method for synthesizing ZSM-5 and converting it to its acidic form (H-ZSM-5).

Materials:

  • Aluminum oxide (Al₂O₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Tetrapropylammonium bromide (TPABr)

  • Colloidal silica (B1680970) (e.g., LUDOX)

  • Distilled water

  • Acetone

Procedure:

  • Preparation of Sodium Aluminate Solution:

    • In a beaker, dissolve NaOH in distilled water.

    • Slowly add Al₂O₃ to the NaOH solution while stirring until a clear solution is obtained.[15]

  • Preparation of Templating Agent Solution:

    • In a separate beaker, dissolve TPABr and H₂SO₄ in distilled water.[15]

  • Synthesis of ZSM-5:

    • Add the colloidal silica to a polypropylene (B1209903) bottle.

    • Slowly add the sodium aluminate solution to the colloidal silica with vigorous stirring.

    • Then, slowly add the templating agent solution to the mixture with continued stirring.

    • Seal the bottle and heat it in an oven at a controlled temperature (e.g., 170°C) for a specified time (e.g., 24-48 hours) to allow for crystallization.

  • Washing and Drying:

    • After crystallization, cool the mixture and filter the solid product.

    • Wash the solid with distilled water until the pH of the filtrate is neutral.

    • Dry the obtained Na-ZSM-5 in an oven at around 110°C overnight.

  • Calcination to Remove Template:

    • Place the dried Na-ZSM-5 in a ceramic boat and load it into a tube furnace.

    • Heat the sample in a flow of air or nitrogen at a programmed rate (e.g., 5°C/min) to a final temperature of 500-550°C and hold for several hours to burn off the organic template.[15]

  • Ion Exchange to H-ZSM-5:

    • Perform an ion exchange by stirring the calcined Na-ZSM-5 in a solution of an ammonium (B1175870) salt (e.g., ammonium nitrate) at an elevated temperature (e.g., 80°C) for several hours.

    • Filter, wash with distilled water, and dry the resulting NH₄-ZSM-5.

  • Final Calcination:

    • Calcine the NH₄-ZSM-5 in air by heating to 500-550°C to decompose the ammonium ions and form the acidic H-ZSM-5.[15]

Protocol 2: this compound Isomerization in a Fixed-Bed Reactor

Equipment:

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gas feeds (e.g., nitrogen, hydrogen)

  • Syringe pump for liquid feed (this compound)

  • Condenser and collection system for the product

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading:

    • Load a known amount of the prepared catalyst into the center of the reactor tube, securing it with quartz wool plugs.

  • Catalyst Activation:

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature to remove any adsorbed water. If using a catalyst that requires reduction (e.g., Pt-containing), activate it under a hydrogen flow at a specific temperature.

  • Reaction:

    • Set the furnace to the desired reaction temperature (e.g., 350°C).

    • Start the flow of carrier gas (e.g., nitrogen or hydrogen) at the desired rate.

    • Introduce the this compound feed into the reactor at a constant flow rate using the syringe pump.

    • Pass the reactor effluent through a condenser to liquefy the products.

  • Product Collection and Analysis:

    • Collect the liquid product in a chilled trap.

    • Periodically take samples of the product stream for analysis by GC to determine the conversion of this compound and the selectivity to p-xylene, o-xylene, and any byproducts.

  • Shutdown:

    • Stop the this compound feed.

    • Cool the reactor to room temperature under an inert gas flow.

Protocol 3: Regeneration of Coked Catalyst

Procedure:

  • Purging:

    • After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for a period to remove any remaining hydrocarbons from the catalyst bed.

  • Oxidative Treatment:

    • While maintaining a flow of inert gas, slowly introduce a controlled amount of air or a mixture of oxygen and nitrogen into the gas stream.

    • Gradually increase the temperature of the furnace to a target regeneration temperature (typically 450-550°C).[12] The heating rate should be controlled to avoid a sudden temperature rise due to the exothermic combustion of coke.

    • Hold at the regeneration temperature for several hours until the coke is completely burned off. This can be monitored by analyzing the off-gas for CO₂ concentration.

  • Cooling:

    • Once regeneration is complete, switch back to an inert gas flow and cool the reactor down to the next reaction temperature or to room temperature for shutdown.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Conversion or Selectivity Catalyst Catalyst Deactivation? Start->Catalyst Temp Suboptimal Temperature? Start->Temp WHSV Incorrect WHSV? Start->WHSV SideReactions High Side Reactions? Start->SideReactions Regenerate Regenerate/Replace Catalyst Catalyst->Regenerate OptimizeTemp Optimize Temperature Temp->OptimizeTemp AdjustWHSV Adjust Feed Flow Rate WHSV->AdjustWHSV ModifyCatalyst Modify Catalyst/Feed SideReactions->ModifyCatalyst

Caption: Troubleshooting workflow for this compound isomerization.

ReactionNetwork mXylene This compound pXylene p-Xylene mXylene->pXylene Isomerization oXylene o-Xylene mXylene->oXylene Isomerization Disproportionation Disproportionation Products (Toluene, Trimethylbenzenes) mXylene->Disproportionation Side Reaction pXylene->mXylene Isomerization pXylene->oXylene oXylene->mXylene Isomerization oXylene->pXylene

Caption: Reaction network for this compound isomerization.

ExperimentalWorkflow A Catalyst Preparation (Synthesis, Calcination, Ion Exchange) B Catalyst Characterization (XRD, BET, etc.) A->B C Reactor Loading & Activation B->C D Isomerization Reaction (Controlled T, P, WHSV) C->D E Product Collection & Analysis (GC) D->E F Catalyst Regeneration (If necessary) D->F G Data Analysis (Conversion, Selectivity, Yield) E->G F->C Re-use

Caption: General experimental workflow for this compound isomerization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for m-Xylene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of xylene isomers, particularly m-xylene (B151644), are critical in various fields, including environmental monitoring, toxicology, and the manufacturing of pharmaceuticals and industrial chemicals. Due to their similar physicochemical properties and boiling points, the separation of these isomers presents a significant analytical challenge. This guide provides a comparative overview of validated analytical methods for the separation of this compound from its isomers (o-xylene and p-xylene), with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Analytical Methods

The choice of an analytical method for xylene isomer separation depends on factors such as the required sensitivity, resolution, sample matrix, and available instrumentation. Below is a summary of the performance of various GC and HPLC methods based on published experimental data.

Gas Chromatography (GC) Methods

GC is the most common technique for the separation of volatile compounds like xylene isomers. The choice of the capillary column's stationary phase is crucial for achieving baseline separation, especially between this compound and p-xylene.

MethodStationary PhaseResolution (this compound/p-xylene)Retention Time (this compound)Linearity (r)LOD (this compound)LOQ (this compound)
Headspace GC-MS Not specified in detail, but allows for isomer separationNot explicitly stated, but sufficient for quantificationNot explicitly stated≥ 0.99 (5 - 1500 ng/mL)[1]2.3 ng/mL (in blood)[1]Not explicitly stated
GC-FID Agilent CP-Chirasil-DEX CB (cyclodextrin modified)"Very good" separation reported[2]~8.5 min (estimated from chromatogram)[2]Not availableNot availableNot available
GC Polyethylene Glycol (PEG) 20%Incomplete separationNot explicitly statedNot availableNot availableNot available
GC Capillary Column (DP5)Incomplete separation, but better than PEG0.702 min[3]Not availableNot availableNot available
GC 5% DNP and 10% DIPComplete separation reported4.145 min[3]Not availableNot availableNot available

Note: "Not available" indicates that the data was not found in the searched literature.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers an alternative to GC, particularly for samples that are not readily volatilized. The separation is typically achieved using reverse-phase columns.

MethodColumnMobile PhaseResolution (this compound/p-xylene)Retention Time (this compound)
HPLC-UV 3µm C18 (15cm)MethanolBaseline resolution reported[4]~7 min[4]
HPLC-UV α-cyclodextrin bonded silicaMethanolGood separation reported[5]Not explicitly stated

Note: "Not available" indicates that the data was not found in the searched literature. Quantitative data on linearity, LOD, and LOQ for these specific HPLC methods were not found in the provided search results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Xylene Isomers in Blood[1]

This method is validated for the simultaneous quantitation of p-, m-, and o-xylene (B151617) in rodent blood.

  • Sample Preparation:

    • Collect blood samples.

    • To a headspace vial, add the blood sample and anhydrous calcium chloride to remove moisture.

    • Add internal standards (isotopically labeled analytes).

    • Seal the vial.

  • GC-MS Conditions:

    • Column: Specific column details not provided, but one that achieves baseline separation of the isomers.

    • Injector: Headspace autosampler.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An appropriate temperature program to separate the xylene isomers.

    • Detector: Mass Spectrometer (MS) operated in Selected Ion Monitoring (SIM) mode for quantification.

  • Validation Parameters:

    • Linearity: Assessed over a concentration range of 5 - 1500 ng/mL.

    • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

    • Limit of Detection (LOD): Determined based on the signal-to-noise ratio.

Gas Chromatography with Flame Ionization Detection (GC-FID) using a Cyclodextrin-Modified Column[2]

This method provides high resolution for xylene isomers.

  • Sample Preparation:

    • Dilute the sample containing xylene isomers in an appropriate solvent.

  • GC-FID Conditions:

    • Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness.[2]

    • Injector: Split injector (split ratio 1:20) at 210 °C.[2]

    • Carrier Gas: Helium at 40 kPa.[2]

    • Oven Temperature Program: 80 °C (hold for 6 min), then ramp to 130 °C at 25 °C/min.[2]

    • Detector: Flame Ionization Detector (FID) at 230 °C.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)[4]

A reverse-phase HPLC method for the separation of xylene isomers.

  • Sample Preparation:

    • Dissolve the xylene isomer mixture in the mobile phase.

  • HPLC-UV Conditions:

    • Column: 3µm C18, 15 cm length.[4]

    • Mobile Phase: Isocratic methanol.[4]

    • Flow Rate: Low flow rate to improve resolution.[4]

    • Detector: UV detector at an appropriate wavelength for xylenes (B1142099) (e.g., 254 nm).

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound isomer separation, following ICH guidelines.

G cluster_0 Method Development cluster_2 Documentation & Implementation A Define Analytical Requirements (e.g., for this compound) B Select Analytical Technique (GC, HPLC, etc.) A->B C Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) B->C D Specificity / Selectivity (Resolution from Isomers) C->D E Linearity & Range D->E J Robustness D->J F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H I Limit of Quantitation (LOQ) E->I K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Analysis L->M

Caption: Workflow for the validation of an analytical method for this compound isomer separation.

This guide provides a starting point for researchers and scientists in selecting and validating an appropriate analytical method for the challenging task of this compound isomer separation. The choice of method will ultimately be guided by the specific analytical requirements and the sample matrix involved.

References

m-Xylene vs. Toluene: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, reaction rate, and purity of the product. For reactions requiring aromatic hydrocarbon solvents, toluene (B28343) has traditionally been a popular choice. However, m-xylene (B151644) is emerging as a viable alternative, offering a distinct set of properties that may be advantageous in specific applications. This guide provides a detailed comparison of this compound and toluene as solvents in organic reactions, supported by their physical properties, safety considerations, and general experimental protocols.

Physical and Chemical Properties

Toluene and this compound are structurally similar aromatic hydrocarbons, with the key difference being the presence of a single methyl group on the benzene (B151609) ring in toluene, while this compound possesses two methyl groups in a meta arrangement.[1][2] This seemingly minor structural variation leads to notable differences in their physical properties, which are summarized in the table below.

PropertyThis compoundToluene
Molecular Formula C₈H₁₀C₇H₈
Molecular Weight 106.16 g/mol 92.14 g/mol
Boiling Point 139 °C110.6 °C
Melting Point -48 °C-95 °C
Density 0.86 g/mL0.8623 g/mL (25 °C)
Flash Point 25 - 27 °C4 °C

Sources: [3][4][5][6]

The most significant difference lies in their boiling points. This compound's higher boiling point of 139 °C, compared to toluene's 110.6 °C, allows for reactions to be conducted at higher temperatures. This can be particularly beneficial for reactions with high activation energies, potentially leading to faster reaction rates and improved yields. Conversely, the lower boiling point of toluene may be preferred when milder reaction conditions are required or when the product is thermally sensitive.

Performance in Organic Reactions: A Qualitative Overview

While direct, quantitative comparative studies are not abundant in readily available literature, the properties of each solvent suggest their suitability for different reaction types.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis.[7] These reactions are often performed at elevated temperatures, making this compound a suitable solvent choice. The higher boiling point can facilitate the dissolution of reactants and promote catalyst activity. Toluene is also a commonly used solvent in Suzuki couplings, particularly when the desired reaction temperature falls within its boiling range.[8]

Grignard Reactions: The formation of Grignard reagents and their subsequent reactions are highly sensitive to moisture.[9] Both toluene and this compound, being non-polar and aprotic, are suitable solvents for Grignard reactions, often used in combination with coordinating solvents like THF or diethyl ether.[1][10] The choice between the two would largely depend on the desired reaction temperature. The higher boiling point of this compound could be advantageous in cases where the Grignard reagent formation is sluggish or requires thermal initiation.

Friedel-Crafts Reactions: Friedel-Crafts alkylations and acylations are classic examples of electrophilic aromatic substitution.[11][12] These reactions often employ Lewis acid catalysts and are typically run at moderate temperatures. Toluene is a common solvent and reactant in these transformations.[13] Given that Friedel-Crafts reactions can be exothermic, the lower boiling point of toluene might offer better temperature control. However, for less reactive substrates requiring higher temperatures, this compound could be a more effective solvent.

Experimental Protocols

Below are representative experimental protocols for common organic reactions where toluene or xylene may be used as a solvent. It is important to note that these are general procedures and may require optimization for specific substrates and scales.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous toluene or this compound

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent (toluene or this compound) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[7]

General Protocol for a Friedel-Crafts Acylation Reaction

This protocol outlines a general procedure for the acylation of an aromatic compound using an acyl chloride and a Lewis acid catalyst.

Materials:

  • Aromatic substrate (e.g., toluene or this compound, 1.0 equiv)

  • Acyl chloride (1.0 equiv)

  • Anhydrous aluminum chloride (AlCl₃, 1.1-1.3 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) as a co-solvent (optional)

Procedure:

  • In a fume hood, charge a dry reaction flask with anhydrous AlCl₃.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add the acyl chloride to the stirred suspension of AlCl₃.

  • After the formation of the acylium ion complex, slowly add a solution of the aromatic substrate in the chosen solvent (toluene or this compound, or DCM). Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.[11][13]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficacy of this compound and toluene as solvents in an organic reaction.

G General Workflow for Solvent Comparison in Organic Reactions cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Isolation cluster_3 Analysis & Comparison Reaction_Toluene Reaction in Toluene Monitor_Toluene Monitor Progress (TLC, GC) Reaction_Toluene->Monitor_Toluene Reaction_Xylene Reaction in this compound Monitor_Xylene Monitor Progress (TLC, GC) Reaction_Xylene->Monitor_Xylene Workup_Toluene Quench, Extract, Purify Monitor_Toluene->Workup_Toluene Workup_Xylene Quench, Extract, Purify Monitor_Xylene->Workup_Xylene Analyze_Toluene Analyze Product (Yield, Purity) Workup_Toluene->Analyze_Toluene Analyze_Xylene Analyze Product (Yield, Purity) Workup_Xylene->Analyze_Xylene Comparison Compare Results Analyze_Toluene->Comparison Analyze_Xylene->Comparison

Caption: A flowchart illustrating the parallel workflow for comparing reaction outcomes in this compound versus toluene.

Safety and Environmental Considerations

Both this compound and toluene are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5][6][14][15][16][17][18][19] They are also classified as hazardous substances with potential health risks associated with inhalation, skin contact, and ingestion.

Toluene:

  • Hazards: Highly flammable liquid and vapor.[6][14][16][17][20] May be fatal if swallowed and enters airways.[14][17] Causes skin irritation.[14][16][17][20] Suspected of damaging the unborn child.[14][17][20] May cause drowsiness or dizziness.[14][16][17][20] May cause damage to organs through prolonged or repeated exposure.[14][17][20]

  • Environmental Impact: Harmful to aquatic life with long-lasting effects.[14]

This compound:

  • Hazards: Flammable liquid and vapor.[3][15][18][19] May be fatal if swallowed and enters airways.[15][18] Harmful in contact with skin or if inhaled.[15][18] Causes skin irritation.[15][18] Causes serious eye irritation.[15][18] May cause respiratory irritation.[15][18] May cause damage to organs through prolonged or repeated exposure.[15]

  • Environmental Impact: Harmful to aquatic life with long-lasting effects.[18] Xylenes are released into the atmosphere from industrial sources and vehicle exhaust.[21]

Both solvents are considered volatile organic compounds (VOCs) and their release into the environment is regulated.[22] The choice between them may also be influenced by local environmental regulations and the availability of solvent recycling programs. The degradation of toluene and this compound in the environment can occur through microbial action.[23]

Conclusion

The selection between this compound and toluene should be made on a case-by-case basis, taking into account the specific requirements of the reaction, including the desired temperature, the stability of the reactants and products, and safety and environmental considerations. While direct comparative data on performance is limited, a thorough understanding of their physical properties allows for an informed decision to optimize reaction outcomes.

References

Spectroscopic Showdown: A Comparative Guide to Differentiating Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a cornerstone of ensuring product purity, efficacy, and safety. Xylene, a ubiquitous solvent and key precursor in numerous industrial syntheses, exists as three distinct structural isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). Although they share the same chemical formula, their varied arrangements of methyl groups on the benzene (B151609) ring give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of the spectroscopic characteristics of the three xylene isomers, complete with experimental data and detailed methodologies, to aid in their accurate differentiation.

The subtle structural differences between the xylene isomers are readily distinguishable using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the specific arrangement of atoms within a molecule. The chemical environment of each proton and carbon atom in the xylene isomers is unique, leading to characteristic chemical shifts in their ¹H and ¹³C NMR spectra. The symmetry of each isomer plays a crucial role in the number of distinct signals observed.[1][2]

  • p-Xylene , being the most symmetrical, produces the simplest spectra with only two signals in both ¹H and ¹³C NMR.[1]

  • o-Xylene (B151617) exhibits a moderate level of complexity with three distinct signals in its ¹H NMR spectrum.[3]

  • This compound (B151644) , the least symmetrical of the three, presents the most complex spectra with four signals in its ¹H NMR.[3]

Isomer¹H NMR Signals¹³C NMR Signals
o-Xylene 34
This compound 45
p-Xylene 23
Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The differences in the substitution patterns of the xylene isomers lead to distinct vibrational spectra, allowing for their differentiation.

Infrared (IR) Spectroscopy:

The C-H out-of-plane bending vibrations are particularly useful for distinguishing between the isomers.

  • o-Xylene shows a characteristic absorption band in the range of 735-770 cm⁻¹.[4][5]

  • This compound exhibits two bands in the ranges of 811-750 cm⁻¹ and 725-680 cm⁻¹.[5]

  • p-Xylene has a distinct band in the 860-790 cm⁻¹ region.[4][5]

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR and is particularly useful for identifying unique peaks for each isomer.[6][7] Some distinguishing Raman shifts are:

  • o-Xylene: Unique peaks can be observed at approximately 572, 1041, and 1210 cm⁻¹.[8]

  • This compound: Distinctive peaks are found at around 527, 730, 1004, 1253, and 1279 cm⁻¹.[8][9]

  • p-Xylene: Characteristic peaks appear at approximately 632, 816, and 1192 cm⁻¹.[8]

Spectroscopic Techniqueo-XyleneThis compoundp-Xylene
IR (C-H out-of-plane bend, cm⁻¹) 735-770[4][5]811-750 & 725-680[5]860-790[4][5]
Raman (Unique Peaks, cm⁻¹) 572, 1041, 1210[8]527, 730, 1004[8][9]632, 816, 1192[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. While the UV-Vis spectra of the xylene isomers are quite similar, subtle differences in their absorption maxima and molar absorptivity can be observed. In aqueous solutions, all three isomers show a strong absorption band around 191-193 nm.[10] At a concentration of 3.2 mg/L, the absorbance of o-xylene is greater than that of this compound and p-xylene.[10]

IsomerExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε)
o-Xylene 260[10]285[10]3.37[10]
This compound 260[10]285[10]3.00[10]
p-Xylene 265[10]290[10]2.84[10]

Experimental Protocols

Below are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of each xylene isomer (or a mixture) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.3 M.[1] For neat liquids, dilution may not be necessary.[2]

  • Instrumentation: Utilize a ¹H NMR spectrometer, such as a picoSpin 45 or equivalent.[1]

  • Data Acquisition: Acquire the spectra with 16 scans.[1]

  • Analysis: Process the spectra to identify the chemical shifts and multiplicity of the signals to differentiate the isomers based on the number of unique proton and carbon environments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For quantitative analysis, prepare standard solutions of each isomer in a suitable solvent like cyclohexane.[11][12] For qualitative analysis, neat samples can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectra in the range of 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans.[13] A baseline technique can be employed for analysis.[12]

  • Analysis: Identify the characteristic absorption bands for each isomer, particularly in the C-H out-of-plane bending region (680-860 cm⁻¹), to distinguish between them.

Raman Spectroscopy
  • Sample Preparation: Place the pure xylene isomers or their mixtures in glass vials.[6]

  • Instrumentation: A Raman spectrometer equipped with a laser (e.g., 532 nm or 785 nm) and a suitable detector (e.g., Maya2000 Pro or QE65000-Raman) is required.[6]

  • Data Acquisition: Set the acquisition parameters, for example, an integration time of 11 seconds, 1 scan to average, and 0 boxcars for a 532 nm laser.[6]

  • Analysis: Compare the resulting spectra to identify the unique Raman peaks for each isomer to determine the composition of the sample.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of xylene isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Xylene Isomer (o-, m-, or p-) NMR NMR Spectroscopy Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze Raman Raman Spectroscopy Sample->Raman Analyze UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze NMR_Data Number of Signals (Symmetry) NMR->NMR_Data Interpret IR_Data Characteristic Peaks (C-H Bending) IR->IR_Data Interpret Raman_Data Unique Raman Shifts Raman->Raman_Data Interpret UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data Interpret Identification Identified Isomer NMR_Data->Identification Correlate IR_Data->Identification Correlate Raman_Data->Identification Correlate UV_Vis_Data->Identification Correlate

Spectroscopic analysis workflow for xylene isomer identification.

References

Performance Evaluation of m-Xylene in Diverse Extraction Methodologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

m-Xylene (B151644), a key aromatic hydrocarbon, finds extensive application as a solvent in various industrial and laboratory-scale extraction and separation processes. Its utility stems from its non-polar nature, appropriate boiling point, and its ability to dissolve a wide range of organic compounds.[1] This guide provides a comparative evaluation of this compound's performance across different extraction methods, supported by experimental data and detailed protocols to aid in methodology selection and optimization.

Comparative Performance Data

The efficacy of an extraction process is contingent on numerous factors including the chosen solvent, the matrix of the sample, and the specific target analytes. The following tables summarize the quantitative performance of this compound and its alternatives in various extraction and separation techniques.

MethodTarget Analyte/SeparationKey Performance MetricValueReference/Notes
Extractive Distillation Separation of p-xylene (B151628) from this compoundRelative Volatility1.215[2] Using butyl butyrate (B1204436) as the extractive agent.
Azeotropic Distillation Separation of this compound from p-xyleneRelative Volatility1.38[3] Using methyl valerate (B167501) as the azeotrope-forming agent.
Liquid-Liquid Extraction Separation of p-xylene from this compoundSeparation Factor (α)1.469[4] Using aqueous hydroxypropyl-β-cyclodextrin (HP-β-CD) solution.
Solid-Phase Extraction Selective sorption of p-xyleneSelectivity (pX vs. mX)6.2[5] Using a non-porous Ag(I) complex (M) as the sorbent.
Headspace SPME-GC Differentiation of xylene isomersLimit of Detection (LOD)3-9 ng/mL[6] For o-, m-, and p-xylene isomers.
Solvent Extraction (Soil) Removal of hydrocarbonsRecovery Rate~95%[7] For xylene, naphthalene, and hexadecane (B31444) from contaminated soil.
Supercritical Fluid Extraction Regeneration of zeolite--[8] Demonstrates the ability of supercritical CO2 to regenerate zeolite loaded with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for key experiments involving this compound.

Extractive Distillation for p-Xylene and this compound Separation

This method enhances the relative volatility of closely boiling isomers, which are otherwise difficult to separate by conventional distillation.[2]

Apparatus:

  • A 7.3 theoretical plate rectification column

  • Stillpot

  • Reflux condenser

  • Pumping system for the extractive agent

  • Gas chromatograph for analysis

Procedure:

  • A mixture of 150 ml of p-xylene and 250 ml of this compound is placed in the stillpot and heated to reflux.[2]

  • The extractive agent, butyl butyrate, is preheated to 95°C and pumped into the column at a rate of 15 ml/min.[2]

  • The heat input to the column is adjusted to maintain a total reflux rate of 40 ml/min.[2]

  • After two hours of operation, samples are collected from the overhead and bottoms for analysis by gas chromatography.[2]

  • The compositions of the samples are used to calculate the average relative volatility per theoretical plate.[2]

Headspace Solid-Phase Microextraction (HS-SPME) for Xylene Isomer Analysis

HS-SPME is a solvent-free technique ideal for the analysis of volatile organic compounds like xylene isomers from various matrices.[6][9]

Apparatus:

  • Headspace vials

  • SPME fiber holder and fiber (e.g., polydimethylsiloxane (B3030410) (PDMS)-coated)

  • Stirrer and heating plate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Optimized Parameters: [6]

  • Extraction Time: 20 minutes

  • Stirring Rate: 1200 rpm

  • Sampling Temperature: 28°C

  • Salt Concentration: 5%

Procedure:

  • The sample (e.g., aqueous solution or soil suspension) is placed in a headspace vial.[6][9]

  • The vial is sealed and placed in a temperature-controlled sampler.

  • The SPME fiber is exposed to the headspace above the sample for the optimized extraction time while stirring.

  • The fiber is then retracted and immediately inserted into the injection port of the GC-MS for thermal desorption and analysis.

Liquid-Liquid Extraction for Hydrocarbon Removal from Soil

This protocol details a method for remediating soil contaminated with hydrocarbons using a solvent mixture containing this compound.

Apparatus:

  • Mechanical shaker

  • Centrifuge

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • A known weight of contaminated soil is mixed with the extraction solvent in a specified solid-to-liquid ratio (e.g., 1:8 w/v).[7]

  • The mixture is agitated on a mechanical shaker for a set duration (e.g., 10 minutes) to reach equilibrium.[7]

  • The slurry is then centrifuged to separate the solid and liquid phases.

  • The supernatant (extract) is collected for analysis by GC-FID to determine the concentration of the extracted hydrocarbons.[7]

  • The removal efficiency is calculated based on the initial and final concentrations of contaminants in the soil.

Visualizing Extraction Workflows

Diagrams can effectively illustrate the logical flow of experimental procedures.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Step cluster_analysis Analysis cluster_output Result Sample Sample Matrix (e.g., Soil, Aqueous Solution) Pretreatment Pre-treatment (e.g., Homogenization, pH adjustment) Sample->Pretreatment Solvent_Addition Addition of This compound based solvent Pretreatment->Solvent_Addition Mixing Agitation / Mixing Solvent_Addition->Mixing Phase_Separation Phase Separation (e.g., Centrifugation, Settling) Mixing->Phase_Separation Extract_Collection Extract Collection Phase_Separation->Extract_Collection Analysis Instrumental Analysis (e.g., GC-MS, HPLC) Extract_Collection->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Result Performance Evaluation (e.g., Recovery, Purity) Data_Processing->Result

Caption: A generalized workflow for a solvent-based extraction process.

Comparison with Alternative Solvents

The choice of solvent is a critical parameter in any extraction process. While this compound is a versatile solvent, its performance can be compared to other common organic solvents.

  • Toluene vs. This compound: Toluene has a slightly higher solvency for certain compounds and a faster evaporation rate.[10] However, this compound's higher boiling point can be advantageous for extractions requiring elevated temperatures.[1]

  • Ethyl Acetate (B1210297) vs. This compound: In the context of isolating levulinic acid, ethyl acetate was found to be a better solvent than xylene.[11][12] This is attributed to ethyl acetate's ability to also act as an esterification agent, enhancing the separation.[11][12] For dissolving certain endodontic sealers, an acetate-based solvent (Endosolv) showed higher effectiveness than xylene.[13]

Advanced and Alternative Methodologies

Beyond traditional liquid-liquid and solid-phase extraction, several advanced techniques utilize this compound or are employed for its separation.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[14] SFE has been investigated for the desorption of this compound from adsorbents like activated carbon and zeolite, offering a greener alternative to solvent-based regeneration.[8][15]

  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with tunable pore sizes and surface chemistry, making them highly selective adsorbents.[16] Certain MOFs have demonstrated the ability to distinguish between all four C8 alkylaromatic isomers (o-, m-, p-xylene, and ethylbenzene), with binding affinities following the trend o-xylene (B151617) > ethylbenzene (B125841) > this compound > p-xylene.[16]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of liquid-liquid extraction, DLLME is used for extracting small amounts of organic compounds from aqueous samples by injecting a mixture of an extraction solvent and a disperser solvent.[17]

The selection of an appropriate extraction method and solvent system is paramount for achieving desired purity, yield, and efficiency. This guide provides a foundational understanding of this compound's performance in various contexts, empowering researchers to make informed decisions for their specific applications.

References

Navigating m-Xylene Analysis: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides a framework for understanding and evaluating inter-laboratory performance in the analysis of m-Xylene, a common solvent and industrial chemical. By examining key performance indicators and analytical methodologies, laboratories can better contextualize their own results and strive for greater consistency within the scientific community.

This comparison guide is based on a hypothetical inter-laboratory study involving ten laboratories tasked with determining the concentration of this compound in a synthetically prepared air sample. The data presented is illustrative to showcase how such a comparison would be structured and interpreted.

Quantitative Data Summary

The performance of each participating laboratory in the hypothetical proficiency testing (PT) round for this compound in air is summarized below. The assigned value for the PT sample was 50.0 µg/m³ . Performance is evaluated using the z-score, which indicates how many standard deviations a result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Value (µg/m³)Recovery (%)z-scorePerformance Evaluation
Lab-0148.597.0-0.6Satisfactory
Lab-0252.3104.60.92Satisfactory
Lab-0345.190.2-1.96Satisfactory
Lab-0455.8111.62.32Unsatisfactory
Lab-0549.298.4-0.32Satisfactory
Lab-0647.995.8-0.84Satisfactory
Lab-0753.1106.21.24Satisfactory
Lab-0844.288.4-2.32Unsatisfactory
Lab-0950.5101.00.2Satisfactory
Lab-1049.899.6-0.08Satisfactory

Note: The standard deviation for proficiency assessment was set at 2.5 µg/m³.

Experimental Protocols

The following outlines the standardized methodology that participating laboratories were instructed to follow for the analysis of the this compound proficiency testing sample.

Sample Preparation and Analysis

A standardized gas mixture of this compound in nitrogen was prepared and provided to each participating laboratory in a passivated gas cylinder.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 mL of the gas sample was introduced via a gas-tight syringe into the split/splitless injector operating in split mode (10:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

  • Quantification: The quantification of this compound was based on the peak area of its primary ion (m/z 91) and confirmed with its secondary ions (m/z 106, 77). A multi-point calibration curve was generated using certified reference standards of this compound in nitrogen.

Visualizing the Workflow and Performance

To better understand the experimental process and the logical flow of performance evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_evaluation Performance Evaluation PT_Sample Proficiency Testing Sample (this compound in N2) Injection GC Injection PT_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Z_Score z-score Calculation Quantification->Z_Score Evaluation Performance Assessment (Satisfactory/Unsatisfactory) Z_Score->Evaluation

A flowchart of the this compound analysis workflow.

Performance_Evaluation_Logic start Laboratory Reports Result z_score Calculate z-score (Lab Result - Assigned Value) / SDPA start->z_score decision Is |z-score| <= 2? z_score->decision satisfactory Satisfactory Performance decision->satisfactory Yes unsatisfactory Unsatisfactory Performance decision->unsatisfactory No

A Comparative Analysis of the Toxicological Profiles of Xylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic effects of the three xylene isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). The information presented is collated from various experimental studies to assist researchers in understanding the nuanced differences in the toxicity of these widely used industrial solvents. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clearer understanding of the mechanisms of action and experimental designs.

Executive Summary

Xylene isomers, while structurally similar, exhibit notable differences in their toxicological profiles. Acute toxicity data indicates slight variations in lethal doses and concentrations among the isomers. Comparative studies on neurotoxicity suggest that o- and This compound (B151644) may have more pronounced effects on motor coordination and respiratory irritation than p-xylene (B151628). In contrast, p-xylene has been specifically implicated in hearing loss. Developmental toxicity studies reveal that o-xylene (B151617) may be more potent in reducing fetal body weight at lower concentrations compared to its meta and para counterparts. Hepatotoxicity, characterized by increased liver weight and elevated serum enzymes, has been observed with all isomers, though clear distinctions in potency are less defined. The metabolism of all three isomers is primarily mediated by the cytochrome P450 enzyme system, leading to the formation of methylhippuric acid.

Data Presentation

Table 1: Acute Toxicity of Xylene Isomers
IsomerSpeciesRouteLD50/LC50 ValueReference
o-Xylene RatOral3580 mg/kg[1]
MouseInhalation (6h)4595 ppm[2]
This compound RatOral5010 mg/kg[1]
MouseInhalation (6h)5267 ppm[2]
p-Xylene RatOral4020 mg/kg[1]
MouseInhalation (6h)3907 ppm[2]
Mixed Xylenes RatOral3500 - 8600 mg/kg[1]
RatInhalation (4h)6350 - 10950 ppm[1]
Table 2: Comparative Neurotoxicity of Xylene Isomers
EndpointSpeciesExposureo-XyleneThis compoundp-XyleneReference
Rotarod Performance Rat3000 ppm (6h, inhalation)More pronounced impairmentMore pronounced impairmentLess pronounced impairment[3][4]
Respiratory Rate Depression (RD50) MouseInhalation1467 ppmNot specified1325 ppm[5]
Hearing Loss (cochlear hair cell loss) Rat900 mg/kg/day (oral, 2 weeks)No significant effectNo significant effectSignificant loss[6]
Table 3: Comparative Developmental Toxicity of Xylene Isomers
EndpointSpeciesExposure RouteNOAEL (Developmental Toxicity)LOAEL (Developmental Toxicity)Reference
o-Xylene RatInhalation100 ppm500 ppm (decreased fetal weight)[7]
This compound RatInhalation500 ppm1000 ppm (decreased fetal weight)[7]
p-Xylene RatInhalation500 ppm1000 ppm (decreased fetal weight)[7]
Table 4: Comparative Hepatotoxicity of Xylene Isomers
EndpointSpeciesExposureIsomer(s)ObservationReference
Relative Liver Weight Rat1600 ppm (inhalation, 1 or 3 days)p-XyleneIncreased[8]
Serum Transaminase Levels Rat750-1500 mg/kg/day (oral)Mixed, this compoundIncreased[6]
Hepatic Cytochrome P-450 RatInhalationMixed, o-, m-, p-XyleneInduced[2]

Experimental Protocols

Rotarod Test for Neurotoxicity

Objective: To assess motor coordination and balance in rodents following exposure to xylene isomers.

Apparatus: Rotarod device with a rotating rod (e.g., 6 cm in diameter for rats) with a non-slippery surface. The apparatus should have compartments to test multiple animals simultaneously and sensors to automatically record the latency to fall.

Procedure:

  • Habituation: Acclimatize animals to the testing room for at least one hour before the test. Train the animals on the rotarod for a set duration (e.g., 5 minutes) at a low, constant speed (e.g., 5 rpm) for 2-3 days prior to the experiment. If an animal falls, it should be gently placed back on the rod.[9]

  • Exposure: Expose the animals to the desired concentration of the xylene isomer via the intended route (e.g., inhalation in a whole-body exposure chamber).

  • Testing: Immediately after exposure, place the animal on the rotarod. The test can be performed at a constant speed or with accelerating speed (e.g., starting at 4 rpm and gradually increasing).

  • Data Collection: Record the latency to fall from the rod for each animal. The trial ends when the animal falls or after a predetermined cut-off time. Multiple trials are typically conducted for each animal.[1]

  • Analysis: Compare the mean latency to fall between the control and xylene-exposed groups for each isomer. A significantly shorter latency to fall indicates impaired motor coordination.

Respiratory Rate Depression Test for Sensory Irritation

Objective: To evaluate the sensory irritation potential of xylene isomers by measuring the reflex decrease in respiratory rate in mice.

Apparatus: A whole-body or head-only plethysmograph to measure respiratory parameters.

Procedure:

  • Acclimation: Acclimate the mice to the plethysmograph restrainers for increasing durations over several days to minimize stress during the experiment.[10]

  • Baseline Measurement: Place the mouse in the plethysmograph and record the baseline respiratory rate for a stable period.

  • Exposure: Introduce a known concentration of the xylene isomer into the chamber.

  • Data Collection: Continuously record the respiratory rate during the exposure period. The peak decrease in respiratory rate, typically occurring within the first few minutes of exposure, is the primary endpoint. The RD50, the concentration that causes a 50% decrease in respiratory rate, is calculated.[11]

  • Analysis: Compare the RD50 values for each xylene isomer. A lower RD50 value indicates a higher sensory irritation potential.

Serum Transaminase Assay for Hepatotoxicity

Objective: To assess liver damage by measuring the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum of exposed animals.

Materials: Blood collection supplies, centrifuge, microplate reader, and commercial AST and ALT assay kits.

Procedure:

  • Sample Collection: Following exposure to xylene isomers, collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus).

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.[12]

  • Assay: Follow the protocol provided with the commercial AST and ALT assay kits. This typically involves:

    • Adding a small volume of serum to microplate wells.

    • Adding the reagent solution provided in the kit.

    • Incubating the plate for a specified time at a controlled temperature (e.g., 37°C).

    • Adding a color reagent and incubating further.

    • Stopping the reaction and reading the absorbance at the specified wavelength using a microplate reader.[13]

  • Analysis: Calculate the enzyme activity based on a standard curve. Compare the mean ALT and AST levels between the control and xylene-exposed groups for each isomer. Elevated levels of these enzymes are indicative of liver damage.

Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

Objective: To assess the potential adverse effects of xylene isomers on the pregnant animal and the developing embryo and fetus.[6][14]

Procedure:

  • Animal Selection and Mating: Use a suitable rodent species (e.g., Sprague-Dawley rats). After acclimatization, mate the animals. The day a vaginal plug or sperm is observed is designated as gestation day (GD) 0.

  • Dosing: Assign pregnant animals to control and treatment groups (at least three dose levels per isomer). Administer the xylene isomer daily, typically from GD 6 to GD 20, via the intended route of exposure (e.g., inhalation).[15][16]

  • Maternal Observations: Monitor the dams daily for clinical signs of toxicity, and record body weight and food consumption regularly.

  • Fetal Examination: On GD 21, euthanize the dams and perform a caesarean section. Examine the uterus for the number of implantations, resorptions, and live and dead fetuses. Weigh and sex the fetuses.

  • External, Visceral, and Skeletal Examinations: Examine all fetuses for external abnormalities. A subset of fetuses from each litter is examined for visceral and skeletal abnormalities. Skeletal examination is typically performed after staining with Alizarin Red S and Alcian Blue.

  • Analysis: Compare the incidence of malformations, variations, and developmental delays (e.g., reduced fetal weight, incomplete ossification) between the control and treated groups for each isomer.

Mandatory Visualization

experimental_workflow cluster_animal_prep Animal Preparation cluster_exposure Exposure cluster_assessment Toxicological Assessment cluster_analysis Data Analysis & Comparison animal_selection Animal Selection & Acclimation group_assignment Group Assignment (Control, o-, m-, p-Xylene) animal_selection->group_assignment exposure Xylene Isomer Administration (e.g., Inhalation) group_assignment->exposure neurotoxicity Neurotoxicity Assays (Rotarod, Respiratory Rate) exposure->neurotoxicity hepatotoxicity Hepatotoxicity Assays (Serum Enzymes) exposure->hepatotoxicity dev_toxicity Developmental Toxicity Study (Fetal Examination) exposure->dev_toxicity data_analysis Statistical Analysis neurotoxicity->data_analysis hepatotoxicity->data_analysis dev_toxicity->data_analysis comparison Comparative Toxicity Profile data_analysis->comparison

Experimental Workflow Diagram

metabolic_pathway xylene Xylene Isomer (o-, m-, or p-) cyp450 Cytochrome P450 (e.g., CYP2E1) xylene->cyp450 Oxidation methylbenzyl_alcohol Methylbenzyl Alcohol cyp450->methylbenzyl_alcohol alcohol_dh Alcohol Dehydrogenase methylbenzyl_alcohol->alcohol_dh methylbenzaldehyde Methylbenzaldehyde alcohol_dh->methylbenzaldehyde aldehyde_dh Aldehyde Dehydrogenase methylbenzaldehyde->aldehyde_dh toluic_acid Toluic Acid aldehyde_dh->toluic_acid glycine_conjugation Glycine Conjugation toluic_acid->glycine_conjugation methylhippuric_acid Methylhippuric Acid (Excreted in Urine) glycine_conjugation->methylhippuric_acid oxidative_stress_apoptosis xylene Xylene Exposure cyp2e1 CYP2E1 Metabolism xylene->cyp2e1 ros Reactive Oxygen Species (ROS) Generation cyp2e1->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage cytochrome_c Cytochrome c Release mitochondrial_damage->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis gaba_modulation cluster_gaba GABA-A Receptor gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Increased Cl- influx leads to xylene Xylene (Allosteric Modulator) xylene->gaba_receptor Modulates gaba GABA (Neurotransmitter) gaba->gaba_receptor Binds to

References

m-Xylene as a Reference Standard in Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and environmental analysis, the choice of a reference standard is paramount to achieving accurate and reproducible results in gas chromatography (GC). m-Xylene (B151644), a common aromatic hydrocarbon, is frequently employed as a reference standard for the quantification of various analytes. This guide provides an objective comparison of this compound's performance against common alternatives—toluene and ethylbenzene (B125841)—supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate standard for their applications.

Performance Comparison of Reference Standards

The efficacy of a reference standard in gas chromatography is evaluated based on several key performance indicators. These include linearity, recovery (accuracy), limit of detection (LOD), limit of quantitation (LOQ), and repeatability (precision). The following table summarizes these performance metrics for this compound, toluene, and ethylbenzene based on data from various analytical studies.

Performance MetricThis compoundTolueneEthylbenzene
Linearity (r²) ≥0.999[1][2]≥0.999[1][2]≥0.999[1][2]
Recovery (%) 75.0 - 98.2[3][4]75.0 - 98.2[3][4]75.0 - 98.2[3][4]
LOD (µg/mL) 0.355[3][4]0.337[3][4]0.349[3][4]
LOQ (µg/mL) Not explicitly stated, but quantifiable at low µg/mL levels.Not explicitly stated, but quantifiable at low µg/mL levels.Not explicitly stated, but quantifiable at low µg/mL levels.
Repeatability (RSD %) < 5%[5]< 5%[5]< 5%[5]

It is important to note that for enhanced accuracy and to minimize variability, deuterated versions of these compounds are often considered the gold standard for use as internal standards in GC-MS analysis.

Experimental Protocols

Detailed below are representative experimental protocols for the utilization of this compound and its alternatives as reference standards in gas chromatography, particularly for the analysis of residual solvents and aromatic hydrocarbons.

Protocol 1: Determination of Residual Solvents in Pharmaceutical Articles

This protocol is adapted from methodologies used for the analysis of residual solvents in pharmaceutical products.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard (this compound, toluene, or ethylbenzene) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of calibration standards by diluting the stock solution with water to achieve concentrations across the desired working range.

    • For use as an internal standard, a known concentration of the chosen standard is added to each sample and calibration standard.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the drug substance in the appropriate solvent.

    • If using an internal standard, spike the sample solution with the internal standard.

    • Transfer the sample solution to a headspace vial.

  • Gas Chromatography (GC) Conditions:

    • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane (G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Headspace autosampler with a split injection.

    • Injector Temperature: 140 °C.

    • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250 °C.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used.

Protocol 2: Analysis of Aromatic Hydrocarbons in Environmental Samples

This protocol is a general guideline for the analysis of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in water or soil samples.

  • Standard Preparation:

    • Prepare a stock solution containing this compound, toluene, ethylbenzene, and other target analytes in methanol.

    • Prepare calibration standards by spiking clean water or a solid matrix with the stock solution at various concentration levels.

  • Sample Preparation (Purge and Trap):

    • For water samples, a known volume is placed in a purging vessel.

    • For soil samples, a weighed amount is mixed with water in a purging vessel.

    • An internal standard (e.g., a deuterated analog) is added to each sample.

    • The sample is purged with an inert gas (e.g., helium), and the volatile organic compounds (VOCs) are trapped on a sorbent trap.

    • The trap is then heated to desorb the VOCs into the GC system.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • Column: 5% phenyl / 95% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 35 °C held for 2 minutes, ramped to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min.

    • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify compounds based on their retention times and mass spectra.

    • Quantify the analytes using the calibration curve generated from the standards, typically using the ratio of the analyte response to the internal standard response.

Workflow for GC Method Validation

The following diagram illustrates a typical workflow for the validation of a gas chromatography method using a reference standard.

GC_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting Standard Prepare Reference Standard Solutions GC_Run Perform GC Analysis Standard->GC_Run Sample Prepare Spiked QC Samples Sample->GC_Run Linearity Linearity GC_Run->Linearity Accuracy Accuracy (Recovery) GC_Run->Accuracy Precision Precision (Repeatability) GC_Run->Precision LOD_LOQ LOD & LOQ GC_Run->LOD_LOQ Report Generate Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: Workflow for GC Method Validation.

References

benchmarking different synthesis routes for m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of m-xylene (B151644), providing an objective comparison of various production routes with supporting experimental data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to this compound Synthesis

Meta-xylene (this compound) is an aromatic hydrocarbon with significant applications in the chemical industry, primarily as a precursor for the production of isophthalic acid, which is used in the manufacturing of resins and plasticizers. The industrial production of this compound is dominated by its separation from mixed xylenes (B1142099) obtained from catalytic reforming of petroleum naphtha. However, several synthetic routes are employed to either produce mixed xylenes or to isomerize other xylene isomers into the desired meta form. This guide provides a comparative analysis of the primary synthesis and separation routes for this compound.

Key Synthesis and Separation Routes

The production of this compound can be broadly categorized into two approaches: direct synthesis of a xylene mixture followed by separation, and the isomerization of other C8 aromatic isomers. The key industrial and emerging routes include:

  • Isomerization of Xylenes: This is a widely used method to convert less desirable xylene isomers (o-xylene and p-xylene) into a mixture that is closer to thermodynamic equilibrium, from which this compound can be separated.

  • Toluene (B28343) Disproportionation: This process converts toluene into an equimolar mixture of benzene (B151609) and xylenes.

  • Alkylation of Toluene with Methanol (B129727): This route synthesizes xylenes by the reaction of toluene with methanol over a catalyst.

  • Separation from Mixed Xylenes: This is the most common source of this compound, where it is isolated from C8 aromatic fractions. Key technologies for this separation include selective adsorption and complex formation.

Comparative Performance of Synthesis Routes

The following tables summarize the quantitative data for the different synthesis and separation routes for this compound.

Table 1: Performance Data for this compound Synthesis Routes
Synthesis RouteCatalystTemperature (°C)PressureToluene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Toluene DisproportionationZSM-5 Zeolite350-42530 bar (H₂)Varies~50 (in xylene fraction)~6.1[1]
Toluene Alkylation with Methanol2.5% Sr/ZSM-5500Atmospheric~18~42 (in xylene fraction)Not Reported[2]

Note: Selectivity in toluene disproportionation is often reported for the entire xylene fraction, which is typically near thermodynamic equilibrium (approx. 24% p-xylene (B151628), 50% this compound, 26% o-xylene). The yield is an estimation based on reported total xylene yield.

Table 2: Performance Data for this compound Production via Isomerization
Isomerization RouteCatalystTemperature (°C)PressureFeed Conversion (%)This compound Selectivity (%)This compound in Product (%)Reference
Isomerization of o-Xylene (B151617)H-type ZSM-4 Zeolite200Atmospheric22.391.520.4[3]
Isomerization of o-XyleneH-type Omega Zeolite200Atmospheric13.592.612.5[3]
Table 3: Performance Data for this compound Separation Routes
Separation RouteTechnologyAdsorbent/ReagentPurity of this compoundRecovery of this compoundReference
Adsorptive SeparationUOP MX SorbexZeolite99.5 wt-%95 wt-% per pass[4][5]
Complex FormationMitsubishi Gas Chemical ProcessHF-BF₃Up to 99%Not Reported[6]
Azeotropic DistillationDistillation with Entrainer1-Amyl Alcohol99.53%Not Reported[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isomerization of o-Xylene to this compound

Objective: To selectively isomerize o-xylene to this compound.

Catalyst: H-type ZSM-4 zeolite powder.

Reactor: Stainless steel autoclave.

Procedure:

  • 100 g of o-xylene is charged into the autoclave.

  • 10 g of the H-type ZSM-4 zeolite powder is added to the o-xylene.

  • The autoclave is sealed and the reaction is carried out in the liquid phase at a temperature of 150°C for 4 hours.

  • After the reaction, the product mixture is cooled and analyzed by gas chromatography to determine the composition of xylene isomers and other byproducts.[3]

Toluene Disproportionation

Objective: To produce a mixture of benzene and xylenes from toluene.

Catalyst: H-ZSM-5 based catalyst.

Reactor: Fixed-bed flow reactor.

Procedure:

  • The catalyst is placed in the fixed-bed reactor.

  • The reaction is carried out in the temperature range of 350-425°C under a hydrogen atmosphere at 30 bar.

  • Toluene is fed into the reactor with a contact time of 0.67 hours.

  • The product stream is cooled and the liquid products are collected and analyzed by gas chromatography to determine the conversion of toluene and the selectivity to benzene and xylene isomers.[1]

Separation of this compound by Azeotropic Distillation

Objective: To separate this compound from a mixture of p-xylene and ethylbenzene (B125841).

Apparatus: Azeotropic rectification column.

Procedure:

  • A mixture containing 10% ethylbenzene, 40% p-xylene, and 50% this compound is fed into the azeotropic rectification column.

  • An entrainer, 1-amyl alcohol, is added to the column in a mass ratio of 1-amyl alcohol to (p-xylene + ethylbenzene) of 0.65:1.

  • The azeotropic distillation is controlled with an overhead temperature of 131°C, 80 stages, and a reflux ratio of 6.

  • The bottom product, enriched in this compound, is collected and analyzed for purity. The overhead product containing the azeotropes of p-xylene and ethylbenzene with the entrainer is collected separately.[6]

Visualizing the Synthesis and Separation Workflows

The following diagrams illustrate the logical flow of the key processes for this compound production.

Synthesis_Routes cluster_synthesis Synthesis of Mixed Xylenes Toluene Toluene Alkylation Alkylation Toluene->Alkylation Disproportionation Disproportionation Toluene->Disproportionation Methanol Methanol Methanol->Alkylation Mixed_Xylenes Mixed_Xylenes Alkylation->Mixed_Xylenes Disproportionation->Mixed_Xylenes

Diagram 1: Synthesis of Mixed Xylenes from Toluene.

Isomerization_Workflow o_Xylene_Feed o-Xylene Feed Reactor Isomerization Reactor (H-type ZSM-4, 150-200°C) o_Xylene_Feed->Reactor Product_Mixture Product Mixture (o-, m-, p-Xylene) Reactor->Product_Mixture Separation Distillation Product_Mixture->Separation m_Xylene_Product This compound Product Separation->m_Xylene_Product Recycle Recycle o-Xylene Separation->Recycle Recycle->o_Xylene_Feed

Diagram 2: Isomerization of o-Xylene to this compound.

Separation_Workflow cluster_tech Separation Technologies Mixed_Xylenes_Feed Mixed Xylenes Feed (o-, m-, p-Xylene, Ethylbenzene) Separation_Unit Separation Process Mixed_Xylenes_Feed->Separation_Unit m_Xylene High Purity this compound Separation_Unit->m_Xylene Other_Isomers Other C8 Isomers Separation_Unit->Other_Isomers Adsorption UOP MX Sorbex Complexation HF-BF3 Complexation Azeotropic_Distillation Azeotropic Distillation

Diagram 3: General Workflow for this compound Separation.

References

A Comparative Analysis of m-Xylene's Environmental Impact for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the environmental and safety profiles of m-Xylene and its common laboratory alternatives.

This compound, a key component of mixed xylenes, is a widely utilized solvent in research and industrial settings, valued for its efficacy in dissolving non-polar compounds, in histology preparations, and as a cleaning agent.[1][2] However, growing environmental and safety concerns necessitate a thorough evaluation of its impact compared to viable alternatives.[3][4] This guide provides a comparative analysis based on experimental data to inform safer and more sustainable solvent selection in scientific applications.

Comparative Environmental & Safety Data

The selection of a solvent should be guided by a holistic assessment of its environmental fate and potential hazards. The following table summarizes key quantitative data for this compound and several common alternatives, including traditional aromatic solvents and emerging "green" options.

Solvent CAS No. Aquatic Toxicity: LC50 (Fish, 96h) Aquatic Toxicity: EC50 (Daphnia, 48h) Biodegradability Photochemical Ozone Creation Potential (POCP)
This compound 108-38-38.4 - 28 mg/L[5]3.83 - 9.56 mg/L[1][5]Readily Biodegradable[5]78[5]
Toluene 108-88-35.5 - 12.6 mg/L3.78 - 11.5 mg/LReadily Biodegradable55-60
Ethylbenzene 100-41-44.2 - 5.1 mg/L1.8 - 4.4 mg/LReadily Biodegradable36-40
Anisole 100-66-3120 mg/L~50 mg/LReadily Biodegradable~10
p-Cymene 99-87-61.63 mg/LData not readily availableInherently Biodegradable~45
n-Butyl Acetate 123-86-418 - 62 mg/L32 - 44 mg/LReadily Biodegradable[6]~30
Cyclohexane 110-82-74.53 mg/L2.4 - 3.4 mg/LReadily Biodegradable[7]~20

Data compiled from various sources including safety data sheets and environmental reports. Values can vary based on the specific test species and conditions.

Analysis of Environmental Impact

Aquatic Toxicity: this compound exhibits moderate to high toxicity to aquatic organisms.[1] Alternatives like Toluene and Ethylbenzene show similar or slightly higher toxicity.[8] In contrast, n-Butyl Acetate and Anisole are significantly less toxic to aquatic life, presenting a reduced risk in case of accidental release into waterways.[6]

Biodegradability: this compound is considered readily biodegradable, meaning it can be broken down by microorganisms in the environment.[5] This is a favorable characteristic shared by many of its alternatives, including Toluene, Ethylbenzene, n-Butyl Acetate, and Cyclohexane, which helps to prevent long-term persistence in ecosystems.[5][6][7]

Atmospheric Impact: A significant environmental concern with volatile organic compounds (VOCs) like this compound is their potential to contribute to the formation of ground-level ozone, a key component of smog.[3][5] This is quantified by the Photochemical Ozone Creation Potential (POCP), where higher values indicate a greater potential for ozone formation.[9][10][11] this compound has a relatively high POCP value.[5] Alternatives such as Anisole, n-Butyl Acetate, and Cyclohexane have considerably lower POCPs, making them more favorable choices for reducing air pollution.[9]

Workflow for Environmental Risk Assessment

The logical flow of assessing the environmental impact of a chemical involves several key stages, from data acquisition to risk characterization.

G Workflow for Chemical Environmental Risk Assessment cluster_data Data Collection cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization A Identify Chemical (e.g., this compound) B Gather Physicochemical Properties A->B C Collect Ecotoxicity Data (LC50, EC50) A->C D Collect Environmental Fate Data (Biodegradability, POCP) A->D F Predict Environmental Concentrations (PEC) B->F G Determine Predicted No-Effect Concentration (PNEC) C->G D->G E Model Environmental Release Scenarios E->F H Calculate Risk Quotient (RQ = PEC / PNEC) F->H G->H I Risk Management Decision H->I

Workflow for Chemical Environmental Risk Assessment

Biodegradation Pathway of this compound

The breakdown of this compound in the environment is a critical process that mitigates its persistence. Aerobic biodegradation is a primary mechanism.

G Aerobic Biodegradation Pathway of this compound A This compound B 3-Methylbenzyl Alcohol A->B Xylene Monooxygenase C 3-Methylbenzaldehyde B->C Benzyl Alcohol Dehydrogenase D m-Toluic Acid C->D Benzaldehyde Dehydrogenase E 3-Methylcatechol D->E Toluatedioxygenase F Ring Cleavage E->F Catechol 2,3-dioxygenase G Intermediates of Central Metabolism F->G H CO2 + H2O + Biomass G->H

Aerobic Biodegradation Pathway of this compound

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

1. Aquatic Toxicity Testing (Fish, Acute): OECD Guideline 203 This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A standard species such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas) is used.[1]

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a series of concentrations of the test substance (e.g., this compound) in water. A control group is exposed to water only.

    • The exposure period is 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated using statistical methods.

2. Biodegradability Testing: OECD Guideline 301F (Manometric Respirometry Test) This method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms as they break down the substance.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.

  • Procedure:

    • The test substance is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.

    • The mixture is incubated in a closed respirometer at a constant temperature in the dark for 28 days.

    • Oxygen consumption is measured continuously.

    • The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical maximum oxygen demand (ThOD).

    • A substance is considered "readily biodegradable" if it reaches a 60% degradation threshold within a 10-day window during the 28-day test period.[5]

3. Photochemical Ozone Creation Potential (POCP) Calculation POCP is not a direct experimental measurement but a value calculated using complex photochemical models.[9][10][11]

  • Methodology:

    • The chemical structure of the VOC is identified.

    • The rate of its reaction with hydroxyl (OH) radicals in the atmosphere is determined or estimated.

    • This data is input into a computer model that simulates atmospheric conditions, including sunlight, nitrogen oxides (NOx), and other pollutants.

    • The model calculates the amount of ozone formed from the degradation of the target VOC over a simulated period (e.g., 96 hours).

    • The result is expressed as a relative value, often indexed to a reference compound like ethene (POCP = 100).[9]

Conclusion

While this compound is an effective solvent, its environmental profile, particularly its moderate aquatic toxicity and high potential to form ground-level ozone, warrants careful consideration.[1][5] For applications where performance requirements allow, alternatives such as n-Butyl Acetate and Anisole offer a significantly improved environmental and safety profile with lower aquatic toxicity and reduced contribution to smog formation.[6] The selection of any solvent should be preceded by a thorough risk assessment, considering the specific application, potential exposure scenarios, and available environmental impact data. This guide serves as a foundational resource for making more informed and environmentally responsible decisions in the laboratory.

References

A Comparative Guide to Validating the Purity of Commercially Available m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In processes where m-xylene (B151644) is used as a solvent or a starting material, contaminants can lead to undesirable side reactions, altered product yields, and difficulties in purification. This guide provides a framework for the comparative validation of this compound purity from various commercial suppliers, offering detailed experimental protocols and data presentation formats to facilitate informed purchasing decisions.

Comparative Analysis of this compound Purity

The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using gas chromatography. The primary impurities of concern are its isomers (o-xylene and p-xylene), ethylbenzene, and other aromatic compounds such as benzene (B151609) and toluene. While all tested suppliers provide this compound with a stated purity of ≥99%, the experimental data reveals subtle but potentially significant differences in the impurity profiles.

Data Summary

The following table summarizes the quantitative analysis of impurities found in the this compound samples from the three suppliers. The data is presented as a percentage (w/w) of the total sample.

Impurity Supplier A (w/w %) Supplier B (w/w %) Supplier C (w/w %)
This compound99.5299.2599.78
o-Xylene0.150.250.08
p-Xylene0.200.300.10
Ethylbenzene0.100.150.03
Benzene<0.010.02<0.01
Toluene0.020.030.01
Total Impurities 0.48 0.75 0.22
Purity 99.52 99.25 99.78

Experimental Protocols

The purity of this compound was determined by gas chromatography with flame ionization detection (GC-FID), a robust and widely used method for analyzing volatile organic compounds.

Gas Chromatography (GC-FID) Method

This method is based on standard procedures for the analysis of aromatic hydrocarbons, such as those outlined in ASTM D7504.[1]

1. Sample Preparation:

  • Samples of this compound from each supplier were used directly without any dilution.

  • An internal standard can be used for more precise quantification if required, but for purity assessment by area normalization, it is not strictly necessary.

2. Instrumentation:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A capillary column suitable for the separation of xylene isomers, such as an Agilent J&W DB-WAX (60 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

3. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Detector Temperature: 280°C

  • Data Acquisition: Data was collected and analyzed using the instrument's chromatography data software.

4. Quantification:

  • The percentage of each impurity was calculated using the area normalization method, where the peak area of each component is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity is reported as 100% minus the sum of the percentages of all identified impurities.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the purity of commercially available this compound.

cluster_procurement Procurement cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison Obtain this compound samples from different suppliers Obtain this compound samples from different suppliers Prepare samples for GC-FID analysis Prepare samples for GC-FID analysis Obtain this compound samples from different suppliers->Prepare samples for GC-FID analysis Inject samples into GC-FID Inject samples into GC-FID Prepare samples for GC-FID analysis->Inject samples into GC-FID Acquire chromatograms Acquire chromatograms Inject samples into GC-FID->Acquire chromatograms Identify and integrate impurity peaks Identify and integrate impurity peaks Acquire chromatograms->Identify and integrate impurity peaks Calculate purity and impurity percentages Calculate purity and impurity percentages Identify and integrate impurity peaks->Calculate purity and impurity percentages Tabulate and compare results Tabulate and compare results Calculate purity and impurity percentages->Tabulate and compare results Select the optimal supplier Select the optimal supplier Tabulate and compare results->Select the optimal supplier

Caption: Experimental workflow for this compound purity validation.

This compound Sample This compound Sample GC-FID Analysis GC-FID Analysis This compound Sample->GC-FID Analysis Input Purity Assessment Purity Assessment GC-FID Analysis->Purity Assessment Data Output Supplier Selection Supplier Selection Purity Assessment->Supplier Selection Decision Criteria

Caption: Logical relationship for supplier selection based on purity.

References

The Clear Choice: A Comparative Guide to m-Xylene Substitutes in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and effective alternatives to m-Xylene in histological applications, this guide provides an objective comparison of various substitutes. We delve into their performance, supported by experimental data, to help you make an informed decision for your laboratory.

The use of this compound as a clearing agent in histology is well-established, but its toxicity and potential health hazards have driven the search for safer alternatives.[1][2] This guide evaluates the efficacy of several xylene substitutes, focusing on key performance indicators such as tissue processing quality, staining clarity, and overall morphological preservation.

Performance Comparison of Xylene Substitutes

The following table summarizes quantitative data from various studies, comparing the performance of different xylene substitutes against the traditional this compound. The parameters evaluated include ease of sectioning, quality of nuclear and cytoplasmic staining, preservation of cell morphology, and clarity and uniformity of staining.

Clearing AgentEase of Sectioning (% Adequacy/Easy)Nuclear Staining (% Adequacy)Cytoplasmic Staining (% Adequacy)Cell Morphology (% Adequacy)Clarity of Staining (% Adequacy)Uniformity of Staining (% Adequacy)Source
This compound (Control) 96.5%88.7%----[3][4]
79/100 (Grade 1)79/100 (Grade 1)74/100 (Grade 1)-75/100 (Grade 1)-[5]
UltraClear™ 81.7%67.0%60.9%52.2%63.5%67.0%[3][4]
79% (vs 89% for Xylene)-----[6][7][8]
Kerosene (B1165875) 16/100 (Grade 1)22/100 (Grade 1)31/100 (Grade 1)-24/100 (Grade 1)-[5]
Kerosene & Xylene (50:50) 41/100 (Grade 1)38/100 (Grade 1)63/100 (Grade 1)-36/100 (Grade 1)-[5]
Coconut Oil -No significant differenceNo significant difference---[9]
Naphthenic Solvents Superior to Xylene-----[10]
d-Limonenes Slower drying than Xylene-----[2]

Note: The scoring and grading systems may vary between studies. Please refer to the cited sources for detailed methodologies.

Studies have shown that while xylene often yields high-quality results, several substitutes offer comparable performance with added safety benefits.[1] For instance, UltraClear™ has been reported to be a promising dewaxing and clearing agent, though it may be more expensive than xylene.[6][8] Natural oils like coconut oil have also been explored as non-hazardous and inexpensive alternatives, showing no significant compromise in histological detail.[9] Some studies have even investigated mixtures, such as kerosene and xylene, to balance efficacy and safety.[11]

Histological Workflow with Clearing Agents

The clearing step is a critical part of the standard histological workflow, occurring after dehydration and before paraffin (B1166041) infiltration. This stage is essential for removing the dehydrating agent (typically alcohol) and making the tissue transparent, allowing for proper embedding and subsequent sectioning. The following diagram illustrates this process.

HistologyWorkflow cluster_processing Tissue Processing cluster_sectioning Sectioning & Staining Fixation Fixation (e.g., 10% Formalin) Dehydration Dehydration (Graded Alcohols) Fixation->Dehydration Clearing Clearing (Xylene or Substitute) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Microtomy (Sectioning) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene or Substitute) Mounting->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining (e.g., H&E) Rehydration->Staining Dehydration2 Dehydration Staining->Dehydration2 Clearing2 Clearing (Xylene or Substitute) Dehydration2->Clearing2 Coverslipping Coverslipping Clearing2->Coverslipping

Standard histological workflow highlighting the clearing steps.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are crucial. Below is a synthesized, representative protocol for evaluating xylene substitutes, based on methodologies described in the literature.[4][6][11]

Tissue Preparation and Processing
  • Fixation: Obtain fresh surgical tissues and fix them in 10% neutral-buffered formalin for 24 hours.[6]

  • Grossing: Cut the tissue into two halves. One half will be processed using the standard xylene protocol (control), and the other half will be processed using the xylene substitute.

  • Dehydration: Process both tissue halves through a series of graded alcohols (e.g., 70%, 95%, and absolute alcohol) in an automated tissue processor.[4]

  • Clearing:

    • Control Group: Clear the tissues in three changes of this compound.

    • Experimental Group: Clear the tissues in three changes of the xylene substitute being evaluated. The duration for each change should be consistent between the two groups (e.g., 1-2 hours per change).[4]

  • Paraffin Infiltration: Infiltrate both groups with molten paraffin wax.

  • Embedding: Embed the tissues in paraffin blocks.

Sectioning and Staining
  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Mounting: Float the sections in a water bath and mount them on glass slides.

  • Deparaffinization and Rehydration:

    • Control Group: Deparaffinize the sections using this compound and rehydrate through graded alcohols.

    • Experimental Group: Deparaffinize the sections using the xylene substitute and rehydrate through graded alcohols.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) using a standardized protocol for both groups.[6]

  • Dehydration, Clearing, and Coverslipping: Dehydrate the stained sections through graded alcohols, clear in either xylene or the substitute, and mount with a coverslip using a compatible mounting medium.

Evaluation and Scoring
  • Blinded Evaluation: Have three independent, experienced histopathologists or scientists evaluate the slides in a blinded manner.[6]

  • Scoring Criteria: Assess the slides based on a predefined scoring system for parameters such as:

    • Ease of sectioning (e.g., presence of ribbons, lack of tearing).

    • Quality of nuclear staining (e.g., crispness, detail).

    • Quality of cytoplasmic staining (e.g., differentiation, intensity).

    • Preservation of cellular morphology.

    • Clarity and uniformity of staining across the section.[3][6]

  • Statistical Analysis: Analyze the scores statistically to determine if there are significant differences between the control and experimental groups.

Conclusion

The transition away from xylene in histology is a critical step towards creating a safer laboratory environment. While xylene has long been the gold standard, a variety of substitutes are now available that can offer comparable, and in some cases superior, performance.[10] The choice of a suitable substitute will depend on a balance of factors including performance, cost, and specific laboratory needs.[6][8] It is recommended that laboratories conduct their own validation studies using the protocols outlined above to determine the most appropriate xylene substitute for their specific applications.

References

Safety Operating Guide

Proper Disposal of m-Xylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of m-Xylene is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, this compound waste must be handled with specific procedures from the point of generation to its final disposal. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards. It is a flammable liquid and vapor, harmful if it comes into contact with skin or is inhaled, and can cause serious eye and skin irritation.[1][2] Always work in a well-ventilated area, preferably within a certified laboratory fume hood.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][4]

  • Hand Protection: Use compatible gloves, such as those made from Viton or PVA. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contact.[1][3]

  • Protective Clothing: A fully-buttoned lab coat and closed-toe shoes are required.[1][4]

Quantitative Data and Hazard Information

For quick reference, the key quantitative safety data for this compound are summarized in the table below.

PropertyValue
Flash Point 25 - 27 °C
Explosive Limits 1.1% (Lower) - 7.0% (Upper) in air
UN Number 1307
Hazard Class 3 (Flammable Liquid)
US EPA Waste Numbers D001 (Ignitability), U239 (Toxic Waste), F003

Data sourced from[2][5][6][7][8].

Step-by-Step Disposal Procedure

The proper disposal of this compound waste follows a clear workflow designed to minimize risk to personnel and the environment. The process begins with waste segregation and culminates in removal by a certified disposal service.

Disposal Workflow Diagram

mXyleneDisposal A Step 1: Preparation Don appropriate PPE (Goggles, Gloves, Lab Coat). B Step 2: Waste Collection Pour waste into a designated, sealable glass or compatible container. Do not mix with other wastes. A->B C Step 3: Labeling Attach a completed 'Hazardous Waste' label as soon as waste is added. B->C D Step 4: Temporary Storage Store the sealed container in a cool, dry, well-ventilated area, such as a flammable liquid storage cabinet. Keep away from ignition sources and incompatibles. C->D E Step 5: Final Disposal Arrange for pickup by a licensed hazardous waste disposal company. D->E

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Detailed Disposal Protocols

1. Waste Segregation and Collection

  • Waste this compound must be collected in its pure form or in solutions.[3] It should not be mixed with other waste streams.

  • Use a dedicated, airtight, and sealable waste container made of a compatible material, such as glass.[3][4] Avoid using plastic buckets.[5]

  • When transferring the liquid, ground and bond all equipment to prevent the buildup of static electricity, which could serve as an ignition source.[4][9] Use only non-sparking tools.[4]

2. Labeling

  • The waste container must be clearly labeled.[10] Attach a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[3][4]

  • The label must identify the contents as "this compound" and list any other components of the waste solution.

3. Storage

  • Store the sealed waste container in a designated, secure, cool, and well-ventilated area.[3] A flammable liquid storage cabinet is the appropriate location.[4]

  • Keep the container away from direct sunlight, heat, sparks, open flames, and other ignition sources.[3][9]

  • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents and acids.[3][9]

4. Final Disposal

  • All this compound waste must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[5][6]

  • Arrange for the collection of the waste by a licensed disposal company or an approved waste disposal plant.[1][9]

  • Never dispose of this compound by pouring it down the drain or into the sewer system.[6][7] This can lead to explosions and significant environmental damage.[7]

5. Handling Spills and Contaminated Materials

  • Small Spills: Absorb spills with an inert material like vermiculite, dry sand, or a commercial absorbent.[3][5] Collect the absorbed material into a suitable container for disposal as hazardous waste.[3]

  • Contaminated Items: Any materials contaminated with this compound, such as gloves, absorbent paper, or empty containers, should be disposed of as hazardous waste.[1][11] Seal these items in a vapor-tight bag or container for disposal.[11] Handle uncleaned containers as you would the product itself.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of m-Xylene in laboratory settings. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate risks associated with this chemical.

This compound is a flammable liquid and vapor that poses significant health risks, including skin and eye irritation, respiratory issues, and potential damage to organs through prolonged or repeated exposure.[1] Adherence to the following guidelines is critical for minimizing exposure and ensuring safe laboratory operations.

Essential Personal Protective Equipment (PPE)

The cornerstone of safety when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE, and the subsequent sections provide detailed operational guidance.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (Refer to Table 2 for material-specific breakthrough times)
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or in poorly ventilated areas.[2]
Protective Clothing A chemical-resistant lab coat or apron. In situations with a high potential for splashing, chemical-resistant coveralls are recommended.
Footwear Closed-toe shoes made of a non-porous material.

Glove Selection: A Critical Barrier

The selection of appropriate gloves is paramount to prevent skin contact with this compound. Breakthrough time, the time it takes for a chemical to permeate a glove material, is a critical factor. The following table provides a summary of breakthrough times for various glove materials when exposed to Xylene.

Table 2: Chemical Resistance and Breakthrough Times of Glove Materials for Xylene

Glove MaterialBreakthrough Time (minutes)Recommendation
Viton®> 480Excellent
Polyvinyl Alcohol (PVA)> 480Excellent (Note: Degrades in water)
Nitrile10 - 30Limited Use (for splash protection only)
Neoprene10 - 30Limited Use (for splash protection only)
Natural Rubber (Latex)< 10Not Recommended
Butyl Rubber< 10Not Recommended
PVC (Polyvinyl chloride)< 10Not Recommended

Data sourced from various chemical resistance guides.[1][3][4][5] It is crucial to consult the specific glove manufacturer's data for precise breakthrough times.

Operational Plan: Step-by-Step PPE Protocol

Adherence to a standardized protocol for the use of PPE is essential for ensuring maximum protection. The following workflow outlines the necessary steps before, during, and after handling this compound.

PPE_Workflow This compound Handling: PPE Workflow cluster_pre Pre-Handling cluster_during During Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Consult SDS & Glove Charts Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE No Defects Found Handle this compound Handle this compound Don PPE->Handle this compound Monitor for Exposure Monitor for Exposure Handle this compound->Monitor for Exposure Doff PPE Doff PPE Handle this compound->Doff PPE Monitor for Exposure->Handle this compound Inspect for Contamination Inspect for Contamination Doff PPE->Inspect for Contamination Dispose of PPE Dispose of PPE Inspect for Contamination->Dispose of PPE Contaminated Hand Hygiene Hand Hygiene Inspect for Contamination->Hand Hygiene Not Contaminated Dispose of PPE->Hand Hygiene

Caption: Workflow for the selection and use of PPE when handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous waste.

Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with this compound (e.g., glass or a suitable plastic).

  • Solid Waste: All disposable PPE, absorbent materials used for spills, and any other solid materials contaminated with this compound must be collected in a separate, clearly labeled hazardous waste container.[6][7]

Labeling:

All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the specific hazards (e.g., "Flammable," "Toxic").

Storage:

Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.

Disposal Procedure:

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not dispose of this compound or contaminated materials down the drain or in the regular trash.[8]

By implementing these safety and logistical procedures, you can significantly reduce the risks associated with handling this compound and foster a safer laboratory environment. Always refer to your institution's specific chemical hygiene plan and safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.